molecular formula C28H22O6 B1257729 Gnetin C

Gnetin C

Cat. No.: B1257729
M. Wt: 454.5 g/mol
InChI Key: KVGHRSAHESCTFR-PDCCCBJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnetin C is a natural product found in Gnetum schwackeanum, Gnetum leyboldii, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1

InChI Key

KVGHRSAHESCTFR-PDCCCBJGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Synonyms

gnetin C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Gnetin C?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Gnetin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring polyphenolic compound classified as a stilbenoid. It is a dimer of resveratrol, formed by two trans-resveratrol units linked by a benzofuran (B130515) ring[1][2]. Found in various plants, including grapes and notably in the seeds of the melinjo plant (Gnetum gnemon), this compound has garnered significant scientific interest for its potential therapeutic applications[1][3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer effects and associated signaling pathways.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-established through various analytical techniques. Its structural and physicochemical properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[3][4]
Molecular Formula C₂₈H₂₂O₆[3][4]
Canonical SMILES C1=CC(=CC=C1/C=C/C2=CC(=C3--INVALID-LINK--C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5)O)O)O)O[4]
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC3=C(--INVALID-LINK--C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5)O)O)C(=C2)O)O
InChI InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1[3][4]
InChIKey KVGHRSAHESCTFR-PDCCCBJGSA-N[3][4]
Physicochemical Data
PropertyValueReference
Molecular Weight 454.5 g/mol [3][4][5]
logP 5.6506[4]
Topological Polar Surface Area 110 Ų
Hydrogen Bond Donors 5[4]
Hydrogen Bond Acceptors 6[4]
Rotatable Bonds 4[4]
Aqueous Solubility Poor[2]

Biological Activity and Pharmacokinetics

This compound has demonstrated a range of biological activities, with its anticancer properties being a primary focus of research. It has been shown to be more potent than its monomer, resveratrol, in several preclinical models[6].

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. While a comprehensive table of IC₅₀ values is still being compiled in the literature, the following data has been reported:

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Human Leukemia13[6]
DU145Prostate CancerDose-dependent cytotoxicity observed[1]
PC3MProstate CancerDose-dependent cytotoxicity observed[1]
Pharmacokinetic Profile

Preclinical and clinical studies have provided initial insights into the pharmacokinetic properties of this compound.

ParameterValueModelReference
Mean Residence Time (MRT) ~36 hoursHuman[7]
Half-life (t½) 1.7 hoursMouse[8]
Area Under the Curve (AUC) 809 mcg·h/LMouse[8]
Clearance 30.9 L/h/kgMouse[8]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

MTA1/Akt/mTOR Pathway

This compound has been shown to inhibit the Metastasis-Associated Protein 1 (MTA1)/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. This inhibition leads to reduced cell proliferation and survival.

MTA1_mTOR_Pathway cluster_upstream Upstream Activation cluster_pathway MTA1/Akt/mTOR Pathway cluster_downstream Cellular Response Growth Factors Growth Factors MTA1 MTA1 Growth Factors->MTA1 Akt Akt MTA1->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival S6K S6K mTOR->S6K 4EBP1 4E-BP1 mTOR->4EBP1 CyclinD1 Cyclin D1 mTOR->CyclinD1 Proliferation Proliferation S6K->Proliferation 4EBP1->Proliferation CyclinD1->Proliferation GnetinC This compound GnetinC->MTA1 GnetinC->mTOR

Caption: this compound inhibits the MTA1/Akt/mTOR signaling pathway.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical regulator of cell proliferation and survival that is inhibited by this compound.

ERK12_Pathway cluster_upstream Upstream Activation cluster_pathway ERK1/2 Pathway cluster_downstream Cellular Response Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK12 ERK1/2 MEK->ERK12 Proliferation Proliferation ERK12->Proliferation Survival Survival ERK12->Survival GnetinC This compound GnetinC->ERK12

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the biological effects of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5-100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to measure the levels of specific proteins in key signaling pathways.

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

This protocol is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ PC3M-Luc cells) into the flank of immunodeficient mice (e.g., male nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Treatment Initiation: Once tumors reach a certain volume (e.g., ~200 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer this compound (e.g., 25 or 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Tissue Analysis: Analyze the tumors for weight, and perform immunohistochemistry or Western blotting to assess protein expression and markers of proliferation and apoptosis.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant biological activity, particularly in the context of cancer. Its ability to modulate critical signaling pathways such as the MTA1/Akt/mTOR and ERK1/2 pathways underscores its therapeutic potential. Further research, including more comprehensive preclinical studies and well-designed clinical trials, is warranted to fully elucidate its efficacy and safety profile for the development of novel cancer therapies.

References

Gnetin C: A Technical Guide to its Discovery, Natural Sources, and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetin C, a resveratrol (B1683913) dimer, has emerged as a stilbenoid of significant interest within the scientific community. Exhibiting a range of potent biological activities, it surpasses its monomeric counterpart, resveratrol, in several preclinical models. This technical guide provides an in-depth exploration of the discovery and natural origins of this compound. It further elucidates the key signaling pathways modulated by this compound, presenting quantitative data from pivotal studies in a structured format. Detailed experimental protocols for the isolation, identification, and biological evaluation of this compound are also provided to facilitate further research and development.

Discovery of this compound

This compound was first isolated from the roots of the melinjo plant (Gnetum gnemon), a species belonging to the Gnetaceae family.[1][2][3] While the exact initial discovery is not pinpointed to a single publication, a significant early report by Kato et al. in 2009 detailed the isolation and characterization of several stilbenoids, including this compound, from the seeds of Gnetum gnemon.[4] This work, among others, laid the foundation for the subsequent investigation of this compound's pharmacological properties. It is structurally a dimer of resveratrol, consisting of two trans-resveratrol units linked via a benzofuran (B130515) ring.[1]

Natural Sources of this compound

The primary and most abundant natural source of this compound is the melinjo plant (Gnetum gnemon) .[1][2][5] This plant is native to Southeast Asia and its seeds, leaves, and fruit are used in Indonesian cuisine.[1] this compound is found in various parts of the plant, including the roots and seeds.[1][2] The seeds, in particular, are a rich source and also contain other resveratrol dimers like gnemonoside A and gnemonoside D.[1]

Other reported natural sources of this compound include other species within the Gnetum genus, such as G. leyboldii, G. schwackeanum, and G. africanum, as well as plants from the Polygonaceae family, such as Rheum lhasaense.[1]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 Value (µM)Reference
DU145Prostate CancerCell Viability6.6[5]
PC3MProstate CancerCell Viability8.7[5]
HL60Human LeukemiaGrowth Inhibition13[2]

Table 2: In Vivo Antitumor Activity of this compound

Animal ModelCancer TypeDosageRoute of AdministrationAntitumor EffectsReference
PC3M-Luc Subcutaneous XenograftsProstate Cancer25 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Significant reduction in tumor growth, angiogenesis, and induction of apoptosis. The 25 mg/kg dose of this compound showed comparable effects to 50 mg/kg of resveratrol and pterostilbene.[1][3]
Transgenic Mouse Model of Early-Stage Prostate CancerProstate Cancer35 mg/kg and 70 mg/kg in dietOralDelayed progression of preneoplastic lesions, favorable histopathology.[6]
Acute Myeloid Leukemia (AML)-MT XenograftLeukemiaNot specifiedNot specifiedLowered development of leukemia and tumor incidence.[2]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, with a significant focus in the literature on its impact on cancer-related pathways.

The MTA1/AKT/mTOR Signaling Pathway

A primary mechanism of action for this compound in prostate cancer is the inhibition of the Metastasis-Associated Protein 1 (MTA1)-mediated signaling cascade. MTA1 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and is overexpressed in many cancers, contributing to tumor progression and metastasis. This compound has been shown to downregulate MTA1 expression. This, in turn, affects the downstream PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. The inhibition of this pathway by this compound leads to decreased cell proliferation and the induction of apoptosis.

GnetinC_MTA1_AKT_mTOR_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 PI3K PI3K MTA1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K p70S6K mTOR->S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Apoptosis Apoptosis mTOR->Apoptosis CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

Caption: this compound inhibits the MTA1/AKT/mTOR signaling pathway.

The MTA1/PTEN/Akt Signaling Pathway

This compound also influences the PTEN/Akt pathway in an MTA1-dependent manner. PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. Research has indicated an inverse relationship between MTA1 and PTEN. By inhibiting MTA1, this compound may lead to increased PTEN activity, which in turn would further suppress Akt signaling, contributing to its anticancer effects.

GnetinC_MTA1_PTEN_AKT_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 PTEN PTEN MTA1->PTEN AKT p-Akt PTEN->AKT CellSurvival Cell Survival AKT->CellSurvival

Caption: this compound's inhibition of MTA1 leads to modulation of the PTEN/Akt pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the isolation, identification, and evaluation of this compound.

Extraction and Isolation of this compound from Gnetum gnemon

The following is a generalized workflow for the extraction and isolation of this compound from its primary natural source.

GnetinC_Extraction_Workflow Start Dried & Powdered Gnetum gnemon Seeds Extraction Solvent Extraction (e.g., 50% Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., ODS, Silica (B1680970) Gel) CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pooling Pooling of This compound-rich Fractions TLC->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A typical workflow for the extraction and isolation of this compound.

Methodology Overview:

  • Preparation of Plant Material: The endosperms of Gnetum gnemon seeds are dried and finely powdered.

  • Extraction: The powdered material is extracted with a solvent, commonly 50% aqueous ethanol.

  • Purification: The resulting crude extract is subjected to a series of column chromatography steps. This often includes using octadecylated silica (ODS) and silica gel columns to separate the various stilbenoids.

  • Fraction Collection and Analysis: Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing this compound.

  • Final Purification: The fractions rich in this compound are pooled and may undergo further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cell Viability Assay

Principle: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., DU145, PC3M) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (and often compared with resveratrol and pterostilbene) for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Assay: After the treatment period, a cell viability reagent (e.g., MTT, WST-1) is added to each well.

  • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Western Blot Analysis

Principle: To detect and quantify the expression levels of specific proteins in signaling pathways affected by this compound.

Protocol:

  • Cell Lysis: Cells treated with this compound and control cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., MTA1, p-AKT, total AKT, β-actin as a loading control).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.

In Vivo Xenograft Studies

Principle: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., PC3M-Luc).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment groups receive this compound via a specified route (e.g., intraperitoneal injection) and dosage. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is monitored throughout the study.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blot).

Conclusion

This compound, a resveratrol dimer primarily sourced from Gnetum gnemon, demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. Its superior preclinical efficacy compared to resveratrol is attributed, in part, to its potent modulation of key signaling pathways such as the MTA1/AKT/mTOR and MTA1/PTEN/Akt axes. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound's pharmacological properties and its development as a potential clinical candidate. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into human clinical trials.

References

The Biosynthesis of Gnetin C in Gnetum gnemon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthetic pathway of Gnetin C, a potent resveratrol (B1683913) dimer found in Gnetum gnemon. This guide provides a comprehensive overview of the known enzymatic steps, potential regulatory mechanisms, and key experimental protocols relevant to its study and potential applications in drug development.

Introduction

This compound, a dimer of resveratrol, has garnered significant scientific interest for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] Found in significant quantities in the seeds of Gnetum gnemon, also known as melinjo, this stilbenoid presents a promising avenue for therapeutic development.[5][6] Understanding its biosynthesis is crucial for optimizing production, exploring metabolic engineering strategies, and uncovering novel regulatory mechanisms. This technical guide synthesizes the current knowledge on the this compound biosynthetic pathway, provides detailed experimental methodologies, and highlights areas ripe for future investigation.

The this compound Biosynthetic Pathway: From Primary Metabolism to a Dimeric Stilbenoid

The formation of this compound is a multi-step process that originates from primary metabolism, specifically the shikimate and acetate-malonate pathways. The biosynthesis can be broadly divided into two major stages: the synthesis of the resveratrol monomer and its subsequent dimerization to form this compound.[7][8]

Stage 1: Biosynthesis of the Resveratrol Monomer

The initial phase of this compound synthesis involves the well-characterized phenylpropanoid pathway, which generates the stilbene (B7821643) backbone of resveratrol.[9]

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine, derived from the shikimate pathway, to form cinnamic acid. This is a critical entry point from primary to secondary metabolism.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated thioester is a key precursor for various downstream pathways, including flavonoid and stilbenoid biosynthesis.

  • Stilbene Synthase (STS): As the pivotal enzyme in stilbenoid biosynthesis, STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to form the characteristic stilbene scaffold of resveratrol.[7][8]

GnetinC_Biosynthesis_Part1 cluster_STS Stilbene Synthase (STS) Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Acetate_Malonate_Pathway Acetate-Malonate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate_Malonate_Pathway->Malonyl_CoA Malonyl_CoA->Resveratrol STS GnetinC_Biosynthesis_Part2 cluster_Oxidative_Enzymes Oxidative Enzymes (e.g., Peroxidases, Laccases, CYP450s) Resveratrol1 Resveratrol Oxidative_Coupling Oxidative Coupling Resveratrol1->Oxidative_Coupling Resveratrol2 Resveratrol Resveratrol2->Oxidative_Coupling Gnetin_C This compound Oxidative_Coupling->Gnetin_C GnetinC_Regulation cluster_Elicitors Elicitors cluster_Signaling Signaling Pathways cluster_Regulation Transcriptional Regulation Biotic_Stress Biotic Stress (e.g., Pathogen Infection) JA_Pathway Jasmonic Acid Pathway Biotic_Stress->JA_Pathway SA_Pathway Salicylic Acid Pathway Biotic_Stress->SA_Pathway Abiotic_Stress Abiotic Stress (e.g., UV Radiation) Abiotic_Stress->JA_Pathway Abiotic_Stress->SA_Pathway Transcription_Factors Transcription Factors (e.g., MYB, WRKY) JA_Pathway->Transcription_Factors SA_Pathway->Transcription_Factors STS_Genes Stilbene Synthase (STS) Gene Expression Transcription_Factors->STS_Genes Gnetin_C_Biosynthesis This compound Biosynthesis STS_Genes->Gnetin_C_Biosynthesis Extraction_Workflow Start Dried G. gnemon Seeds Grinding Grinding Start->Grinding Extraction 50% Ethanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (Hexane, Ethyl Acetate) Filtration->Partitioning Concentration Concentrate Ethyl Acetate Fraction Partitioning->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Analysis TLC Analysis of Fractions Chromatography->Analysis Purification Pooling & Final Purification Analysis->Purification End Purified this compound Purification->End

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Gnetin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer, is a naturally occurring stilbenoid found predominantly in the seeds of the melinjo plant (Gnetum gnemon)[1]. As a member of the stilbene (B7821643) class of polyphenols, this compound has garnered significant scientific interest due to its potent biological activities, which often surpass those of its monomeric counterpart, resveratrol. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₈H₂₂O₆ and a molecular weight of approximately 454.5 g/mol [2][3]. Its appearance is typically a white to yellowish-brown crystalline powder or mass[4].

Table 1: Core Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₈H₂₂O₆[2][3]
Molecular Weight 454.5 g/mol [2][3]
Appearance White to yellowish-brown crystalline powder or mass[4]
Solubility Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[5][6]
Storage Store at -20°C, protected from light.[4]
Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 2: ¹H and ¹³C NMR Spectral Data for 7a-epi-Gnetin C in Acetone-d₆

PositionδC (ppm)δH (ppm, J in Hz)
1a129.0-
2a129.07.00 (d, 8.7)
3a116.16.78 (d, 8.7)
4a158.4-
5a116.16.78 (d, 8.7)
6a129.07.00 (d, 8.7)
7a58.14.58 (d, 8.3)
8a93.35.48 (d, 8.3)
9a158.4-
10a106.96.55 (s)
11a131.6-
12a128.57.04 (d, 16.3)
13a127.06.91 (d, 16.3)
1b131.0-
2b128.67.42 (d, 8.6)
3b115.96.83 (d, 8.6)
4b158.0-
5b115.96.83 (d, 8.6)
6b128.67.42 (d, 8.6)
1c145.4-
2c102.76.20 (t, 2.2)
3c107.86.27 (d, 2.2)
4c159.5-
5c107.86.27 (d, 2.2)
6c102.76.20 (t, 2.2)
(Data adapted from a study on stilbene oligomers)[7][8]

Mass Spectrometry (MS):

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to confirm the molecular formula of this compound. For its epimer, a sodium adduct [M+Na]⁺ was observed at m/z 477.1313, which is consistent with the calculated value of 477.1314 for C₂₈H₂₂O₆Na[7].

Infrared (IR) Spectroscopy:

The IR spectrum of 7a-epi-Gnetin C shows characteristic absorption bands (νmax) at 3235 cm⁻¹ (O-H stretching), 2932 and 2840 cm⁻¹ (C-H stretching), and various peaks in the fingerprint region corresponding to aromatic C=C stretching and other vibrations[7].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines (e.g., DU145, PC3M prostate cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 5-100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).

  • After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader[9].

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Materials:

  • This compound

  • Adherent cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Seed a known number of cells (e.g., 1,000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for a specified period.

  • Replace the treatment medium with fresh complete medium and incubate for 7-14 days, allowing colonies to form.

  • After the incubation period, remove the medium and wash the cells with PBS.

  • Fix the colonies with a fixation solution for 10-15 minutes.

  • Stain the colonies with crystal violet solution for approximately 10 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well[10][11][12].

Wound Healing (Scratch) Assay

This method is used to study cell migration and wound closure in vitro.

Materials:

  • This compound

  • Adherent cancer cell lines

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time[13][14][15].

Western Blot Analysis for MTA1 and ETS2

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Metastasis-Associated Protein 1 (MTA1) and ETS Proto-Oncogene 2 (ETS2), which are modulated by this compound.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer

  • Protein assay reagent (e.g., Bio-Rad protein assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% milk in TBST)

  • Primary antibodies (anti-MTA1, anti-ETS2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Use a loading control like β-actin to normalize the protein expression levels[16][17].

Signaling Pathways and Logical Relationships

This compound exerts its biological effects by modulating several key signaling pathways involved in cancer progression.

Inhibition of the MTA1/ETS2 Axis

This compound has been shown to be a potent inhibitor of the MTA1/ETS2 signaling axis in prostate cancer cells. MTA1 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and plays a crucial role in gene transcription and cancer metastasis. ETS2 is an oncogenic transcription factor that is often overexpressed in various cancers. This compound treatment leads to the downregulation of both MTA1 and ETS2 at both the mRNA and protein levels[17].

MTA1_ETS2_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 ETS2 ETS2 GnetinC->ETS2 TumorProgression Tumor Progression (Proliferation, Metastasis) MTA1->TumorProgression ETS2->TumorProgression

Caption: this compound inhibits tumor progression by downregulating MTA1 and ETS2.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is often observed as an increase in the sub-G1 cell population in flow cytometry analysis, which is indicative of apoptotic cells. The induction of apoptosis is a key mechanism for its anticancer activity.

Apoptosis_Pathway GnetinC This compound CellCycle Cell Cycle Progression GnetinC->CellCycle Apoptosis Apoptosis GnetinC->Apoptosis CancerCellSurvival Cancer Cell Survival CellCycle->CancerCellSurvival Apoptosis->CancerCellSurvival

Caption: this compound promotes apoptosis and inhibits cell cycle progression.

Experimental Workflow for In Vivo Studies

The antitumor effects of this compound have been validated in preclinical animal models, particularly in prostate cancer xenografts.

Prostate Cancer Xenograft Model

Animal Model:

  • Male immunodeficient mice (e.g., nude mice), 4-5 weeks old.

Procedure:

  • Prostate cancer cells (e.g., PC3M-Luc) are injected subcutaneously into the flanks of the mice.

  • Tumor growth is monitored regularly using calipers.

  • When tumors reach a palpable size (e.g., 200 mm³), the mice are randomized into treatment and control groups.

  • This compound is administered to the treatment groups, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 25 and 50 mg/kg). The control group receives a vehicle (e.g., 10% DMSO).

  • Tumor volume and body weight are measured throughout the study.

  • At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and Western blotting for target proteins[4][18][19].

Xenograft_Workflow Start Start Inject Inject Prostate Cancer Cells (e.g., PC3M-Luc) subcutaneously Start->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize Mice into Control and Treatment Groups Monitor->Randomize Treat Administer this compound (i.p.) or Vehicle Randomize->Treat Measure Measure Tumor Volume and Body Weight Treat->Measure Measure->Treat Excise Excise Tumors at End of Study Measure->Excise Analyze Analyze Tumors (IHC, Western Blot) Excise->Analyze End End Analyze->End

Caption: Workflow for a preclinical prostate cancer xenograft study with this compound.

Conclusion

This compound is a promising natural product with significant potential for further development as a therapeutic agent, particularly in the context of cancer. Its distinct physicochemical properties and its ability to modulate key signaling pathways involved in tumorigenesis make it a compelling subject for ongoing research. This technical guide provides a foundational understanding of this compound, offering valuable data and protocols to facilitate future investigations into its mechanisms of action and therapeutic applications.

References

Gnetin C's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Gnetin C, a resveratrol (B1683913) dimer primarily found in the seeds of the melinjo plant (Gnetum gnemon), has emerged as a potent anti-cancer agent with promising therapeutic potential.[1][2] Exhibiting superior bioavailability and more potent effects than its monomer counterpart, resveratrol, this compound modulates multiple critical cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily targeting key pathways that regulate cell survival, proliferation, and metastasis. The principal mechanisms include the inhibition of Metastasis-Associated Protein 1 (MTA1)-mediated signaling, suppression of the PI3K/Akt/mTOR cascade, and modulation of the ERK1/2 pathway.[1][4]

Inhibition of the MTA1/ETS2 Axis

A primary and extensively studied target of this compound is the Metastasis-Associated Protein 1 (MTA1), a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[1] MTA1 is frequently overexpressed in various cancers, including prostate cancer, where it acts as a transcriptional co-regulator promoting tumor progression and metastasis.[1][5] this compound has been demonstrated to be a potent inhibitor of MTA1 at both the mRNA and protein levels.[6] This inhibition disrupts the oncogenic cooperation between MTA1 and ETS2 (Erythroblastosis E26 transformation-specific 2), a downstream transcription factor.[3][7] The downregulation of the MTA1/ETS2 axis by this compound leads to decreased expression of crucial cell cycle regulators like Cyclin D1 and Notch 2, ultimately resulting in cell cycle arrest and apoptosis.[4][5]

GnetinC_MTA1_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Apoptosis Apoptosis GnetinC->Apoptosis ETS2 ETS2 MTA1->ETS2 CyclinD1 Cyclin D1 ETS2->CyclinD1 Notch2 Notch 2 ETS2->Notch2 Proliferation Cell Proliferation CyclinD1->Proliferation Notch2->Proliferation

This compound inhibits the MTA1/ETS2 signaling pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[4] this compound effectively inhibits this pathway, leading to decreased phosphorylation of Akt and mTOR.[4][8] This inhibition, in turn, affects downstream targets of mTOR, such as p70 ribosomal protein S6 kinase (S6K) and eukaryotic translational initiation factor 4E-binding protein 1 (4EBP1), resulting in the suppression of protein synthesis and the induction of apoptosis.[3][9] Studies have shown that this compound's inhibition of the PI3K/Akt/mTOR pathway contributes significantly to its anti-cancer effects in various cancer models, including prostate cancer and acute myeloid leukemia.[8][10]

GnetinC_PI3K_Pathway GnetinC This compound PI3K PI3K GnetinC->PI3K Akt Akt GnetinC->Akt mTOR mTOR GnetinC->mTOR Apoptosis Apoptosis GnetinC->Apoptosis PI3K->Akt Akt->mTOR S6K p70S6K mTOR->S6K _4EBP1 4E-BP1 mTOR->_4EBP1 CellSurvival Cell Survival & Proliferation S6K->CellSurvival _4EBP1->CellSurvival

This compound suppresses the PI3K/Akt/mTOR signaling cascade.
Inhibition of the ERK1/2 Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another crucial signaling route that is often dysregulated in cancer, leading to increased cell proliferation and survival.[4] this compound has been observed to inhibit the ERK1/2 signaling pathway, contributing to its anti-proliferative effects.[4][6] In acute myeloid leukemia cells, the simultaneous inhibition of the mTOR and MAPK (including ERK1/2) pathways by this compound has been shown to induce apoptosis.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayIC50 / ConcentrationEffectReference
DU145Prostate CancerCell Viability~25 µMPotent inhibition of cell viability, more so than resveratrol and pterostilbene.[7][11]
PC3MProstate CancerCell Viability8.7 µMSignificant inhibition of cell proliferation.[8][12]
HL60Human LeukemiaCell Growth13 µMInhibition of cell growth.[6][10]
DU145, PC3MProstate CancerClonogenic Survival5-10 µMSignificant dose-dependent inhibition of colony formation.[11]
AML and CML cell linesLeukemiaCell Cycle Analysis0-100 µMInduction of cell cycle arrest.[6]
HUVECs-Tube FormationNot specifiedSuperior inhibitory effect on VEGF- and bFGF-stimulated tube formation compared to resveratrol.[6][13]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageTreatment DurationEffectReference
PC3M-Luc XenograftsProstate Cancer25 and 50 mg/kg bw, i.p.Not specifiedSignificant reduction in tumor growth and angiogenesis; induction of apoptosis. 25 mg/kg this compound was comparable to 50 mg/kg pterostilbene.[6][14]
22Rv1-Luc XenograftsProstate Cancer40 mg/kg bw, i.p. (alone) and 7 mg/kg bw, i.p. (with Enzalutamide)Not specifiedEffective inhibition of AR- and MTA1-promoted tumor progression.[3][6]
AML-MT Xenograft MiceAcute Myeloid Leukemia5 mg/kg/day5 weeksInhibition of leukemia development and extended survival.[6]
R26MTA1; Ptenf/f Transgenic MiceAdvanced Prostate Cancer7 mg/kg bw, i.p., daily12 weeksMarked reduction in cell proliferation and angiogenesis; promotion of apoptosis.[3][9]
Colon-26 Tumor-bearing MiceColon Cancer50 and 100 mg/kg/day, oral (as Melinjo Seed Extract)Not specifiedInhibition of tumor growth, angiogenesis, and liver metastasis.[6]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., DU145, PC3M) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-100 µM) for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Cell Survival Assay
  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with low concentrations of this compound (e.g., 5 µM and 10 µM) for 14 days, changing the medium with fresh compound every 3-4 days.

  • Colony Staining: After 14 days, wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (containing >50 cells) and analyze the size and number of colonies relative to the control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., DU145, PC3M) Treatment This compound Treatment (Dose- and Time-dependent) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Clonogenic Clonogenic Assay Treatment->Clonogenic WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Xenograft Xenograft Model (e.g., PC3M-Luc in nude mice) GnetinC_Admin This compound Administration (e.g., i.p. injection) Xenograft->GnetinC_Admin TumorMeasurement Tumor Growth Monitoring GnetinC_Admin->TumorMeasurement IHC Immunohistochemistry (Ki67, CD31, Cleaved Caspase-3) TumorMeasurement->IHC

A generalized workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple oncogenic signaling pathways. Its ability to potently inhibit the MTA1/ETS2 axis and the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis, underscores its therapeutic promise. The presented quantitative data and experimental protocols provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of this compelling natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for cancer therapy.[2][10]

References

Gnetin C as an Anti-Inflammatory Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer found predominantly in the seeds of Gnetum gnemon (melinjo), has emerged as a promising natural compound with potent anti-inflammatory properties. As a stilbenoid, it shares a structural backbone with resveratrol but often exhibits more robust biological activity. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are integral to the inflammatory response. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the mammalian Target of Rapamycin (mTOR), as well as the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of Pro-Inflammatory Signaling Pathways

This compound has been shown to suppress the activation of critical pathways that lead to the production of inflammatory mediators.

  • NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been observed to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.

  • MAPK Signaling Pathway: The MAPK cascade, comprising kinases such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stressors and is heavily involved in inflammation. This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, leading to a downstream reduction in inflammatory responses.[1]

  • mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and has been implicated in inflammatory processes. This compound has been shown to inhibit the AKT/mTOR signaling axis, contributing to its anti-inflammatory and anticancer effects.[2]

Activation of the Nrf2 Antioxidant Response Pathway

In addition to suppressing pro-inflammatory pathways, this compound also enhances the body's endogenous antioxidant and anti-inflammatory defenses through the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound helps to mitigate oxidative stress, a key driver of inflammation.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from various preclinical studies, providing a basis for evaluating the anti-inflammatory and related cytotoxic efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Reference
DU145Prostate CancerMTT Assay6.6[3]
PC3MProstate CancerMTT Assay8.7[3]
HL-60Human LeukemiaNot Specified13[2]
Table 2: In Vivo Anti-Inflammatory Effects of this compound
Animal ModelConditionTreatmentBiomarkerReduction/EffectReference
R26MTA1; Pten+/f MouseProstate Cancer35 mg/kg dietSerum IL-293.86% reduction[4]
R26MTA1; Pten+/f MouseProstate Cancer70 mg/kg dietSerum IL-268.34% reduction[4]
R26MTA1; Pten+/f MouseProstate Cancer35 mg/kg dietSerum IL-6Inhibition observed[4]
NAFLD Mouse ModelNon-alcoholic fatty liver disease150 mg/kg BW·day⁻¹Hepatic IL-1β mRNASignificant decrease[5]
Periodontitis Mouse ModelPeriodontitisNot SpecifiedGingival Tissue IL-1βSuperior inhibition to resveratrol
Periodontitis Mouse ModelPeriodontitisNot SpecifiedGingival Tissue ROSSuperior inhibition to resveratrol

Experimental Protocols

In Vitro Assays

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Lines: DU145 and PC3M human prostate cancer cells.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of this compound (e.g., 5-100 µM) or vehicle control (DMSO) for 72 hours.[3]

    • After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.

    • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC50 values are calculated from the dose-response curves.

This technique is used to detect and quantify the expression levels of specific proteins in signaling pathways affected by this compound.

  • Procedure:

    • Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, phospho-AKT, mTOR) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: The intensity of the bands is quantified using densitometry software, and protein expression is typically normalized to a loading control such as β-actin or GAPDH.

In Vivo Assays
  • Animal Model: Transgenic mice overexpressing metastasis-associated protein 1 (MTA1) with a heterozygous loss of the tumor suppressor gene PTEN (R26MTA1; Pten+/f).[4]

  • Treatment: Mice are fed diets supplemented with this compound at concentrations of 35 mg/kg or 70 mg/kg.[4]

  • Sample Collection: After a specified period, blood is collected for serum analysis, and prostate tissues are harvested.

  • Cytokine Analysis (ELISA):

    • Serum levels of pro-inflammatory cytokines such as IL-2 and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest.

    • Serum samples and standards are added to the wells.

    • A biotinylated detection antibody is then added, followed by an enzyme-conjugated avidin (B1170675) (e.g., streptavidin-HRP).

    • A substrate solution is added to produce a colorimetric signal, which is proportional to the amount of cytokine present.

    • The absorbance is read using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

  • Animal Model: Male C57BL/6J mice.[5]

  • Induction of NAFLD: Mice are fed a high-fat choline-deficient (HFCD) diet.[5]

  • Treatment: Mice are administered this compound (150 mg/kg BW·day⁻¹) orally.[5]

  • Sample Collection: After the treatment period, liver tissues are collected.

  • Gene Expression Analysis (qRT-PCR):

    • RNA Extraction: Total RNA is isolated from liver tissue using a suitable extraction kit.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Real-Time PCR: The expression of target genes, such as IL-1β, is quantified using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway Diagrams

GnetinC_Signaling_Pathways GnetinC This compound IKK IKK GnetinC->IKK MAPK_kinases MAPK Kinases (e.g., MEK, MKK3/6) GnetinC->MAPK_kinases AKT AKT GnetinC->AKT Keap1 Keap1 GnetinC->Keap1 Disruption of Interaction ProInflammatory Pro-Inflammatory Stimuli (e.g., LPS) ProInflammatory->IKK ProInflammatory->MAPK_kinases PI3K PI3K ProInflammatory->PI3K IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB ProInflammatory_Genes Pro-Inflammatory Gene Expression (e.g., IL-6, TNF-α, COX-2) NFkB->ProInflammatory_Genes Nuclear Translocation MAPKs MAPKs (ERK, p38, JNK) MAPK_kinases->MAPKs P AP1 AP-1 MAPKs->AP1 P AP1->ProInflammatory_Genes PI3K->AKT mTOR mTOR AKT->mTOR mTOR->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Cellular_Protection Cellular Protection & Reduced Inflammation Antioxidant_Genes->Cellular_Protection InVitro_Workflow Start Start Cell_Culture Cell Culture (e.g., DU145, PC3M) Start->Cell_Culture Treatment Treatment with this compound (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Western_Blot Western Blot Incubation->Western_Blot Cell_Viability Determine Cell Viability & IC50 MTT_Assay->Cell_Viability Protein_Expression Analyze Protein Expression (e.g., p-ERK, p-AKT) Western_Blot->Protein_Expression End End Cell_Viability->End Protein_Expression->End InVivo_Workflow Start Start Animal_Model Animal Model (e.g., Mouse Model of Disease) Start->Animal_Model Disease_Induction Disease Induction (e.g., HFD, Ligature) Animal_Model->Disease_Induction Treatment This compound Administration (e.g., Dietary, Injection) Disease_Induction->Treatment Monitoring Monitoring of Animals Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Sample_Processing Sample Processing (Serum, Tissues) Sacrifice->Sample_Processing ELISA ELISA (Cytokines) Sample_Processing->ELISA qRT_PCR qRT-PCR (Gene Expression) Sample_Processing->qRT_PCR ROS_Assay ROS Measurement Sample_Processing->ROS_Assay Analysis Data Analysis ELISA->Analysis qRT_PCR->Analysis ROS_Assay->Analysis End End Analysis->End

References

In Vitro Antioxidant Capacity of Gnetin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the seeds of Gnetum gnemon (melinjo), has garnered significant scientific interest for its potent bioactive properties. As a stilbenoid, it shares structural similarities with resveratrol but exhibits enhanced biological activities, including superior antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its radical scavenging activities, the underlying molecular mechanisms, and comprehensive experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Capacity of this compound

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a direct comparison with its well-studied monomer, resveratrol.

AssayCompoundIC50/ED50 (µM)Source
DPPH Radical Scavenging ActivityThis compound10.7[1][2]
Resveratrol13.2[1][2]
ABTS Radical Scavenging Activity This compoundData not found
FRAP (Ferric Reducing Antioxidant Power) This compoundData not found
ORAC (Oxygen Radical Absorbance Capacity) This compoundData not found

IC50/ED50: The concentration of the compound required to cause 50% inhibition or effect.

Molecular Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

The antioxidant effects of this compound are believed to be mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Key downstream targets of the Nrf2 pathway include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), iron, and carbon monoxide, all of which have cytoprotective effects.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and their derivatives, preventing them from generating reactive oxygen species (ROS).

GnetinC_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnetinC This compound Keap1_Nrf2 Keap1-Nrf2 Complex GnetinC->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to (basal state) Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

This compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Workflow:

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol (B129727) start->prep_dpph prep_sample Prepare this compound solutions (various concentrations) start->prep_sample reaction Mix this compound solution with DPPH solution (1:1 v/v) prep_dpph->reaction prep_sample->reaction incubation Incubate in the dark at room temperature (30 min) reaction->incubation measure Measure absorbance at 517 nm incubation->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL or 1 mM) in methanol or another suitable solvent.

    • Test Solutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1 to 100 µM).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Trolox or ascorbic acid, in the same concentration range as this compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution or standard antioxidant solution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the this compound or standard solution.

    • Plot the % inhibition against the concentration of this compound and the standard antioxidant.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Workflow:

ABTS_Workflow start Start prep_abts Generate ABTS•+ radical cation (ABTS + potassium persulfate) start->prep_abts prep_sample Prepare this compound solutions (various concentrations) start->prep_sample adjust_abts Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm prep_abts->adjust_abts reaction Mix this compound solution with diluted ABTS•+ solution adjust_abts->reaction prep_sample->reaction incubation Incubate in the dark at room temperature (e.g., 6 min) reaction->incubation measure Measure absorbance at 734 nm incubation->measure calculate Calculate % inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate end End calculate->end FRAP_Workflow start Start prep_frap Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) start->prep_frap prep_sample Prepare this compound solutions and FeSO4 standards start->prep_sample warm_frap Warm FRAP reagent to 37°C prep_frap->warm_frap reaction Mix this compound or standard with FRAP reagent warm_frap->reaction prep_sample->reaction incubation Incubate at 37°C (e.g., 4-30 min) reaction->incubation measure Measure absorbance at 593 nm incubation->measure calculate Calculate Fe2+ equivalents measure->calculate end End calculate->end

References

Gnetin C's Effect on Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer found in the seeds of the melinjo plant (Gnetum gnemon), has garnered significant scientific interest for its potent biological activities. With superior bioavailability compared to its monomer, resveratrol, this compound has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key cellular signaling pathways implicated in cancer, neurodegenerative diseases, and inflammation. This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of the molecular pathways influenced by this stilbenoid.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
DU145Prostate Cancer6.6[1]
PC3MProstate Cancer8.7[1][2]
HL60Human Leukemia13[3][4]

Table 2: In Vivo Antitumor Efficacy of this compound in Prostate Cancer Xenograft Models

Animal ModelTreatment and DoseOutcomeReference(s)
PC3M-Luc Subcutaneous Xenografts50 mg/kg, i.p.Potent inhibition of tumor growth[5][6][7]
PC3M-Luc Subcutaneous Xenografts25 mg/kg, i.p.Tumor inhibitory effects comparable to 50 mg/kg pterostilbene[5][6]
Transgenic Mouse Model of Advanced Prostate Cancer7 mg/kg bw, i.p. daily for 12 weeksMarked reduction in cell proliferation and angiogenesis; promotion of apoptosis[2][8]

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical cellular signaling pathways.

MTA1/AKT/mTOR Pathway in Cancer

A primary mechanism of this compound's anticancer activity is its inhibition of the Metastasis-Associated Protein 1 (MTA1)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][8] Overexpression of MTA1 is linked to prostate cancer progression. This compound downregulates MTA1, which in turn inhibits the downstream AKT/mTOR signaling cascade.[2][9] This inhibition leads to decreased cell proliferation, angiogenesis, and induction of apoptosis in cancer cells.[2] Specifically, this compound has been shown to reduce the phosphorylation of key downstream targets of mTOR, including S6 kinase (S6K) and 4E-binding protein 1 (4EBP1).[2]

GnetinC_MTA1_AKT_mTOR_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 AKT AKT MTA1->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Angiogenesis S6K->Proliferation fourEBP1->Proliferation

This compound's inhibition of the MTA1/AKT/mTOR pathway.
Androgen Receptor (AR) Signaling in Prostate Cancer

In the context of prostate cancer, this compound has been shown to inhibit androgen receptor (AR) signaling.[10] This is particularly relevant in castrate-resistant prostate cancer where AR and its variants can be reactivated. This compound demonstrates a more potent inhibitory effect on both full-length AR and the truncated AR-V7 variant compared to resveratrol and pterostilbene.[10]

GnetinC_AR_Signaling_Pathway GnetinC This compound AR Androgen Receptor (AR) & AR-V7 GnetinC->AR TumorProgression Tumor Progression AR->TumorProgression

This compound's inhibitory effect on Androgen Receptor signaling.
Neuroprotective Effects in Alzheimer's Disease Models

Emerging research indicates that this compound possesses neuroprotective properties. In cellular models of Alzheimer's disease, this compound has been shown to reduce the production of amyloid-β 1-42 (Aβ42), a key component of amyloid plaques.[11] This effect is mediated by the suppression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) expression and the upregulation of matrix metalloproteinase-14 (MMP-14), an enzyme involved in the degradation of Aβ.[11]

GnetinC_Neuroprotective_Pathway GnetinC This compound BACE1 BACE1 (β-secretase) GnetinC->BACE1 MMP14 MMP-14 GnetinC->MMP14 Abeta42 Amyloid-β 1-42 (Aβ42) Production BACE1->Abeta42 AbetaDegradation Aβ Degradation MMP14->AbetaDegradation

Neuroprotective mechanism of this compound in Alzheimer's models.
Anti-inflammatory Signaling

This compound has demonstrated anti-inflammatory properties, in part, by modulating the expression of pro-inflammatory cytokines. In a transgenic mouse model of prostate cancer, dietary supplementation with this compound led to a reduction in the serum levels of Interleukin-2 (IL-2).[4][12] Interestingly, a low-dose this compound diet also suppressed IL-6 levels, while a high-dose diet had the opposite effect, suggesting a dose-dependent regulation of inflammatory responses.[4] The modulation of these cytokines is often linked to the NF-κB signaling pathway.

GnetinC_Anti_Inflammatory_Pathway GnetinC This compound (low dose) NFkB NF-κB Pathway GnetinC->NFkB IL2 Interleukin-2 (IL-2) NFkB->IL2 IL6 Interleukin-6 (IL-6) NFkB->IL6 Inflammation Inflammation IL2->Inflammation IL6->Inflammation

Anti-inflammatory effects of this compound via cytokine modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_0 MTT Assay A 1. Seed cells in 96-well plates B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution E->F G 7. Measure absorbance (570 nm) F->G

Workflow for the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3M) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution to each well.

  • Incubation: Incubate the plates for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by this compound.

Workflow:

Western_Blot_Workflow cluster_1 Western Blot H 1. Protein Extraction from treated cells/tissues I 2. Protein Quantification (e.g., BCA assay) H->I J 3. SDS-PAGE Electrophoresis I->J K 4. Protein Transfer to PVDF membrane J->K L 5. Immunoblotting with primary & secondary antibodies K->L M 6. Chemiluminescent Detection L->M N 7. Image Analysis and Quantification M->N

Workflow for Western Blot Analysis.

Detailed Steps:

  • Protein Extraction: Lyse cells or tissues treated with this compound to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., MTA1, p-AKT, AR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels, often normalized to a loading control like β-actin.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Detailed Steps:

  • Cell Seeding: Plate a low density of single cells in culture dishes.

  • Treatment: Treat the cells with this compound at various concentrations.

  • Incubation: Incubate the cells for 1-3 weeks, allowing individual cells to form colonies.

  • Fixing and Staining: Fix the colonies with a solution like methanol (B129727) and stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of this compound on the long-term survival of the cells.[13]

Wound Healing Assay

This assay is used to evaluate the effect of this compound on cell migration.

Detailed Steps:

  • Cell Monolayer: Grow cells to a confluent monolayer in a culture dish.

  • "Wound" Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with this compound.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter.

  • Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.[13]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject cancer cells into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer this compound to the mice (e.g., via intraperitoneal injection) at specified doses and schedules. A control group receives a vehicle.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).[6]

Conclusion

This compound is a promising natural compound with multifaceted effects on key cellular signaling pathways involved in cancer, neurodegeneration, and inflammation. Its ability to potently inhibit the MTA1/AKT/mTOR and AR signaling pathways underscores its potential as an anticancer agent. Furthermore, its neuroprotective and anti-inflammatory properties suggest a broader therapeutic utility. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets and on translating these preclinical findings into clinical applications.

References

Gnetin C: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetin C, a resveratrol (B1683913) dimer primarily sourced from the seeds of the Gnetum gnemon (melinjo) plant, is emerging as a promising natural compound with significant therapeutic potential.[1] This stilbenoid has demonstrated a range of biological activities, including potent anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[2][3][4] Notably, this compound exhibits superior bioavailability and, in several preclinical models, more potent activity compared to its well-studied monomer, resveratrol.[1][2][5] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, focusing on its molecular mechanisms of action, summarizing key quantitative data from preclinical studies, and detailing relevant experimental protocols. The primary aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into this promising therapeutic agent.

Core Therapeutic Applications and Mechanisms of Action

This compound's therapeutic effects are pleiotropic, stemming from its ability to modulate multiple critical cellular signaling pathways. Its most extensively studied application is in oncology, particularly prostate cancer, where it has shown significant promise in preclinical settings.[2][4][6]

Anticancer Effects

This compound's anticancer activity is multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[7][8][9][10]

1.1.1. Prostate Cancer

A substantial body of research, primarily from a single research group, has established this compound as a potent agent against prostate cancer.[2] In both in vitro and in vivo models, this compound has demonstrated superior anticancer effects compared to resveratrol and pterostilbene (B91288).[11] It effectively inhibits tumor growth and progression in various prostate cancer models, including xenografts and transgenic mice.[2][6] Mechanistically, this compound targets key pathways involved in prostate cancer pathogenesis, including both androgen receptor (AR)-dependent and -independent signaling.[2] A primary target is the Metastasis-Associated Protein 1 (MTA1), a transcriptional co-regulator often overexpressed in cancer.[1] this compound has been shown to be a potent inhibitor of MTA1 at both the mRNA and protein levels.[1] This inhibition leads to the downstream modulation of several oncogenic pathways.[3]

1.1.2. Leukemia

This compound has also demonstrated significant anti-leukemia properties. In a mouse model of human acute myeloid leukemia (AML), this compound reduced the development of leukemia and tumor incidence.[3][12] Mechanistic studies in AML and chronic myeloid leukemia (CML) cell lines revealed that this compound induces cell cycle arrest and inhibits the ERK1/2 and AKT/mTOR pathways.[3] It has also been shown to inhibit the growth of human leukemia HL60 cells.[3]

1.1.3. Angiogenesis Inhibition

This compound exhibits anti-angiogenic properties by inhibiting key processes in blood vessel formation. Compared to resveratrol and other stilbenoids, this compound more effectively inhibits VEGF- and BFGF-stimulated tube formation, as well as ERK1/2-mediated cell proliferation and migration in human umbilical vein endothelial cells (HUVECs).[3]

Anti-inflammatory Properties

This compound possesses significant anti-inflammatory effects. In a mouse model of periodontitis, this compound demonstrated greater bone healing and superior inhibition of IL-1β and oxidative stress markers compared to resveratrol.[2] In the context of cancer, this compound has been shown to suppress pro-inflammatory cytokines.[2] A low-dose this compound-supplemented diet significantly reduced levels of pro-inflammatory IL-2 and, to a lesser extent, IL-6 in an early-stage prostate cancer model.[2][3]

Neuroprotective Effects

Emerging research indicates that this compound may have a role in mitigating neurodegenerative processes. The accumulation of beta-amyloid (Aβ) oligomers is a key factor in diseases like Alzheimer's. Studies have shown that this compound can reduce the secretion of Aβ42 by downregulating BACE1.[6]

Cardioprotective and Metabolic Effects

This compound has shown potential in improving cardiovascular and metabolic health. It has been found to more potently inhibit platelet-collagen adhesion than resveratrol.[2] Clinical trials in healthy volunteers have demonstrated the safety and cardioprotective effects of this compound and melinjo seed extract (MSE).[2] In a mouse model of nonalcoholic fatty liver disease (NAFLD), this compound supplementation reduced body and liver weight, lowered plasma triglycerides, and attenuated steatosis and hepatic fibrosis.[2][13] It also improved blood glucose levels and insulin (B600854) sensitivity, exhibiting a greater lipid-lowering effect than resveratrol.[2][13]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological activities by targeting several critical signaling pathways. The most well-documented of these is the MTA1/PTEN/Akt/mTOR pathway, which is central to its anticancer effects.

The MTA1/PTEN/Akt/mTOR Pathway

Metastasis-Associated Protein 1 (MTA1) is a key oncogenic protein that promotes tumor progression and metastasis.[1] this compound acts as a potent inhibitor of MTA1.[1] The inhibition of MTA1 by this compound leads to a cascade of downstream effects:

  • Upregulation of PTEN: MTA1 is known to suppress the tumor suppressor PTEN. By inhibiting MTA1, this compound leads to an increase in PTEN levels.[14]

  • Inhibition of Akt/mTOR Signaling: PTEN is a negative regulator of the PI3K/Akt pathway. The upregulation of PTEN by this compound leads to the subsequent inhibition of Akt phosphorylation and the downstream mTOR signaling cascade.[7][8][10][14] This pathway is crucial for cell growth, proliferation, and survival.[15] The inhibition of mTOR signaling by this compound is evidenced by the reduced phosphorylation of its downstream targets, S6K and 4EBP1.[7][8][10]

GnetinC_MTA1_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 PTEN PTEN MTA1->PTEN PI3K PI3K PTEN->PI3K Apoptosis Apoptosis PTEN->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K_4EBP1 p70S6K / 4E-BP1 mTOR->S6K_4EBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K_4EBP1->Proliferation

Caption: this compound inhibits the MTA1/PTEN/Akt/mTOR signaling pathway.

Other Relevant Pathways
  • ERK1/2 Pathway: this compound has been shown to inhibit the ERK1/2 pathway, which is involved in cell proliferation and migration, particularly in the context of leukemia and angiogenesis.[3][16]

  • ETS2 Pathway: this compound downregulates the expression of the ETS-proto-oncogene 2 (ETS2), another important factor in cancer progression.[12][16]

  • Androgen Receptor (AR) Signaling: In prostate cancer, this compound has been shown to inhibit AR signaling, which is a key driver of this disease.[3]

Quantitative Data Summary

This section summarizes the key quantitative data from preclinical studies on this compound, providing a comparative overview of its efficacy.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 Value (µM)Reference
DU145Prostate CancerCell Viability6.6[17]
PC3MProstate CancerCell Viability8.7[8][9][17]
HL60LeukemiaCell Growth13[3]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelCancer TypeThis compound DoseAdministration RouteKey FindingsReference
PC3M-Luc XenograftProstate Cancer25 mg/kg & 50 mg/kgIntraperitoneal (i.p.)Potent inhibition of tumor growth, more effective than resveratrol and pterostilbene at 50 mg/kg.[11][18]
R26MTA1; Ptenf/f Transgenic MiceAdvanced Prostate Cancer7 mg/kg/dayIntraperitoneal (i.p.)Marked reduction in cell proliferation and angiogenesis, promotion of apoptosis.[7][10]
R26MTA1; Pten+/f; Pb-Cre+ Transgenic MiceEarly-Stage Prostate Cancer35 mg/kg & 70 mg/kg (in diet)OralReduced progression of prostate cancer, reduced cell proliferation, inflammation, and angiogenesis.[2][14]
AML-MT XenograftAcute Myeloid LeukemiaNot specifiedNot specifiedSignificantly lowered the development of leukemia and tumor incidence.[3]
NAFLD Mouse ModelN/A150 mg/kg/dayOral (supplemented in diet)Reduced body and liver weight, lowered plasma triglycerides, attenuated steatosis and hepatic fibrosis.[13]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

  • Cell Seeding: Cancer cells (e.g., DU145, PC3M) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (and vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[18]

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to form formazan D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H Xenograft_Workflow A Implant human prostate cancer cells subcutaneously in nude mice B Monitor tumor growth A->B C When tumors reach ~200 mm³, randomize mice into groups B->C D Administer this compound or vehicle (e.g., intraperitoneal injection) C->D E Continue treatment for a set period D->E F Euthanize mice and excise tumors E->F G Analyze tumors (weight, histology, IHC, Western blot) F->G

References

Preliminary Toxicity Profile of Gnetin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer primarily sourced from the seeds of Gnetum gnemon (melinjo), has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety profile is paramount. This technical guide provides a comprehensive summary of the available preliminary toxicity data for this compound, with a focus on studies involving this compound-rich melinjo seed extract (MSE). The information is presented to aid researchers and drug development professionals in their evaluation of this promising natural compound.

Executive Summary of Toxicity Data

Current preclinical and limited human data suggest that this compound and melinjo seed extract have a favorable safety profile. In rodent models, no significant treatment-related adverse effects have been observed in acute, subchronic, and genotoxicity studies of MSE.[1] Preclinical studies using purified this compound in cancer models have also reported a lack of observable toxicity at effective doses.[2][3]

Quantitative Toxicity Data

The majority of quantitative toxicity data for this compound comes from studies on melinjo seed extract (MSE), which contains a significant amount of this compound.

Table 1: Acute and Subchronic Oral Toxicity of Melinjo Seed Extract (MSE) in Rats [1][4]

Study TypeSpeciesTest SubstanceDosage Levels AdministeredDurationKey FindingsNOAEL*
Acute Oral Toxicity RatMSE PowderSingle oral gavage dose of 2000 mg/kg body weight14 daysNo mortalities or toxicologically significant clinical signs observed.Not applicable
Subchronic Oral Toxicity RatMSE Powder0 (control), 250, 500, and 1000 mg/kg body weight/day via oral gavage28 daysNo toxicologically significant, treatment-related changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, or histopathology.1000 mg/kg/day

*NOAEL: No Observed Adverse Effect Level

Table 2: Genotoxicity Assessment of Melinjo Seed Extract (MSE) in Rats [1][4]

Assay TypeSpeciesTest SubstanceDosage Levels AdministeredKey Findings
In Vivo Micronucleus Test RatMSE Powder1000, 2000, and 4000 mg/kg body weight/day via oral gavage for two daysNo significant increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow compared to the negative control group.

Experimental Protocols

The following are detailed methodologies representative of the key toxicity studies cited, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This study aims to determine the acute oral toxicity of a substance.

  • Test System: Typically conducted in female rats, as they are often slightly more sensitive. A starting dose of 2000 mg/kg is used if the substance is expected to have low toxicity.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Animals are fasted prior to dosing.[5]

  • Dosing: The test substance is administered in a single dose by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6] Key observation times include immediately after dosing, at 4 hours, and then daily.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

28-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.[7][8]

  • Test System: Young, healthy adult rats (one sex or both, typically males and females) are used.[9]

  • Group Size and Dosing: At least three dose groups and a control group are used, with a minimum of 5 animals per sex per group. Dosing is performed daily by oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs and Mortality: Checked at least once daily.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the start of the study and at termination.

    • Hematology: Blood samples are collected at termination for analysis of parameters such as hemoglobin, hematocrit, red and white blood cell counts, platelet count, and differential leukocyte count.

    • Clinical Biochemistry: Blood samples are analyzed for markers of liver and kidney function, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), and creatinine, as well as electrolytes, glucose, and total protein.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart, gonads) are weighed.

    • Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are preserved for microscopic examination.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This genotoxicity test detects damage to the chromosomes or the mitotic apparatus.[10]

  • Test System: Typically uses bone marrow of rodents (rats or mice).

  • Dosing: The test substance is administered, usually on two separate occasions 24 hours apart. A positive control (a known mutagen) and a negative control are included.

  • Sample Collection: Bone marrow is typically sampled 24 hours after the final dose.

  • Slide Preparation and Analysis: Bone marrow smears are prepared on slides, stained, and analyzed microscopically. At least 2000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a positive result.

Visualizations

Experimental Workflow for Toxicity Assessment

G cluster_0 In Vivo Toxicity Assessment cluster_1 Key Assessments cluster_2 Endpoint Determination acute Acute Oral Toxicity Study (OECD 423) subchronic 28-Day Repeated Dose (Subchronic) Toxicity Study (OECD 407) acute->subchronic If low acute toxicity obs Clinical Observations Body Weight Mortality acute->obs path Gross Necropsy & Histopathology acute->path genotox Genotoxicity Study (Micronucleus Test - OECD 474) subchronic->genotox Concurrent or subsequent testing subchronic->obs blood Hematology & Clinical Biochemistry subchronic->blood subchronic->path micro Micronucleus Scoring genotox->micro noael Determine NOAEL blood->noael path->noael geno_result Assess Genotoxic Potential micro->geno_result

General workflow for in vivo toxicity assessment.
Signaling Pathway Associated with this compound's Bioactivity

While no specific toxicity pathways have been elucidated for this compound, its anticancer effects are known to be mediated through the inhibition of key cell survival and proliferation pathways.

G cluster_0 This compound Mechanism of Action (Anticancer) gnetin_c This compound akt AKT gnetin_c->akt inhibits mtor mTOR gnetin_c->mtor inhibits erk ERK1/2 gnetin_c->erk inhibits akt->mtor survival Cell Survival akt->survival proliferation Cell Proliferation & Growth mtor->proliferation erk->proliferation

Inhibitory action of this compound on cancer signaling pathways.

Conclusion

The available preliminary toxicity data, primarily from studies on melinjo seed extract, indicate that this compound is well-tolerated in rodent models and shows no evidence of genotoxicity. The established No Observed Adverse Effect Level (NOAEL) for MSE in a 28-day rat study is 1000 mg/kg/day.[1] While these findings are promising, further comprehensive toxicity studies on purified this compound, following established international guidelines, are necessary to fully characterize its safety profile for potential clinical development. This includes long-term toxicity and carcinogenicity studies, as well as reproductive and developmental toxicity assessments.

References

Gnetin C and its Role in Immunomodulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the seeds of Gnetum gnemon, has emerged as a promising natural compound with significant immunomodulatory properties. Preclinical and clinical studies have demonstrated its potential to influence both innate and adaptive immune responses, primarily through the modulation of key signaling pathways, including mTOR, MAPK, and PI3K/Akt. This technical guide provides an in-depth overview of the current understanding of this compound's role in immunomodulation, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Introduction

Stilbenoids, a class of natural polyphenols, are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] this compound, a dimer of resveratrol, has shown superior biological activities compared to its monomeric counterpart, which is attributed to its improved pharmacokinetic profile.[1][2] Its ability to modulate the immune system presents a compelling case for its investigation as a therapeutic agent in various diseases with an immunological basis, including cancer and inflammatory disorders.[1][3] This document serves as a comprehensive resource for researchers, consolidating the existing knowledge on this compound's immunomodulatory functions.

Immunomodulatory Effects of this compound on Immune Cell Populations

This compound has been shown to exert significant effects on various immune cell populations. A randomized, double-blind, placebo-controlled trial in healthy human subjects demonstrated its ability to modulate circulating immune cells.[4][5]

Table 1: Effects of this compound on Human Peripheral Blood Mononuclear Cells (PBMCs) [4]

Cell PopulationChange ObservedTime PointStatistical Significance (p-value)
CD4+ T cells121% ± 15% increaseDay 14p = 0.026
CD8+ T cellsNo significant change--
CD20+ B cellsNo significant change--
Natural Killer (NK) cellsStatistically significant increase in absolute number2 weeks-
NK cells expressing NKG2DStatistically significant increase2 weeks-
NK cells expressing NKp46Statistically significant increase2 weeks-
Absolute Neutrophil CountSignificant decrease--

Impact of this compound on Cytokine Production

This compound has demonstrated the ability to modulate the production of key cytokines involved in inflammatory and immune responses. Studies in preclinical mouse models of prostate cancer have highlighted its anti-inflammatory properties.[2][6]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Murine Serum [2]

CytokineThis compound DoseReduction ObservedStatistical Significance
Interleukin-2 (IL-2)35 mg/kg diet93.86% reductionSignificant
Interleukin-2 (IL-2)70 mg/kg diet68.34% reductionSignificant
Interleukin-6 (IL-6)High dose (70 mg/kg diet)Increased levels-

Interestingly, a lower dose of this compound was more effective in reducing IL-2 levels, and a high dose led to an increase in IL-6, suggesting a dose-dependent and cytokine-specific regulatory mechanism.[2]

Modulation of Signaling Pathways by this compound

This compound exerts its immunomodulatory and anticancer effects by targeting several critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.[3][4][6]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[6] this compound has been shown to effectively suppress this pathway in prostate cancer and acute myeloid leukemia cells.[4][6] Mechanistically, this compound can inhibit the phosphorylation of key downstream effectors of mTOR, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6]

PI3K_Akt_mTOR_Pathway Gnetin_C This compound mTOR mTOR Gnetin_C->mTOR PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR S6K S6K mTOR->S6K _4E_BP1 4E-BP1 mTOR->_4E_BP1 Inflammation Inflammation mTOR->Inflammation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4E_BP1->Cell_Growth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been found to inhibit the MAPK pathway, contributing to its anti-leukemia effects.[4]

MAPK_Pathway Gnetin_C This compound Raf Raf Gnetin_C->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: this compound inhibits the MAPK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's immunomodulatory effects.

Preparation of this compound for In Vitro and In Vivo Studies
  • For In Vitro Experiments: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]

  • For In Vivo Experiments: Dissolve this compound in a vehicle solution, such as 10% DMSO.[6] The solution should be stored in the dark at -20°C until use.[6]

Cell Culture
  • PC3M and DU145 Prostate Cancer Cells: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • K562 Leukemia Cells: These cells are used as target cells in NK cell cytotoxicity assays and are cultured in RPMI-1640 medium with 10% FBS.[4]

In Vitro NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells to lyse target cancer cells.

NK_Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Co-culture cluster_2 Analysis PBMC_Isolation Isolate PBMCs from healthy donors Co_culture Co-culture PBMCs (effector) with K562 (target) at various E:T ratios PBMC_Isolation->Co_culture K562_Culture Culture K562 target cells K562_Culture->Co_culture Incubation Incubate for 4 hours at 37°C Co_culture->Incubation Staining Stain with viability dye (e.g., 7-AAD) Incubation->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Quantification Quantify percentage of lysed K562 cells Flow_Cytometry->Quantification

Caption: Workflow for the in vitro NK cell cytotoxicity assay.

  • Effector Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs), containing NK cells, from healthy human subjects who have received this compound or a placebo.[4]

  • Target Cell Preparation: Use the K562 leukemia cell line as target cells.[4]

  • Co-culture: Co-culture the isolated PBMCs (effector cells) with K562 cells (target cells) at various effector-to-target (E:T) ratios.[4]

  • Cytotoxicity Measurement: After incubation, assess the viability of the K562 cells using a flow cytometer. The percentage of dead target cells indicates the cytotoxic activity of the NK cells.[4]

Western Blot Analysis of mTOR Pathway

This technique is used to detect and quantify the expression and phosphorylation status of proteins in the mTOR signaling pathway.

  • Cell Lysis: Treat cancer cells (e.g., PC3M) with this compound at various concentrations. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound.

  • Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., PC3M-Luc) into the flank of immunodeficient mice.

  • Treatment: Once tumors are established, administer this compound (e.g., 7 mg/kg body weight, intraperitoneally) or a vehicle control daily.[6]

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry.

Immunohistochemistry (IHC) for Proliferation and Angiogenesis Markers

IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.

  • Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin (B1166041). Section the paraffin blocks.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate the sections with primary antibodies against Ki67 (a proliferation marker) and CD31 (an angiogenesis marker).

    • Apply a secondary antibody and a detection reagent (e.g., DAB).

  • Analysis: Counterstain with hematoxylin, dehydrate, and mount the slides. Analyze the staining intensity and the percentage of positive cells under a microscope.

ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of cytokines in biological fluids.

  • Sample Collection: Collect blood from mice treated with this compound or vehicle and prepare serum.

  • Assay Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-2 or IL-6).

    • Block non-specific binding sites.

    • Add serum samples and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-HRP.

    • Add a substrate solution (e.g., TMB) to develop the color.

  • Data Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

This compound is a potent immunomodulatory agent with well-documented effects on both cellular and humoral immunity. Its ability to enhance NK cell activity, modulate T cell populations, and suppress pro-inflammatory cytokine production, coupled with its inhibitory effects on key oncogenic signaling pathways, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this compound in cancer immunotherapy and the treatment of inflammatory diseases. Further investigation into the nuanced dose-dependent effects and the precise molecular interactions of this compound will be crucial in translating these promising preclinical findings into effective clinical strategies.

References

Exploring the Neuroprotective Potential of Gnetin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Evidence and Mechanisms of Action of a Promising Resveratrol (B1683913) Dimer

For Researchers, Scientists, and Drug Development Professionals

Gnetin C, a naturally occurring resveratrol dimer found in the seeds of the Gnetum gnemon plant, has emerged as a compound of significant interest in the field of neuroprotection. Preclinical studies have demonstrated its potential to counteract key pathological processes implicated in neurodegenerative diseases, particularly those characterized by the accumulation of amyloid-beta (Aβ). This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key in vitro studies, and outlining the experimental protocols used to generate these findings.

Core Neuroprotective Mechanisms of this compound

In vitro research, primarily utilizing the SH-SY5Y human neuroblastoma cell line as a model for neuronal function, has elucidated several key mechanisms through which this compound exerts its neuroprotective effects.

Modulation of Amyloid-Beta Production and Clearance

A central focus of this compound research has been its impact on the amyloidogenic pathway, a critical component in the pathogenesis of Alzheimer's disease. Studies have shown that this compound can significantly influence the production and clearance of the toxic Aβ42 peptide.

One key study demonstrated that treatment of SH-SY5Y cells with 20 μM this compound led to a significant reduction in the secretion of Aβ42.[1][2][3] This effect is attributed to the downregulation of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2][3] Concurrently, this compound has been shown to upregulate the expression of matrix metalloproteinase-14 (MMP-14), an enzyme involved in the degradation of Aβ.[2][3] This dual action of reducing Aβ production and enhancing its clearance highlights a significant potential therapeutic avenue.

Inhibition of Amyloid-Beta Aggregation

Beyond its effects on Aβ metabolism, this compound has also been investigated for its ability to directly inhibit the aggregation of Aβ peptides into neurotoxic fibrils. The Thioflavin T (ThT) assay is a standard method used to assess the kinetics of amyloid fibril formation. While direct quantitative data for this compound's inhibition of Aβ fibril formation is not extensively detailed in the currently available literature, the methodology is well-established for evaluating such effects.

Protection Against Amyloid-Beta-Induced Cytotoxicity

This compound has demonstrated a protective effect against the cytotoxic effects of Aβ42. In SH-SY5Y cells, pretreatment with this compound was found to ameliorate the reduction in cell viability caused by exposure to Aβ42 monomers.[1][2][3] This suggests that this compound can interfere with the downstream toxic effects of Aβ, preserving neuronal health in the presence of this pathological hallmark.

Antioxidant and Anti-inflammatory Properties

While direct quantitative studies on the antioxidant and anti-inflammatory effects of this compound in neuronal models are still emerging, its broader classification as a stilbenoid suggests potent antioxidant and anti-inflammatory activities, which are crucial for neuroprotection.[4][5] These properties are likely to contribute to its neuroprotective profile by mitigating oxidative stress and neuroinflammation, two key contributors to neuronal damage in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data from key in vitro studies on the effects of this compound. It is important to note that specific IC50 and EC50 values for the neuroprotective effects of this compound in neuronal cells are not yet widely published, representing a key area for future research.

Cell LineCompoundConcentrationEffectAssayReference
SH-SY5YThis compound20 μMReduced Aβ42 secretionELISA[1][2][3]
SH-SY5YThis compound20 μMDownregulated BACE1 expressionWestern Blot[2][3]
SH-SY5YThis compound20 μMUpregulated MMP-14 expressionWestern Blot[2][3]
SH-SY5YThis compound20 μMAmeliorated Aβ42-induced reduction in cell viabilityMTT Assay[1][2][3]
DU145 (Prostate Cancer)This compoundIC50: 6.6 µMCytotoxicityCell Viability Assay[6]
PC3M (Prostate Cancer)This compoundIC50: 8.7 µMCytotoxicityCell Viability Assay[6]

Signaling Pathways Implicated in this compound's Neuroprotective Effects

While the precise signaling pathways mediating the neuroprotective effects of this compound are still under active investigation, several key pathways have been implicated based on its known biological activities and studies on related compounds.

Amyloid Precursor Protein (APP) Processing Pathway

This compound directly influences the APP processing pathway by modulating the activity of key secretase enzymes. By downregulating BACE1 and upregulating MMP-14, this compound shifts APP processing away from the amyloidogenic pathway and towards Aβ clearance.

cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_clearance Aβ Clearance APP APP sAPPb sAPPβ APP->sAPPb cleavage Ab Aβ (Amyloid-beta) APP->Ab cleavage BACE1 BACE1 (β-secretase) BACE1->APP g-secretase γ-secretase g-secretase->APP sAPPa sAPPα a-secretase α-secretase APP_non APP a-secretase->APP_non APP_non->sAPPa cleavage Ab_clear Degradation Degradation Products Ab_clear->Degradation degradation MMP14 MMP-14 MMP14->Ab_clear This compound This compound This compound->BACE1 inhibition This compound->MMP14 upregulation

Caption: this compound's modulation of APP processing and Aβ clearance.

Potential Involvement of Pro-Survival Signaling Pathways

Based on studies of other neuroprotective phytochemicals and this compound's activity in other cell types, the PI3K/Akt/mTOR and Nrf2/HO-1 pathways are strong candidates for mediating its pro-survival effects in neurons.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Activation of Akt is known to inhibit apoptosis and promote neuronal survival. While direct evidence in a neuroprotective context is pending, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway in cancer cells, suggesting it can modulate this critical signaling cascade.[7][8] Further research is needed to clarify its role in neuronal survival.

  • Nrf2/HO-1 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). The antioxidant properties of stilbenoids are often linked to the activation of this pathway.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nrf2 Nrf2/HO-1 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_inhibit Apoptosis Akt->Apoptosis_inhibit Survival Cell Survival & Growth mTOR->Survival ROS Oxidative Stress Nrf2 Nrf2 ROS->Nrf2 ARE Antioxidant Response Element Nrf2->ARE HO1 HO-1 & other antioxidant genes ARE->HO1 HO1->ROS inhibition This compound This compound This compound->PI3K potential modulation This compound->Nrf2 potential activation

Caption: Potential pro-survival signaling pathways modulated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide. These protocols are based on standard laboratory practices and the information available in the referenced literature.

Cell Culture: SH-SY5Y Human Neuroblastoma Cells
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. The culture medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a 0.25% Trypsin-EDTA solution. The trypsin is neutralized with complete culture medium, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new culture flasks.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include appropriate vehicle controls (e.g., DMSO).

    • For neurotoxicity studies, after the initial this compound treatment, expose the cells to Aβ42 (e.g., 10 μM) for an additional 24 hours.

    • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated or vehicle-treated) cells.

Amyloid-Beta 42 (Aβ42) Quantification (ELISA)
  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of Aβ42 in cell culture supernatants.

  • Protocol:

    • Culture SH-SY5Y cells and treat with this compound as described above.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Use a commercially available Aβ42 ELISA kit according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for Aβ42.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which is converted by the enzyme to produce a colored product.

    • The intensity of the color is proportional to the amount of Aβ42 present and is measured using a microplate reader at the appropriate wavelength.

    • A standard curve is generated using known concentrations of Aβ42 to determine the concentration in the samples.

Protein Expression Analysis (Western Blot)
  • Principle: Western blotting is a technique used to detect specific proteins in a sample.

  • Protocol:

    • Culture and treat SH-SY5Y cells with this compound.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-BACE1, anti-MMP-14, anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Amyloid-Beta Fibril Formation Assay (Thioflavin T Assay)
  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation.

  • Protocol:

    • Prepare a solution of Aβ42 peptide in a suitable buffer (e.g., PBS).

    • In a 96-well black plate, mix the Aβ42 solution with various concentrations of this compound or a vehicle control.

    • Add ThT solution to each well.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

    • Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of fibril formation by this compound is determined by a decrease in the fluorescence signal compared to the control.

Experimental Workflow Visualization

cluster_invitro In Vitro Neuroprotection Assays cluster_assays Endpoint Assays Cell_Culture SH-SY5Y Cell Culture Treatment This compound Treatment (various concentrations) Cell_Culture->Treatment Neurotoxin Induction of Neurotoxicity (e.g., Aβ42 exposure) Treatment->Neurotoxin Abeta_Quant Aβ42 Quantification (ELISA) Treatment->Abeta_Quant Protein_Exp Protein Expression (Western Blot) Treatment->Protein_Exp Aggregation Aβ Aggregation (Thioflavin T Assay) Treatment->Aggregation Viability Cell Viability (MTT Assay) Neurotoxin->Viability

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Future Directions and Conclusion

The preclinical data on this compound's neuroprotective effects are promising, particularly in the context of Alzheimer's disease pathology. Its ability to modulate Aβ production, clearance, and toxicity in in vitro models provides a strong rationale for further investigation.

Key areas for future research include:

  • In Vivo Studies: The lack of in vivo data in animal models of neurodegenerative diseases is a significant gap. Studies in transgenic mouse models of Alzheimer's disease, for instance, are crucial to validate the in vitro findings and assess the bioavailability and efficacy of this compound in a complex biological system.

  • Quantitative Neuroprotective Data: Determining the IC50 and EC50 values for this compound's neuroprotective effects in various neuronal cell models is essential for understanding its potency and for guiding future preclinical and clinical development.

  • Elucidation of Signaling Pathways: A more detailed investigation into the specific signaling pathways modulated by this compound in neurons is needed. This will provide a deeper understanding of its mechanism of action and may reveal additional therapeutic targets.

  • Antioxidant and Anti-inflammatory Mechanisms: Quantitative studies are required to characterize the antioxidant and anti-inflammatory properties of this compound in relevant neuronal and glial cell models.

References

Gnetin C and Its Impact on Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the seeds of Gnetum gnemon (melinjo), has emerged as a promising natural compound for the management of metabolic disorders.[1][2] Preclinical and clinical studies have demonstrated its potential to modulate key signaling pathways involved in glucose and lipid metabolism, inflammation, and oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on metabolic disorders, with a focus on its mechanisms of action, experimental evidence, and potential therapeutic applications.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis.[3][4] These conditions are characterized by a complex interplay of genetic and environmental factors, leading to dysregulation of metabolic homeostasis.[3][4] this compound, a naturally occurring stilbenoid, has garnered significant scientific interest due to its superior bioavailability and potent biological activities compared to its monomer counterpart, resveratrol.[1] This document synthesizes the existing research on this compound, offering a detailed analysis for professionals in the field of metabolic disease research and drug development.

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Effects of this compound in Human Studies
ParameterDosageDurationStudy PopulationKey FindingsReference
Uric Acid150 mg/day14 daysHealthy SubjectsSignificant decrease[1]
LDL Cholesterol150 mg/day28 daysHealthy SubjectsSignificant decrease (86% of baseline)[1]
HDL Cholesterol150 mg/day28 daysHealthy SubjectsSignificant decrease (88% of baseline)[1]
Total Adiponectin150 mg/day28 daysHealthy SubjectsSignificant decrease (87% of baseline)[1]
High-Molecular-Weight Adiponectin150 mg/day14 daysHealthy SubjectsSignificant decrease (87% of baseline)[1]
Table 2: Effects of this compound in Animal Models of Metabolic Disorders
ModelDosageDurationKey Metabolic OutcomesReference
High-Fat Diet (HFD)-fed mice100 or 200 mg/kg/day4 weeksImproved body weight and fasting glucose; Enhanced adiponectin multimerization; Reduced fat accumulation.[5][6]
High-Fat Choline-Deficient (HFCD) diet-fed mice (NAFLD model)150 mg/kg/day12 weeksReduced body and liver weight; Improved blood glucose levels and insulin (B600854) sensitivity; Reduced hepatic steatosis and liver lipid content; Ameliorated hepatic fibrosis.[2][7]

Key Signaling Pathways Modulated by this compound

This compound exerts its metabolic benefits through the modulation of several critical signaling pathways.

Adipose Tissue: PPARγ-DsbA-L Axis and Adiponectin Multimerization

In adipose tissue, this compound has been shown to up-regulate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-Disulfide-bond A oxidoreductase-like protein (DsbA-L) axis.[5][6] This pathway is crucial for adiponectin multimerization, a process essential for its insulin-sensitizing and anti-inflammatory effects.

GnetinC This compound PPARg PPARγ GnetinC->PPARg Upregulates DsbAL DsbA-L PPARg->DsbAL Upregulates Adiponectin Adiponectin Multimerization DsbAL->Adiponectin Promotes Metabolic_Benefits Improved Insulin Sensitivity Adiponectin->Metabolic_Benefits

This compound's action on the PPARγ-DsbA-L pathway in adipose tissue.

Hepatic Regulation: Sirt1 Activation and FGF21 Production

In the liver, this compound activates Sirtuin 1 (Sirt1), a key regulator of metabolic homeostasis.[5][6][8] Sirt1 activation may contribute to increased production of Fibroblast Growth Factor 21 (FGF21), a hormone with potent anti-diabetic and anti-obesity effects.[5][9]

GnetinC This compound Sirt1 Sirt1 GnetinC->Sirt1 Activates FGF21 FGF21 Production Sirt1->FGF21 Increases Metabolic_Homeostasis Improved Metabolic Homeostasis FGF21->Metabolic_Homeostasis GnetinC This compound TGFb1 TGF-β1 Signaling GnetinC->TGFb1 Downregulates Fibrosis_Markers Fibrosis Markers TGFb1->Fibrosis_Markers Activates Hepatic_Fibrosis Hepatic Fibrosis Fibrosis_Markers->Hepatic_Fibrosis cluster_human Human Study cluster_animal Animal Study (NAFLD) Recruitment Healthy Subjects (n=12) Randomization Randomization Recruitment->Randomization Group_GnetinC This compound (150 mg/day) Randomization->Group_GnetinC Group_Placebo Placebo Randomization->Group_Placebo Duration_Human 14-28 Days Group_GnetinC->Duration_Human Group_Placebo->Duration_Human Analysis_Human Lipid Profile Biomarker Analysis Duration_Human->Analysis_Human Mice C57BL/6J Mice Diet HFCD Diet Mice->Diet Supplementation Supplementation Diet->Supplementation Group_Control Control Diet Supplementation->Group_Control Group_HFCD HFCD Supplementation->Group_HFCD Group_GnetinC_Animal HFCD + this compound (150 mg/kg/day) Supplementation->Group_GnetinC_Animal Duration_Animal 12 Weeks Group_Control->Duration_Animal Group_HFCD->Duration_Animal Group_GnetinC_Animal->Duration_Animal Analysis_Animal Metabolic & Histological Analysis Duration_Animal->Analysis_Animal

References

Methodological & Application

Application Notes: Gnetin C Extraction, Purification, and Quantification from Gnetum gnemon Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gnetum gnemon, commonly known as melinjo, is a plant species native to Southeast Asia.[1][2] Its seeds are a rich source of various stilbenoids, including the resveratrol (B1683913) dimer Gnetin C.[3][4] this compound has garnered significant scientific interest due to its potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties.[3][5] Preclinical studies have suggested that this compound may be more potent than its well-known monomer, resveratrol, in modulating key cellular signaling pathways.[5] These application notes provide a comprehensive overview of the methodologies for extracting, purifying, and quantifying this compound from Gnetum gnemon seeds, compiled from established scientific literature.

Data Presentation

Quantitative data from various extraction and analysis protocols are summarized in the tables below for easy comparison and reference.

Table 1: Yields of this compound and Related Fractions from Gnetum gnemon Seeds

Extraction/Fractionation Method Starting Material Resulting Product Yield Reference
Ethanolic Extraction & Liquid-Liquid Fractionation Dried G. gnemon seeds Aqueous Fraction 0.6 g [5]
Ethyl Acetate Fraction 0.18 g [5]
n-Hexane Fraction 0.18 g [5]

| Standardized Ethanolic Extraction | Dried G. gnemon endosperms | Melinjo Seed Extract Powder | 2.5% this compound |[5][6] |

Table 2: Chromatographic Conditions for HPLC-Based Quantification of this compound

Parameter Specification Reference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) [5]
Mobile Phase Gradient of Acetonitrile (A) and Water with Formic Acid (B) [5]
Flow Rate 1.0 mL/min [5]
Column Temperature 30-40°C [5]
Injection Volume 10-20 µL [5]

| Detector | Diode Array Detector (DAD) |[5] |

Experimental Protocols

Protocol 1: Crude Extraction of this compound from Gnetum gnemon Seeds

This protocol details a maceration-based extraction using ethanol (B145695), a common and effective solvent for stilbenoids.[5]

1. Materials and Equipment:

  • Dried Gnetum gnemon seeds

  • Grinder or mill

  • 70% Ethanol (EtOH)

  • Maceration vessel (e.g., large, sealed glass container)

  • Orbital shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Water bath

2. Protocol:

  • Sample Preparation: Grind the dried Gnetum gnemon seeds into a fine powder to maximize the surface area for efficient extraction.[5]

  • Maceration (First Pass):

    • Weigh the powdered seed material and place it in the maceration vessel.

    • Add 70% ethanol at a sample-to-solvent ratio of 1:7 (w/v).[5]

    • Seal the vessel and place it on an orbital shaker. Macerate for 5 days at room temperature with continuous agitation.[5]

  • Filtration: After 5 days, filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract (filtrate) from the solid seed residue.[5]

  • Re-maceration (Second Pass):

    • Transfer the collected solid residue back into the maceration vessel.

    • Add a fresh portion of 70% ethanol at the same 1:7 (w/v) ratio.

    • Macerate for an additional 2 days on the orbital shaker to maximize the yield.[5]

  • Second Filtration: Filter the mixture again and combine the filtrates from both maceration steps.[5]

  • Solvent Evaporation: Concentrate the combined ethanolic extract using a rotary evaporator at a temperature of 60°C and a speed of 100 rpm to remove the ethanol.[5]

  • Final Drying: Further concentrate the extract using a water bath to remove any residual solvent, yielding a crude, this compound-rich extract.[5]

Protocol 2: Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound.

1. Materials and Equipment:

  • Crude this compound extract from Protocol 1

  • Silica gel 60 (0.063-0.200 mm)

  • Glass chromatography column

  • Solvents: Chloroform and Methanol (B129727) (HPLC grade)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (Silica gel GF254)

  • TLC development chamber

  • UV lamp (254 nm and 366 nm)

2. Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Wet pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, then add a thin layer of sand on top to protect the silica bed.[5]

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of chloroform.

    • Carefully load the dissolved sample onto the top of the silica gel column.[5]

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform. This gradient allows for the separation of compounds with different polarities.

    • Collect the eluate in fractions of a defined volume (e.g., 10-20 mL).[5]

  • Fraction Monitoring:

    • Monitor the separation process by spotting the collected fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol mixture).

    • Visualize the separated spots under a UV lamp at 254 nm and 366 nm. This compound and other stilbenoids will appear as distinct spots.[5]

  • Pooling and Concentration:

    • Based on the TLC analysis, combine the fractions that contain pure this compound.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.[5]

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of this compound.[5]

1. Materials and Equipment:

  • Purified this compound or this compound-containing extract

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column

  • Acetonitrile, Water (HPLC grade), and Formic acid

  • This compound analytical standard

  • Syringe filters (0.45 µm)

2. Protocol:

  • Standard Preparation:

    • Prepare a stock solution of a this compound standard of known purity in methanol or a suitable solvent.

    • Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.[5]

  • Sample Preparation:

    • Accurately weigh the purified this compound or the extract.

    • Dissolve the sample in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions outlined in Table 2. An optimized gradient elution is recommended for optimal separation.

    • Inject the prepared standards and samples into the HPLC system.[5]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.[5]

Visualizations

GnetinC_Extraction_Workflow Experimental Workflow for this compound Extraction and Purification Start Dried Gnetum gnemon Seeds Grinding 1. Grinding Start->Grinding Powder Powdered Seed Material Grinding->Powder Maceration 2. Maceration (70% Ethanol, 5+2 Days) Powder->Maceration Filtration 3. Filtration Maceration->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract Concentration 4. Solvent Evaporation (Rotary Evaporator) CrudeExtract->Concentration ConcentratedExtract Concentrated Crude Extract Concentration->ConcentratedExtract ColumnChromatography 5. Silica Gel Column Chromatography ConcentratedExtract->ColumnChromatography FractionMonitoring 6. Fraction Monitoring by TLC ColumnChromatography->FractionMonitoring Collect Fractions Pooling 7. Pooling of Pure Fractions FractionMonitoring->Pooling Identify this compound FinalEvaporation 8. Final Solvent Evaporation Pooling->FinalEvaporation PurifiedGnetinC Purified this compound FinalEvaporation->PurifiedGnetinC Quantification 9. HPLC Quantification PurifiedGnetinC->Quantification FinalResult Quantitative Data Quantification->FinalResult

Caption: Workflow for this compound extraction and purification.

References

Application Notes & Protocols: Purification of Gnetin C using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gnetin C, a resveratrol (B1683913) dimer, is a potent stilbenoid predominantly found in the seeds and roots of Gnetum gnemon, commonly known as melinjo.[1] This compound has attracted considerable scientific interest due to its significant biological activities, which include anticancer, anti-inflammatory, and antioxidant properties.[1][2] Notably, in various preclinical models, this compound has exhibited greater potency than its well-known monomer, resveratrol.[1][2] It has been shown to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MTA1/PTEN/Akt pathways.[1][3]

These application notes provide a comprehensive guide for the extraction of a this compound-rich fraction from Gnetum gnemon seeds and its subsequent purification utilizing silica (B1680970) gel column chromatography. Additionally, a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of purified this compound is detailed.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the extraction and purification of this compound.

Table 1: Extraction and Fractionation Yields from Gnetum gnemon

Extraction/Fractionation MethodStarting MaterialResulting ProductYieldReference
Ethanolic Maceration & Liquid-Liquid FractionationDried G. gnemon seedsAqueous Fraction0.6 g[1]
Ethyl Acetate Fraction0.18 g[1]
n-Hexane Fraction0.18 g[1]
Standardized Ethanolic ExtractionDried G. gnemon endospermsMelinjo Seed Extract Powder2.5% this compound[1]

Table 2: Chromatographic Conditions for this compound Purification and Analysis

ParameterColumn Chromatography (Purification)HPLC (Quantification)
Stationary Phase Silica gel 60 (0.063-0.200 mm)C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient: 100% Chloroform (B151607) -> Chloroform:Methanol mixturesGradient: Acetonitrile and Water (with Formic Acid)
Elution Mode Gradient ElutionGradient Elution
Flow Rate N/A (Gravity or Flash)1.0 mL/min
Detection UV light (254 nm & 366 nm) on TLC platesDiode Array Detector (DAD)
Column Temperature Ambient30-40°C

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Gnetum gnemon Seeds

This protocol details a maceration-based extraction using 70% ethanol (B145695) to obtain a crude extract enriched with this compound.

Materials and Equipment:

  • Dried Gnetum gnemon seeds

  • Grinder/Blender

  • Maceration vessel (e.g., large glass container with a lid)

  • Orbital shaker

  • 70% Ethanol

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Water bath

Procedure:

  • Sample Preparation: Grind the dried Gnetum gnemon seeds into a fine powder to maximize the surface area for efficient extraction.[1]

  • Initial Maceration: Weigh the powdered seed material and place it in the maceration vessel. Add 70% ethanol at a sample-to-solvent ratio of 1:7 (w/v).[1]

  • Seal the vessel and place it on an orbital shaker. Macerate for 5 days at room temperature with continuous agitation.[1]

  • Filtration: After 5 days, filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid plant residue.[1]

  • Re-maceration: Transfer the collected solid residue back into the maceration vessel. Add a fresh portion of 70% ethanol (1:7 w/v) and macerate for an additional 2 days to enhance the extraction yield.[1]

  • Second Filtration: Filter the mixture again and combine this filtrate with the filtrate obtained from the initial maceration.[1]

  • Solvent Evaporation: Concentrate the combined filtrates using a rotary evaporator at approximately 60°C to remove the ethanol.[1]

  • Final Drying: Further concentrate the extract using a water bath to remove any residual solvent, yielding the crude this compound-rich extract.[1]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel 60 (particle size 0.063-0.200 mm)[1]

  • Glass chromatography column

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (Silica gel GF254)[1]

  • TLC development chamber

  • UV lamp (254 nm and 366 nm)

  • Rotary evaporator

Procedure:

  • Column Packing (Wet Method):

    • Prepare a slurry of silica gel in chloroform.

    • Secure the column vertically. Ensure the stopcock is closed and place a small cotton plug at the bottom.[4]

    • Pour the silica gel slurry into the column, gently tapping the column sides to ensure even packing and remove air bubbles.[5][6]

    • Allow the silica gel to settle, and add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.[1][4]

    • Open the stopcock and allow the excess solvent to drain until it reaches the top of the sand layer. Do not let the column run dry.[5]

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of chloroform.[1]

    • Carefully load the dissolved sample onto the top of the silica gel column using a pipette.[1][4]

  • Elution:

    • Begin elution with 100% chloroform.[1]

    • Gradually increase the polarity of the mobile phase by introducing methanol. A stepwise or linear gradient can be used (e.g., progressing from 100% chloroform to chloroform:methanol mixtures like 9:1, 8:2, etc.).[1]

    • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.[1]

  • Fraction Monitoring:

    • Monitor the separation process by spotting the collected fractions onto a TLC plate.[1]

    • Develop the TLC plate using an appropriate mobile phase, such as chloroform:ethyl acetate:formic acid (5:4:1).[1]

    • Visualize the separated spots under a UV lamp at 254 nm and 366 nm. This compound and other stilbenoids will appear as distinct spots.[1]

  • Pooling and Concentration:

    • Based on the TLC analysis, combine the fractions that contain pure this compound.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.[1]

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of the purified this compound.

Materials and Equipment:

  • Purified this compound

  • This compound analytical standard

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard of known purity in methanol.

    • Create a series of calibration standards by serially diluting the stock solution to cover a suitable concentration range.[1]

  • Sample Preparation:

    • Accurately weigh the purified this compound sample.

    • Dissolve the sample in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: A common gradient involves Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). An exemplary gradient could be: 0-25 min, 10% to 100% B; 25-35 min, hold at 100% B. This should be optimized for the specific column and system.[7]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30-40°C.[1]

    • Injection Volume: 10-20 µL.[1]

    • Detection: Monitor the eluent with a DAD detector at the maximum absorbance wavelength for this compound.

  • Analysis:

    • Inject the prepared calibration standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the purified sample by interpolating its peak area on the calibration curve.

Visualizations

GnetinC_Purification_Workflow Start Dried Gnetum gnemon Seeds Grind Grinding Start->Grind Extract Ethanolic Maceration (5+2 days) Grind->Extract Filter Filtration Extract->Filter Evap1 Rotary Evaporation Filter->Evap1 Crude Crude this compound Extract Evap1->Crude Load Sample Loading on Silica Column Crude->Load Elute Gradient Elution (Chloroform -> Chloroform:Methanol) Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring Collect->Monitor Pool Pooling of Pure Fractions Collect->Pool Monitor->Pool Identify Fractions Evap2 Solvent Evaporation Pool->Evap2 Final Purified this compound Evap2->Final Quantify HPLC Quantification Final->Quantify

Caption: Workflow for this compound extraction and purification.

GnetinC_Signaling_Pathway cluster_legend Legend GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Akt Akt MTA1->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibition Inhibition Activation Activation

Caption: this compound inhibits the MTA1/Akt/mTOR signaling pathway.

References

HPLC method for Gnetin C quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based Application and Protocol for the Quantification of Gnetin C

This document provides a comprehensive guide for the quantification of this compound, a resveratrol (B1683913) dimer with significant therapeutic potential, using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound, predominantly found in the seeds of Gnetum gnemon, has garnered attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This application note describes a validated HPLC method for the determination of this compound.

Quantitative Data Summary

The following tables summarize the key parameters of the .

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Program A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound. An exemplary gradient could be: 0-5 min, 10-40% B; 5-15 min, 40-70% B; 15-20 min, 70-10% B; 20-25 min, 10% B. This should be optimized for your specific system.
Flow Rate 1.0 mL/min[3]
Column Temperature 30-40°C[3]
Detection Wavelength UV, at the maximum absorbance for this compound (typically around 320 nm)[4]
Injection Volume 10-20 µL[3]

Table 2: Method Validation Parameters

ParameterSpecification
Linearity (r²) > 0.998[1]
Concentration Range 20–500 ng/mL in biological matrices[1]
Precision (RSD%) Intraday and Interday RSD% should be < 2%
Accuracy (Recovery %) 95-105%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material (Gnetum gnemon seeds)

This protocol describes the extraction of this compound from its natural source for subsequent HPLC analysis.

Materials:

Procedure:

  • Grinding: Grind the dried Gnetum gnemon seeds into a fine powder to increase the surface area for extraction.[3]

  • Maceration:

    • Soak the ground seed powder in 70% ethanol (1:7 w/v).

    • Allow the mixture to stand for 3 days at room temperature with occasional stirring.

    • Filter the mixture to separate the extract from the solid plant material.[3]

    • Re-macerate the solid residue with fresh 70% ethanol for an additional 2 days to maximize the yield.[3]

    • Combine the filtrates from both maceration steps.[3]

  • Concentration: Evaporate the solvent from the combined filtrates using a rotary evaporator to obtain a crude extract.

  • Purification (Silica Gel Column Chromatography):

    • Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol).[3]

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[3]

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[3]

    • Pool the fractions containing pure this compound and evaporate the solvent.[3]

  • Final Sample Preparation: Dissolve a known amount of the purified this compound extract in methanol or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[3]

Sample Preparation: Extraction from Biological Matrices (e.g., Plasma)

This protocol is for the extraction of this compound from plasma for pharmacokinetic studies.

Materials:

  • Plasma samples

  • Cold acetonitrile

  • Internal Standard (IS) solution (a compound with similar properties to this compound but with a different retention time)

  • Centrifuge

Procedure:

  • Protein Precipitation:

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.[5]

    • Vortex the mixture for 1 minute to precipitate the proteins.[5]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis Protocol

Equipment:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[4]

  • Standard Preparation:

    • Prepare a stock solution of a this compound standard of known purity in methanol.[3]

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[3]

  • Injection: Inject the prepared standards and samples into the HPLC system.[3]

  • Data Acquisition: Acquire the chromatograms for the entire run time.

  • Analysis:

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.[3]

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

GnetinC_Extraction_Workflow cluster_sample_prep Sample Preparation from Plant Material start Dried Gnetum gnemon Seeds grind Grinding start->grind maceration Maceration with 70% Ethanol grind->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Silica Gel Column Chromatography concentration->purification final_prep Dissolve and Filter (0.45 µm) purification->final_prep hplc_injection Inject into HPLC final_prep->hplc_injection

Caption: Workflow for this compound extraction from plant material.

HPLC_Analysis_Workflow cluster_hplc_analysis HPLC Analysis Protocol start Prepared Sample/Standard injection Injection into HPLC System start->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition analysis Data Analysis (Peak Integration & Quantification) data_acquisition->analysis result This compound Concentration analysis->result

Caption: General workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Gnetin C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gnetin C, a resveratrol (B1683913) dimer found in the seeds and roots of the Gnetum gnemon plant, has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] The structural elucidation of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of their mechanism of action and facilitating synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of molecules like this compound.[3]

These application notes provide a comprehensive overview of the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of this compound. Detailed experimental protocols and tabulated NMR data are presented to guide researchers in this process.

Data Presentation

The structural elucidation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the chemical shift assignments for this compound. The data presented is based on the analysis of its epimer, 7a-epi-gnetin C, which shares the same planar structure.[1][4]

Table 1: ¹H NMR Spectroscopic Data for this compound (as 7a-epi-gnetin C in acetone-d₆, 600 MHz) [1][4]

PositionδH (ppm)MultiplicityJ (Hz)
7a5.34d8.3
8a4.41d8.3
2a, 6a6.58d8.6
3a, 5a6.64d8.6
2b6.94d1.8
6b6.81dd8.2, 1.8
5b6.70d8.2
7b6.27d16.3
8b6.78d16.3
10b, 14b7.23d8.6
11b, 13b6.76d8.6

Table 2: ¹³C NMR Spectroscopic Data for this compound (as 7a-epi-gnetin C in acetone-d₆, 150 MHz) [1][4]

PositionδC (ppm)
7a93.3
8a60.1
1a134.1
2a, 6a130.0
3a, 5a115.8
4a158.2
1b131.6
2b112.5
3b146.1
4b145.4
5b116.0
6b120.1
7b128.8
8b127.9
9b130.6
10b, 14b128.5
11b, 13b115.9
12b157.9

Experimental Protocols

Protocol 1: Sample Preparation
  • Isolation: this compound is typically isolated from the seeds of Gnetum gnemon L. through solvent extraction and chromatographic purification.[4]

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) as determined by HPLC or other analytical techniques.

  • Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent. Acetone-d₆ is a common choice for stilbenoids.[4] Other solvents such as methanol-d₄ or DMSO-d₆ can also be used.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) for optimal resolution and sensitivity.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 12 ppm.

    • Acquisition Time: Acquire data for 2-4 seconds.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.

    • Referencing: Reference the spectrum to the residual solvent peak (acetone-d₆: δH 2.05 ppm).[4]

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: Acquire data for 1-2 seconds.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Referencing: Reference the spectrum to the solvent peak (acetone-d₆: δC 29.84 and 206.26 ppm).[4]

Protocol 3: 2D NMR Data Acquisition (HSQC and HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations.[5]

    • Pulse Program: Use a standard gradient-selected HSQC pulse sequence.

    • Spectral Widths: Set the ¹H spectral width to ~12 ppm and the ¹³C spectral width to ~160-180 ppm.

    • Number of Increments: Acquire 256-512 increments in the indirect dimension (¹³C).

    • Number of Scans: Acquire 4-16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the connectivity of the molecular fragments.[5]

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence.

    • Spectral Widths: Set the ¹H spectral width to ~12 ppm and the ¹³C spectral width to ~200-220 ppm.

    • Long-Range Coupling Delay: Optimize the delay for long-range couplings (typically set to a value corresponding to a J-coupling of 8-10 Hz).

    • Number of Increments: Acquire 256-512 increments in the indirect dimension (¹³C).

    • Number of Scans: Acquire 16-64 scans per increment.

Mandatory Visualization

Experimental Workflow for this compound Structural Elucidation

GnetinC_Workflow cluster_Isolation Isolation & Purification cluster_NMR NMR Spectroscopy cluster_Analysis Data Analysis & Structure Elucidation Isolation Isolation of this compound (from Gnetum gnemon) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification SamplePrep Sample Preparation (Deuterated Solvent) Purification->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (HSQC, HMBC, COSY, NOESY) OneD_NMR->TwoD_NMR DataProcessing NMR Data Processing & Referencing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants) DataProcessing->SpectralAnalysis StructureAssembly Structure Assembly (Connectivity via 2D NMR) SpectralAnalysis->StructureAssembly Stereochemistry Stereochemistry Determination (NOESY, Coupling Constants) StructureAssembly->Stereochemistry FinalStructure Final Structure of this compound Stereochemistry->FinalStructure

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathway Inhibited by this compound

This compound has been shown to exert its anticancer effects in prostate cancer by inhibiting the MTA1/mTOR signaling pathway.[6]

GnetinC_Pathway cluster_pathway MTA1/mTOR Signaling Pathway in Prostate Cancer MTA1 MTA1 (Metastasis-Associated Protein 1) mTOR mTOR (mammalian Target of Rapamycin) MTA1->mTOR activates S6K S6K mTOR->S6K phosphorylates fourEBP1 4E-BP1 mTOR->fourEBP1 phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Survival Cell Survival GnetinC This compound GnetinC->MTA1 inhibits

Caption: Inhibition of the MTA1/mTOR pathway by this compound.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Gnetin C Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the seeds of the melinjo plant (Gnetum gnemon), has garnered significant interest in the scientific community for its potent biological activities. As a stilbenoid, it shares structural similarities with resveratrol but often exhibits superior efficacy in various preclinical models. These application notes provide a comprehensive guide for developing and implementing cell-based assays to evaluate the activity of this compound. This document includes detailed experimental protocols, a summary of quantitative data from various cancer cell lines, and visualizations of the key signaling pathways and experimental workflows. This compound has demonstrated significant potential as an anticancer agent, with mechanisms of action that include the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.[1][2][3]

Principle of Action

This compound exerts its biological effects through a multi-targeted mechanism. A primary mode of action is the inhibition of the Metastasis-Associated Protein 1 (MTA1), a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex.[4] Inhibition of MTA1 by this compound leads to the downstream modulation of several critical signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][4] By suppressing this pathway, this compound can effectively inhibit cell growth, proliferation, and survival.[1] Furthermore, this compound has been shown to influence other significant cancer-related pathways, including the ERK1/2 and Androgen Receptor (AR) signaling pathways.[1][5][6] Its activity also extends to the modulation of the tumor microenvironment, in part through the regulation of pro-inflammatory cytokines.[1][7]

Data Presentation

The following tables summarize the reported in vitro activities of this compound across a range of cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation(s)
DU145Prostate Cancer6.6[8]
PC-3Prostate Cancer8.7[8]
LNCaPProstate Cancer8.95[2]
HL60Leukemia13[5][9]
PANC-1Pancreatic Cancer16.29[2]
AsPC-1Pancreatic Cancer13.83[2]
MCF-7Breast Cancer13.13[2]
HT-29Colon Cancer15.21[2]
Colon-26Murine Colon Cancer14.83[2]

Table 2: Summary of this compound Activity in Functional Cell-Based Assays

AssayCell LineConcentration(s) TestedObserved EffectCitation(s)
Apoptosis (Annexin V/PI)Various Cancer CellsIC50 concentrationsSignificant induction of apoptosis via caspase 3/7-dependent mechanisms.[2]
Colony FormationDU145, PC3M5 µM, 10 µMSignificant dose-dependent reduction in the number and size of colonies.[8]
Cell Migration (Wound Healing)DU145, PC3M1 µM, 5 µMSignificant inhibition of cell migration compared to controls.[8]
ProliferationDU145, PC3M5 µMPotent inhibition of cell proliferation over 10 days.[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 5 µM to 100 µM.[7][8]

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.[8]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • PBS

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or cell-free gap created in a confluent monolayer.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing this compound at non-toxic concentrations (e.g., 1 µM and 5 µM).[8] Include a vehicle-treated control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) at the same position.

  • The rate of wound closure can be quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).

  • The percentage of wound closure can be calculated as: [(Area at 0h - Area at xh) / Area at 0h] * 100.

Colony Formation Assay (Clonogenic Assay)

Principle: This assay evaluates the long-term proliferative potential and survival of single cells after treatment with a compound of interest.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well tissue culture plates

  • Complete cell culture medium

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with this compound at various concentrations (e.g., 5 µM and 10 µM) in fresh medium.[8] Include a vehicle-treated control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • After the incubation period, when visible colonies have formed, wash the wells with PBS.

  • Fix the colonies with 100% methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • The surviving fraction can be calculated as: (Number of colonies formed after treatment / Number of cells seeded) / (Number of colonies formed in control / Number of cells seeded).

Mandatory Visualizations

GnetinC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Inhibits ERK ERK1/2 GnetinC->ERK Inhibits AR Androgen Receptor (AR) GnetinC->AR Inhibits Apoptosis Apoptosis (Caspase Activation) GnetinC->Apoptosis Induces Inflammation Inflammation (↓ IL-2) GnetinC->Inflammation Modulates PI3K PI3K MTA1->PI3K Activates PTEN PTEN MTA1->PTEN Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation (Cyclin D1, etc.) mTOR->Proliferation Promotes Migration Cell Migration & Invasion mTOR->Migration Promotes ERK->Proliferation Promotes AR->Proliferation Promotes PTEN->Akt Inhibits

Caption: this compound Signaling Pathway.

GnetinC_Assay_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assays 3. Cell-Based Assays cluster_analysis 4. Data Analysis prep_cells Seed Cancer Cells (e.g., 96-well, 6-well plates) treatment Treat Cells with this compound (Dose-response & Time-course) prep_cells->treatment prep_gnetin Prepare this compound Dilutions prep_gnetin->treatment assay_mtt MTT Assay (Cell Viability) treatment->assay_mtt assay_apop Annexin V/PI Assay (Apoptosis) treatment->assay_apop assay_mig Wound Healing Assay (Migration) treatment->assay_mig assay_col Colony Formation Assay (Proliferation) treatment->assay_col analysis_mtt Measure Absorbance (570nm) Calculate IC50 assay_mtt->analysis_mtt analysis_apop Flow Cytometry Analysis Quantify Apoptotic Cells assay_apop->analysis_apop analysis_mig Image Acquisition & Analysis Measure Wound Closure assay_mig->analysis_mig analysis_col Stain and Count Colonies Calculate Surviving Fraction assay_col->analysis_col

Caption: Experimental workflow for this compound assays.

References

Gnetin C Administration in Animal Models of Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer found predominantly in the seeds of the melinjo plant (Gnetum gnemon), has garnered significant interest as a potential therapeutic agent.[1] As a stilbenoid, it shares structural similarities with resveratrol but often demonstrates superior bioavailability and more potent biological effects in preclinical studies.[1][2][3] This document provides a comprehensive overview of the administration of this compound in various animal models of disease, with a focus on prostate cancer and non-alcoholic fatty liver disease (NAFLD). It includes a summary of quantitative data from key studies, detailed experimental protocols, and diagrams of the primary signaling pathways involved. This guide is intended to be a resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Summary of this compound Efficacy

The following tables summarize the quantitative data from preclinical studies on this compound, detailing its effects on tumor growth, cell viability, and key biomarkers.

Table 1: In Vivo Efficacy of this compound in Prostate Cancer Mouse Models

Animal ModelTreatment GroupDosage & AdministrationDurationKey FindingsReference
PC3M-Luc Subcutaneous Xenografts (Male Foxn1nu/nu mice)This compound25 mg/kg bw, i.p.Until tumor volume reached endpointComparable tumor inhibitory effects to 50 mg/kg Pterostilbene.[4][5]
This compound50 mg/kg bw, i.p.Until tumor volume reached endpointMost potent tumor inhibitory effects; substantial reduction in tumor volume.[4][5]
Resveratrol50 mg/kg bw, i.p.Until tumor volume reached endpointNoticeable delay in tumor growth.[4]
Pterostilbene50 mg/kg bw, i.p.Until tumor volume reached endpointNoticeable delay in tumor growth.[4]
Transgenic Mouse Model (R26MTA1; Ptenf/f)This compound7 mg/kg bw, i.p.12 weeks (5 days/week)Well-tolerated; markedly reduced cell proliferation and angiogenesis; promoted apoptosis.[6][7]
Transgenic Mouse Model (R26MTA1; Pten+/f)Gnetin C35 Diet35 mg/kg dietNot specified93.86% reduction in circulating IL-2 levels.[8]
Gnetin C70 Diet70 mg/kg dietNot specified68.34% reduction in circulating IL-2 levels.[8]
Pterostilbene70 Diet70 mg/kg dietNot specifiedSignificant reduction in circulating IL-2 levels.[8]

Table 2: In Vivo Efficacy of this compound in a NAFLD Mouse Model

Animal ModelTreatment GroupDosage & AdministrationDurationKey FindingsReference
Male C57BL/6J mice on High-Fat Choline-Deficient (HFCD) dietThis compound150 mg/kg bw/day (in diet)12 weeksReduced body and liver weight; improved blood glucose and insulin (B600854) sensitivity; reduced hepatic steatosis and fibrosis.[9]
Resveratrol150 mg/kg bw/day (in diet)12 weeksReduced hepatic steatosis and fibrosis.[9]

Experimental Protocols

This section details the methodologies for key experiments involving the administration of this compound in animal models.

Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anticancer effects of this compound on the growth of human prostate cancer cells in an immunodeficient mouse model.[4][5]

Materials:

  • Male Foxn1nu/nu mice (4–5 weeks old)

  • PC3M-Luc human prostate cancer cells

  • RPMI-1640 media with 10% fetal bovine serum

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (BD Biosciences)

  • This compound, Resveratrol, Pterostilbene

  • Vehicle (e.g., 10% DMSO in corn oil)

  • Calipers for tumor measurement

  • Syringes and needles for cell implantation and drug administration

Procedure:

  • Cell Culture: Culture PC3M-Luc cells in RPMI-1640 media supplemented with 10% FBS at 37°C with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 107 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined volume (e.g., 200 mm3), randomize the animals into treatment groups (n=7/group):

    • Vehicle Control

    • This compound (25 mg/kg)

    • This compound (50 mg/kg)

    • Resveratrol (50 mg/kg)

    • Pterostilbene (50 mg/kg)

  • Drug Administration: Prepare drug solutions in the vehicle. Administer the assigned treatment via intraperitoneal (i.p.) injection daily or as determined by the study design.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tissues can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for Western blot analysis to assess markers of proliferation (Ki67), apoptosis (cleaved caspase-3), angiogenesis (CD31), and relevant signaling proteins (MTA1).[4]

Transgenic Mouse Model of Advanced Prostate Cancer

Objective: To assess the therapeutic efficacy of this compound in a genetically engineered mouse model that recapitulates advanced prostate cancer.[6][7]

Materials:

  • R26MTA1; Ptenf/f transgenic mice

  • This compound

  • Vehicle (10% DMSO)

  • Syringes and needles for i.p. injections

  • Equipment for tissue processing (histology, Western blot)

  • ELISA kits for cytokine measurement

Procedure:

  • Animal Model: Utilize male R26MTA1; Ptenf/f mice, which overexpress MTA1 and have a prostate-specific deletion of Pten, leading to the development of advanced prostate cancer.

  • Treatment Groups: At 3-4 weeks of age, divide mice into two groups:

    • Vehicle Control (10% DMSO, n=7)

    • This compound (7 mg/kg bw, n=11)

  • Drug Administration: Administer daily i.p. injections for 5 consecutive days, with 2 days off, for a total of 12 weeks.

  • Monitoring: Weigh mice daily and observe for any signs of toxicity or distress.

  • Tissue Analysis:

    • Histology: Fix a portion of the prostate tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology.

    • Immunohistochemistry (IHC): Stain tissue sections for markers of cell proliferation (Ki67), apoptosis (cleaved caspase-3), angiogenesis, and key proteins in the MTA1/mTOR pathway.

    • Western Blot: Homogenize fresh-frozen prostate tissue to extract proteins. Perform Western blot analysis to quantify the expression levels of MTA1, p-mTOR, p-S6K, p-4EBP1, and Cyclin D1.[6]

Signaling Pathways and Visualizations

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Experimental Workflow for In Vivo Xenograft Study

GnetinC_Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture PC3M-Luc Prostate Cancer Cells cell_implant 2. Implant Cells Subcutaneously into Nude Mice cell_culture->cell_implant tumor_growth 3. Monitor Tumor Growth cell_implant->tumor_growth randomize 4. Randomize Mice into Treatment Groups tumor_growth->randomize treatment 5. Administer this compound (i.p.) randomize->treatment endpoint 6. Monitor Until Endpoint treatment->endpoint tissue_collection 7. Collect Tumor Tissue endpoint->tissue_collection analysis 8. Analyze Biomarkers (IHC, Western Blot) tissue_collection->analysis

A typical experimental workflow for a this compound xenograft study.

This compound Inhibition of the MTA1/AKT/mTOR Signaling Pathway in Prostate Cancer

This compound has been shown to be a potent inhibitor of Metastasis-Associated Protein 1 (MTA1).[3] This inhibition disrupts downstream oncogenic signaling, primarily the PI3K/AKT/mTOR pathway, which is critical for cell proliferation, survival, and angiogenesis.[6][7]

GnetinC_MTA1_mTOR_Pathway cluster_gnetinC cluster_pathway MTA1/AKT/mTOR Signaling GnetinC This compound MTA1 MTA1 GnetinC->MTA1 inhibits AKT AKT MTA1->AKT Angiogenesis Angiogenesis MTA1->Angiogenesis mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation

This compound inhibits the MTA1/AKT/mTOR pathway in prostate cancer.

This compound Modulation of the TGF-β1 Pathway in NAFLD

In the context of NAFLD, this compound has been observed to ameliorate hepatic fibrosis by downregulating markers in the TGF-β1 signaling pathway.[9] This pathway is a key driver of fibrosis in the liver.

GnetinC_TGFB1_Pathway cluster_gnetinC cluster_pathway TGF-β1 Signaling in Hepatic Fibrosis GnetinC This compound TGFB1 TGF-β1 GnetinC->TGFB1 downregulates Smad23 Smad2/3 TGFB1->Smad23 activates Smad4 Smad4 Smad23->Smad4 complexes with Fibrosis Hepatic Fibrosis (Collagen Deposition) Smad4->Fibrosis promotes

References

Application Notes and Protocols: In Vitro Models for Studying Gnetin C's Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the melinjo (Gnetum gnemon) plant, has garnered significant scientific interest as a potential cancer chemopreventive and therapeutic agent.[1][2] Emerging evidence from in vitro studies highlights its potent anticancer activities across a spectrum of cancer cell lines, often demonstrating superior efficacy compared to its well-studied monomer, resveratrol.[3][4][5] this compound exerts its effects by modulating critical signaling pathways that govern cell proliferation, survival, apoptosis, and metastasis.[1][5] These application notes provide a comprehensive guide for researchers to investigate the anticancer properties of this compound using established in vitro models, complete with detailed experimental protocols and data presentation guidelines.

In Vitro Anticancer Activity of this compound

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. Its cytotoxic and pro-apoptotic activities have been observed in prostate, leukemia, colon, and melanoma cancer models, among others.[3][4][6]

Data Presentation: Summary of this compound's In Vitro Efficacy

The following table summarizes the quantitative data on the in vitro anticancer effects of this compound across different cancer cell lines.

Cancer TypeCell Line(s)AssayKey FindingsReference
Prostate Cancer DU145, PC3M, 22RV1, VCaP, LNCaP, CaP8Cell Viability (MTT), Clonogenic Survival, Apoptosis, MigrationMore potent inhibition of cell viability (lower IC50 values), colony formation, and migration compared to resveratrol and pterostilbene.[4][7][8][9] Induces apoptosis and cell cycle arrest.[7][10][3][4][7][9][10]
Leukemia MV4, THP1, U937, HL60 (AML); K562, Oun1, KH88 (CML)Cell Viability, Cell Cycle AnalysisPotent inhibition of cell growth (IC50 for HL60 is 13 µM).[3][6] Induces cell cycle arrest.[3][6][3][6]
Colon Cancer HT-29, colon-26ApoptosisMore effective in inducing caspase 3/7-mediated apoptosis compared to resveratrol.[3][6][3][6]
Breast Cancer MCF7ApoptosisInduces caspase 3/7-dependent apoptosis.[3][3]
Pancreatic Cancer PANC-1, AsPC1, Pan-02ApoptosisInduces caspase 3/7-dependent apoptosis.[3][3]
Melanoma B16Tyrosinase Activity, Melanin (B1238610) BiosynthesisSuperior inhibitory activity against tyrosinase and melanin biosynthesis compared to resveratrol.[3][3]
Endothelial Cells Human Umbilical Vein Endothelial Cells (HUVECs)Tube Formation, Cell Viability, MigrationSuperior inhibition of VEGF- and BFGF-stimulated tube formation and cell migration compared to resveratrol.[6][6]

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are attributed to its ability to modulate multiple signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

MTA1/PTEN/Akt/mTOR Pathway

A primary mechanism of this compound's action, particularly in prostate cancer, is the inhibition of the Metastasis-Associated Protein 1 (MTA1).[5] Downregulation of MTA1 by this compound leads to the upregulation of the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/Akt/mTOR signaling cascade.[3][5] This cascade's inhibition results in decreased cell proliferation and the induction of apoptosis.[5][11][12][13]

MTA1_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 PTEN PTEN MTA1->PTEN Akt Akt PTEN->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the MTA1/PTEN/Akt/mTOR signaling pathway.

ERK1/2 Pathway

This compound has also been shown to inhibit the ERK1/2 signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation and survival.[1][3]

ERK12_Pathway GnetinC This compound ERK12 ERK1/2 GnetinC->ERK12 GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK12 Proliferation Cell Proliferation & Survival ERK12->Proliferation

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer effects of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Functional Assays cluster_mechanism Mechanistic Studies MTT Cell Viability (MTT Assay) DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Apoptosis Apoptosis (Annexin V/PI) Apoptosis->DataAnalysis CellCycle Cell Cycle (PI Staining) CellCycle->DataAnalysis WesternBlot Protein Expression (Western Blot) WesternBlot->DataAnalysis CellCulture Cancer Cell Culture GnetinCTreatment This compound Treatment CellCulture->GnetinCTreatment GnetinCTreatment->MTT GnetinCTreatment->Apoptosis GnetinCTreatment->CellCycle GnetinCTreatment->WesternBlot

Caption: General workflow for in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[14]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[16]

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14][16][17]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14][16]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used.[14][16]

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[20]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, use gentle trypsinization.[19]

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[19]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[21][22]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol[22][23]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[22][23]

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while gently vortexing.[22][23][24]

  • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[23][25]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22][23]

  • Resuspend the cell pellet in PI staining solution.[23]

  • Incubate for 30 minutes at room temperature in the dark.[24]

  • Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.[26][27]

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., MTA1, p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer. Quantify protein concentration using a BCA assay.[28]

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[28]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[27]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[27][28]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[28]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).

Conclusion

The provided application notes and protocols offer a robust framework for investigating the in vitro anticancer effects of this compound. By employing these standardized methodologies, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action of this promising natural compound and evaluate its potential for future clinical applications in cancer therapy.

References

Gnetin C: Application Notes and Protocols for Measuring Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the antioxidant activity of Gnetin C, a resveratrol (B1683913) dimer with significant therapeutic potential. The following sections detail the methodologies for key antioxidant assays, present available quantitative data, and illustrate the underlying molecular pathways involved in its antioxidant effects.

Introduction to this compound's Antioxidant Properties

This compound, a stilbenoid found in the seeds of Gnetum gnemon (melinjo), has demonstrated potent antioxidant properties, often superior to its monomer counterpart, resveratrol.[1] Its ability to neutralize free radicals and modulate cellular antioxidant defenses makes it a compelling candidate for drug development in therapeutic areas where oxidative stress is a key pathological factor. The antioxidant effects of this compound are mediated through direct radical scavenging and the activation of endogenous antioxidant response pathways, primarily the Nrf2-ARE signaling pathway.[2]

Data Presentation: Quantitative Antioxidant Activity of this compound

The following table summarizes the available quantitative data on the antioxidant activity of this compound from various in vitro assays. It is important to note that data for pure this compound across all standardized antioxidant assays is limited in the current literature. Much of the existing research has been conducted on extracts of Gnetum gnemon, which contain this compound among other stilbenoids.

AssayCompound/ExtractResultUnitReference
DPPH Radical ScavengingThis compound (purified)ED50: 10.7µM[2]
DPPH Radical ScavengingGnetum gnemon leaf ethanol (B145695) extractIC50: 39.10µg/mL[3]
DPPH Radical ScavengingGnetum gnemon leaf ethyl acetate (B1210297) extractIC50: 80.92µg/mL[3]
DPPH Radical ScavengingGnetum gnemon seed ethyl acetate fractionIC50: 68.40 ± 1.9µg/mL[4]
DPPH Radical ScavengingGnetum gnemon seed aqueous fractionIC50: 733.12 ± 18.95µg/mL[4]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. ED50 (Effective Dose 50%) is the dose that produces 50% of the maximal response. For direct comparison, these values can be considered functionally similar in the context of radical scavenging assays.

Experimental Protocols

Detailed methodologies for the key experiments to assess the antioxidant activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from violet to pale yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, amber-colored bottle at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent.

    • Standard: Prepare a stock solution of a standard antioxidant such as Trolox or ascorbic acid (e.g., 1 mg/mL) in methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound stock solution and the standard solution in methanol.

    • In a 96-well microplate, add 100 µL of each dilution of this compound or standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of this compound and the standard to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting blue-green solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of this compound or Trolox standard to separate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of this compound is then calculated from this curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).

    • AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • This compound and Standard (Trolox) Solutions: Prepare in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure (96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of this compound, Trolox standard, or phosphate buffer (blank) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot the net AUC against the concentration of Trolox to generate a standard curve.

    • The ORAC value of this compound is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress. Cells are loaded with a probe (DCFH-DA) that fluoresces upon oxidation by reactive oxygen species (ROS). The reduction in fluorescence in the presence of an antioxidant indicates its protective effect.

Protocol:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or colorectal adenocarcinoma (Caco-2) cells in appropriate media.

    • Seed the cells in a 96-well black, clear-bottom plate and allow them to reach confluence.

  • Assay Procedure:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin) for 1 hour.

    • Load the cells with 25 µM DCFH-DA for 1 hour.

    • Wash the cells with PBS.

    • Induce oxidative stress by adding a peroxyl radical generator like AAPH (600 µM).

    • Immediately measure fluorescence kinetically in a plate reader pre-heated to 37°C (Excitation: 485 nm, Emission: 535 nm) for 1 hour.

  • Data Analysis:

    • Calculate the CAA units using the integrated area under the fluorescence curve.

    • The results are typically expressed as EC50 values (the concentration required to provide 50% antioxidant activity) or as quercetin (B1663063) equivalents (QE).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

GnetinC_Antioxidant_Assay_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis GnetinC This compound Sample DPPH DPPH Assay GnetinC->DPPH ABTS ABTS Assay GnetinC->ABTS ORAC ORAC Assay GnetinC->ORAC Standard Standard (Trolox/Ascorbic Acid) Standard->DPPH Standard->ABTS Standard->ORAC Reagents Assay-Specific Reagents (DPPH, ABTS, AAPH, etc.) Reagents->DPPH Reagents->ABTS Reagents->ORAC Spectrophotometer Spectrophotometer (Absorbance Measurement) DPPH->Spectrophotometer ABTS->Spectrophotometer Fluorometer Fluorometer (Fluorescence Measurement) ORAC->Fluorometer IC50 IC50 / ED50 Calculation Spectrophotometer->IC50 TEAC TEAC Calculation Spectrophotometer->TEAC ORAC_Value ORAC Value (TE) Fluorometer->ORAC_Value

Caption: General workflow for assessing the in vitro antioxidant activity of this compound.

Cellular Antioxidant Activity (CAA) Assay Workflow

CAA_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate to Confluence start->incubation1 treatment Treat with this compound / Standard incubation1->treatment probe_loading Load with DCFH-DA Probe treatment->probe_loading wash Wash Cells probe_loading->wash stress Induce Oxidative Stress (AAPH) wash->stress measurement Kinetic Fluorescence Measurement stress->measurement analysis Calculate CAA Units / EC50 measurement->analysis end Results analysis->end

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

This compound and the Nrf2 Signaling Pathway

This compound exerts part of its antioxidant effect by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnetinC This compound Keap1_Nrf2 Keap1-Nrf2 Complex GnetinC->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) Transcription->Antioxidant_Enzymes

Caption: this compound's activation of the Nrf2 antioxidant response pathway.

References

Gnetin C: Application Notes and Protocols for Assessing Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the seeds of the Melinjo plant (Gnetum gnemon), is a natural stilbenoid that has garnered significant scientific interest.[1] Emerging research highlights its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties, often reported to be superior to its monomeric counterpart, resveratrol.[1][2] These characteristics make this compound a compelling candidate for investigation in the development of novel therapeutics for inflammatory diseases.

These application notes provide a comprehensive guide for researchers to assess the anti-inflammatory properties of this compound. This document outlines detailed protocols for both in vitro and in vivo models of inflammation, presents key quantitative data from preclinical studies, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various preclinical models, offering a comparative analysis of its potency.

Table 1: In Vitro Efficacy of this compound and Comparative Stilbenes

Cell LineAssayCompoundIC₅₀ Value (µM)Reference
DU145 (Prostate Cancer)Cell ViabilityThis compound6.6[2]
Resveratrol21.8[2]
Pterostilbene14.3[2]
PC3M (Prostate Cancer)Cell ViabilityThis compound8.7[2]
Resveratrol24.4[2]
Pterostilbene19.0[2]
B16 (Murine Melanoma)Melanin BiosynthesisThis compound7.6[3]
Resveratrol7.3[3]

Table 2: In Vivo Anti-inflammatory Effects of this compound in Mice

ModelTreatmentParameterResultReference
Transgenic Mouse Model of Prostate CancerThis compound-supplemented diet (35 mg/kg)Serum Interleukin-2 (IL-2)93.86% reduction vs. control[4][5]
Transgenic Mouse Model of Prostate CancerThis compound-supplemented diet (70 mg/kg)Serum Interleukin-2 (IL-2)68.34% reduction vs. control[4][5]
Transgenic Mouse Model of Prostate CancerThis compound-supplemented diet (35 mg/kg)Serum Interleukin-6 (IL-6)Inhibition observed[4][5]
Periodontitis Mouse ModelThis compound treatmentInterleukin-1β (IL-1β)Superior inhibition compared to resveratrol[1][6]
PC3M-Luc XenograftsThis compound (50 mg/kg, i.p.)Tumor GrowthMost potent inhibition vs. Resveratrol & Pterostilbene[7][8]
PC3M-Luc XenograftsThis compound (25 mg/kg, i.p.)Tumor GrowthComparable inhibition to Pterostilbene (50 mg/kg)[7][8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. Notably, it has been shown to inhibit the mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.

The NF-κB pathway is a cornerstone of the inflammatory response.[9] Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[9][10] This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2.[11] Anti-inflammatory agents like this compound can suppress this pathway, thereby reducing the inflammatory cascade.

NF_kB_Pathway cluster_nucleus Nuclear Events stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor binds IKK IKK Complex (IKKα/β/γ) receptor->IKK activates IkB p65/p50 + IκBα (Inactive Complex) IKK->IkB phosphorylates IκBα GnetinC This compound GnetinC->IKK inhibits pIkB p65/p50 + p-IκBα IkB->pIkB degradation IκBα Ubiquitination & Degradation pIkB->degradation NFkB p65/p50 (Active NF-κB) degradation->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->transcription

Figure 1. This compound's inhibitory action on the NF-κB signaling pathway.

This compound has also been shown to inhibit the AKT/mTOR pathway, which is crucial for cell proliferation and survival.[6][12] It downregulates the phosphorylation of key downstream effectors including mTOR, S6 kinase (S6K), and 4E-BP1.[6][12]

mTOR_Pathway akt AKT mTOR mTOR akt->mTOR activates p_mTOR p-mTOR mTOR->p_mTOR s6k S6K p_s6k p-S6K s6k->p_s6k bp1 4E-BP1 p_bp1 p-4E-BP1 bp1->p_bp1 proliferation Cell Proliferation & Survival GnetinC This compound GnetinC->p_mTOR inhibits phosphorylation p_mTOR->s6k p_mTOR->bp1 p_s6k->proliferation p_bp1->proliferation

Figure 2. This compound's inhibition of the mTOR signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity using LPS-stimulated RAW 264.7 Macrophages

This protocol details an in vitro assay to determine this compound's ability to inhibit the production of inflammatory mediators in murine macrophages stimulated with lipopolysaccharide (LPS).

In_Vitro_Workflow start Start step1 1. Seed RAW 264.7 Cells (e.g., 1x10^5 cells/well in 96-well plate) start->step1 step2 2. Incubate for 24 hours (37°C, 5% CO2) step1->step2 step3 3. Pre-treat with this compound (Various concentrations) for 1-2 hours step2->step3 step4 4. Stimulate with LPS (1 µg/mL) for 24 hours step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Analyze Inflammatory Mediators step5->step6 no_assay Nitric Oxide (NO) (Griess Assay) step6->no_assay cytokine_assay Cytokines (TNF-α, IL-6, IL-1β) (ELISA) step6->cytokine_assay end End no_assay->end cytokine_assay->end

Figure 3. Experimental workflow for the in vitro LPS-induced inflammation assay.

A. Principle

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering an inflammatory response characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines.[11] This assay measures the inhibitory effect of this compound on the production of these mediators.

B. Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (for NO measurement)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

C. Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well. Allow cells to adhere by incubating for 24 hours.[13][14]

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). Incubate for 1-2 hours.[11][13]

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[13]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using a Griess Reagent kit according to the manufacturer's protocol.[13]

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits as per the manufacturer's instructions.[15]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each this compound concentration relative to the LPS-only treated group.

Protocol 2: In Vivo Assessment of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Mice

This protocol describes a widely used in vivo model to evaluate the acute anti-inflammatory activity of this compound.[16]

In_Vivo_Workflow start Start step1 1. Acclimatize Mice (e.g., Male C57BL/6, 6-8 weeks old) start->step1 step2 2. Measure Baseline Paw Volume (Right Hind Paw) using a Plethysmometer step1->step2 step3 3. Administer Treatment (i.p. or oral) - this compound (e.g., 25, 50 mg/kg) - Vehicle Control - Positive Control (e.g., Indomethacin) step2->step3 step4 4. Wait 1 hour step3->step4 step5 5. Induce Inflammation: Inject 1% Carrageenan (20-50 µL) subplantarly into the right hind paw step4->step5 step6 6. Measure Paw Volume Hourly for up to 6 hours step5->step6 end End step6->end

Figure 4. Experimental workflow for the in vivo carrageenan-induced paw edema model.

A. Principle

The subplantar injection of carrageenan, a sulfated polysaccharide, induces an acute, localized, and reproducible inflammatory response characterized by edema (swelling).[16][17] The development of edema is biphasic; the early phase (0-2 hours) is mediated by histamine (B1213489) and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins (B1171923) and involves neutrophil infiltration.[18][19] The ability of this compound to reduce the increase in paw volume indicates its anti-inflammatory potential.

B. Materials

  • Male C57BL/6 or Swiss albino mice (6-8 weeks old)[18][20]

  • This compound

  • Vehicle (e.g., saline with 0.5% DMSO and 0.1% Tween-80)

  • Carrageenan (Lambda, Type IV)

  • Positive control: Indomethacin or Dexamethasone[18][19]

  • Plethysmometer or digital calipers

  • Syringes for administration and injection

C. Step-by-Step Procedure

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the mice into experimental groups (n=6 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, i.p. + carrageenan)

    • Group 3: this compound (e.g., 25 mg/kg, i.p. or oral + carrageenan)

    • Group 4: this compound (e.g., 50 mg/kg, i.p. or oral + carrageenan)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each mouse using a plethysmometer.

  • Drug Administration: Administer this compound, vehicle, or the positive control drug via the desired route (intraperitoneal or oral) one hour before carrageenan injection.[18]

  • Induction of Edema: Inject 20-50 µL of a 1% carrageenan solution (w/v in sterile saline) into the subplantar region of the right hind paw of each mouse.[18][20]

  • Edema Measurement: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[19]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each mouse at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Conclusion

The protocols and data presented here provide a robust framework for investigating the anti-inflammatory properties of this compound. The evidence suggests that this compound is a potent anti-inflammatory agent that modulates key signaling pathways like NF-κB and mTOR. Its superior efficacy compared to resveratrol in several preclinical models underscores its potential as a lead compound for the development of new anti-inflammatory therapies. Researchers are encouraged to utilize these standardized protocols to further elucidate the mechanisms of action and therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for the Preparation of Gnetin C Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer primarily isolated from the seeds of the melinjo plant (Gnetum gnemon), is a stilbenoid that has garnered significant scientific interest.[1] It exhibits a range of potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Notably, in several preclinical models, this compound has demonstrated superior bioavailability and more potent effects than its well-known monomer, resveratrol.[2] A critical aspect of studying the in vitro effects of this compound is the proper preparation of stock solutions, as it is characterized by poor aqueous solubility. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications, ensuring experimental reproducibility and accuracy.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₈H₂₂O₆[1]
Molecular Weight454.5 g/mol [1]
AppearanceWhite to pale yellowish-brown solid[3]
Aqueous SolubilityPoor[4]
Solubility of this compound and Related Compounds
CompoundSolventSolubilitySource
This compound Dimethyl Sulfoxide (B87167) (DMSO)High (exact value not specified, but widely used as a solvent in research)[5]
This compound EthanolSoluble (used for extraction and formulation)[4]
trans-ResveratrolDimethyl Sulfoxide (DMSO)~16-65 mg/mL[6]
trans-ResveratrolEthanol~50 mg/mL[7]
trans-ResveratrolWater~0.03 g/L[8]
Recommended Storage and Working Concentrations
ParameterRecommendationSource
Stock Solution Storage Aliquot and store at -20°C in the dark for up to one month; for longer-term storage (up to 6 months), -80°C is recommended.[5]
Working Concentration Range 5 µM to 100 µM in cell culture medium.[5]
Final DMSO Concentration Should be kept below 0.5%, with a preference for ≤ 0.1% to minimize solvent-induced cytotoxicity.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting concentration for cell culture experiments.

Materials:

  • This compound powder (≥99% purity)

  • Anhydrous dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade

  • Sterile, amber, or light-protecting microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (PTFE or nylon, DMSO-compatible)

  • Sterile syringe

Procedure:

  • Calculation of Required Mass:

    • To prepare 1 mL of a 10 mM this compound stock solution, calculate the required mass using the following formula:

      • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 454.5 g/mol / 1000 = 4.545 mg

  • Weighing this compound:

    • In a sterile environment (e.g., a biological safety cabinet), accurately weigh 4.545 mg of this compound powder on an analytical balance and transfer it to a sterile, light-protecting microcentrifuge tube.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. A clear, particle-free solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Recommended):

    • To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter that is compatible with DMSO (e.g., PTFE or nylon).

    • Attach the filter to a sterile syringe, draw up the this compound solution, and dispense it into a new sterile, light-protecting microcentrifuge tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[5] Protect from light at all times.

Visualization of Key Processes

GnetinC_Stock_Prep_Workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage & Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve sterile_filter 4. Sterile Filter (0.22 µm) dissolve->sterile_filter aliquot 5. Aliquot into Single-Use Tubes sterile_filter->aliquot store 6. Store at -20°C or -80°C aliquot->store dilute 7. Dilute in Cell Culture Medium store->dilute

Caption: Workflow for preparing this compound stock solution.

GnetinC_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_pathway MTA1/AKT/mTOR Pathway cluster_effect Cellular Effects MTA1 MTA1 AKT AKT MTA1->AKT activates Angiogenesis Angiogenesis MTA1->Angiogenesis mTOR mTOR AKT->mTOR activates S6K p70S6K mTOR->S6K activates _4EBP1 4E-BP1 mTOR->_4EBP1 activates Proliferation Cell Proliferation S6K->Proliferation _4EBP1->Proliferation Apoptosis Apoptosis GnetinC This compound GnetinC->MTA1 inhibits GnetinC->Apoptosis promotes

Caption: this compound inhibits the MTA1/AKT/mTOR pathway.

Mechanism of Action: MTA1/AKT/mTOR Signaling Pathway

This compound exerts its anticancer effects, particularly in prostate cancer, through the inhibition of the Metastasis-Associated Protein 1 (MTA1)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] MTA1 is a transcriptional co-regulator that is often overexpressed in various cancers and promotes tumor progression.[2] this compound has been shown to inhibit MTA1 at both the mRNA and protein levels. This inhibition leads to the downstream inactivation of the AKT/mTOR signaling cascade.[2] The mTOR protein, a key regulator of cell growth and proliferation, has two major downstream targets: p70 ribosomal protein S6 kinase (S6K) and eukaryotic translational initiation factor 4E-binding protein 1 (4E-BP1). By reducing the activity of mTOR, this compound subsequently decreases the activity of S6K and 4E-BP1, leading to reduced cell proliferation and angiogenesis, and the promotion of apoptosis.[2]

References

Gnetin C In Vivo Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the seeds of the melinjo plant (Gnetum gnemon), has garnered significant interest for its potent anti-inflammatory, antioxidant, and anticancer properties.[1] Preclinical in vivo studies have demonstrated its superior bioavailability and more potent biological activity compared to its monomeric counterpart, resveratrol.[1][2] These application notes provide a comprehensive overview of the delivery systems used for in vivo studies of this compound, with a focus on prostate cancer models, where it has been most extensively investigated. Detailed protocols for common administration routes and summaries of key quantitative data are presented to facilitate the design and execution of future preclinical research.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound in various mouse models.

Table 1: Efficacy of Intraperitoneally Administered this compound in Prostate Cancer Xenograft Models

Animal ModelCell LineTreatment GroupDosageFormulationKey OutcomesReference
Male athymic nude micePC3M-LucThis compound50 mg/kg/day10% DMSOMost potent tumor inhibitory effects compared to control, Resveratrol (50 mg/kg), and Pterostilbene (50 mg/kg).[3]
Male athymic nude micePC3M-LucThis compound25 mg/kg/day10% DMSOTumor inhibitory effects comparable to 50 mg/kg Pterostilbene.[4]
Transgenic advanced prostate cancer miceN/AThis compound7 mg/kg/day10% DMSOMarked reduction in cell proliferation and angiogenesis; promotion of apoptosis.[5][5]

Table 2: Efficacy of this compound Administered via Dietary Supplementation

Animal ModelTreatment GroupDosageKey OutcomesReference
High-risk premalignant prostate cancer transgenic miceThis compound70 mg/kg dietSubstantially delayed progression of preneoplastic lesions; reduced levels of circulating IL-2.[6][6]
High-risk premalignant prostate cancer transgenic miceThis compound35 mg/kg dietEfficacy comparable or greater than 70 mg/kg Pterostilbene diet; greater attenuation of IL-2 levels than the higher this compound dose.[6][6]
High-fat diet-induced NAFLD miceThis compound150 mg/kg/dayReduced body and liver weight, improved blood glucose and insulin (B600854) sensitivity, reduced hepatic steatosis and fibrosis.[7][7]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Prostate Cancer Xenograft Mouse Model

This protocol is adapted from studies investigating the antitumor effects of this compound in PC3M-Luc subcutaneous xenografts.[3][4]

Materials:

  • This compound (≥99% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS) or corn oil, sterile

  • Male athymic nude mice (4-6 weeks old)

  • PC3M-Luc human prostate cancer cells

  • Matrigel (optional)

  • Sterile syringes and needles (23-27 gauge)

  • Antiseptic solution (e.g., 70% ethanol)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture PC3M-Luc cells in RPMI 1640 media supplemented with 10% fetal bovine serum at 37°C with 5% CO2.

    • Harvest cells and resuspend in sterile PBS or media, potentially mixed with Matrigel, to the desired concentration (e.g., 1 x 10^6 cells per 100 µL).

    • Subcutaneously inject the cell suspension into the flanks of the male athymic nude mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Begin measuring tumor volume regularly (e.g., twice a week) using calipers once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach a predetermined volume (e.g., ~200 mm³), randomize the mice into treatment and control groups (n=7/group is a reported example).[3][4]

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On each treatment day, dilute the stock solution with sterile PBS or corn oil to achieve the final desired concentration of this compound in 10% DMSO. For example, for a 50 mg/kg dose in a 20g mouse, you would administer 1 mg of this compound.

  • Intraperitoneal Injection:

    • Securely restrain the mouse, tilting the body downward to allow organs to shift cranially.

    • Disinfect the injection site in the lower abdominal quadrant with an antiseptic solution.[8]

    • Insert a 23-27 gauge needle at a 45° angle into the peritoneal cavity.[8]

    • Gently aspirate to ensure no fluid is drawn back, indicating correct needle placement.[9]

    • Inject the prepared this compound formulation. The control group should receive the vehicle (10% DMSO in PBS or corn oil).

    • Administer injections daily or as required by the experimental design.

  • Monitoring and Endpoint:

    • Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.

    • The study can be concluded after a predetermined period (e.g., 21 days of treatment) or when tumors in the control group reach a specified maximum volume.[3]

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, molecular analysis).

Protocol 2: Administration of this compound via Dietary Supplementation in a Transgenic Mouse Model

This protocol is based on a chemoprevention study using a transgenic mouse model of prostate cancer.[6]

Materials:

  • This compound (≥99% purity)

  • Standard rodent diet (pellets or powder)

  • Diet formulation equipment (if preparing in-house) or a commercial provider of custom research diets.

  • Transgenic mouse model (e.g., R26MTA1; Pten+/f; Pb-Cre+)

  • Animal housing with ad libitum access to food and water.

Procedure:

  • Diet Formulation:

    • Determine the desired concentration of this compound in the diet (e.g., 35 mg/kg or 70 mg/kg of diet).[6]

    • The calculation for diet dose (DD) can be based on the desired single dose (SD), average body weight (BW), and daily food intake (FI) using the formula: DD = (SD x BW) / FI.[10]

    • Incorporate the calculated amount of this compound into the rodent diet. This is often done by a commercial supplier to ensure homogeneity. A control diet without this compound should also be prepared.

  • Animal Acclimatization and Diet Administration:

    • Acclimate the mice to the animal facility and standard diet.

    • At the appropriate age, switch the respective groups to the control or this compound-supplemented diets.

    • Provide the diets ad libitum for the duration of the study (e.g., 17 weeks).[6]

  • Monitoring:

    • Monitor the general health and body weight of the mice throughout the study.

    • Food and water consumption can also be monitored to ensure no significant differences between groups.

  • Endpoint and Sample Collection:

    • At the end of the study period, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis (e.g., cytokine levels).[6]

    • Isolate target tissues (e.g., prostate) for histological and molecular analysis.

Visualizations

Signaling Pathways and Experimental Workflows

GnetinC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K 4EBP1 4E-BP1 mTOR->4EBP1 Proliferation_Survival Cell Proliferation, Angiogenesis, Survival S6K->Proliferation_Survival 4EBP1->Proliferation_Survival MTA1 MTA1 MTA1->AKT ETS2 ETS2 MTA1->ETS2 CyclinD1 Cyclin D1 MTA1->CyclinD1 Notch2 Notch2 MTA1->Notch2 ETS2->Proliferation_Survival CyclinD1->Proliferation_Survival Notch2->Proliferation_Survival Gnetin_C This compound Gnetin_C->mTOR Gnetin_C->MTA1 Gnetin_C->ETS2

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture Prostate Cancer Cells (e.g., PC3M-Luc) Implantation 2. Subcutaneous Injection of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Formulation 5. Prepare this compound Formulation (e.g., in 10% DMSO) Randomization->Formulation Administration 6. Daily Intraperitoneal Injections Formulation->Administration Monitoring 7. Continue Monitoring Tumor Volume and Mouse Health Administration->Monitoring Endpoint 8. Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Analysis 9. Excise Tumors for Histological & Molecular Analysis Endpoint->Analysis

References

Application Notes and Protocols for Utilizing Gnetin C in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer primarily sourced from the seeds of Gnetum gnemon (melinjo), has garnered significant interest in oncology research. Its potent anticancer properties, which often surpass those of its monomer counterpart, resveratrol, stem from its ability to modulate critical cellular signaling pathways.[1] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with conventional chemotherapeutic agents. While preclinical data on this compound's synergistic activity is most robust in prostate cancer, particularly with anti-androgen therapies, its core mechanism of action suggests broader applicability.[2][3] This guide will leverage data from studies on the closely related compound, resveratrol, to inform combination strategies with doxorubicin (B1662922), cisplatin (B142131), and paclitaxel.

Mechanism of Action: this compound as a Chemosensitizer

This compound exhibits pleiotropic anticancer effects by targeting multiple signaling cascades simultaneously. A primary target is the Metastasis-Associated Protein 1 (MTA1), a transcriptional co-regulator frequently overexpressed in various cancers.[4][5] By inhibiting MTA1, this compound disrupts downstream oncogenic signaling.[5] Furthermore, this compound has been shown to suppress the PI3K/Akt/mTOR and ERK1/2 pathways, which are crucial for cancer cell survival, proliferation, and resistance to therapy.[1][6] These mechanisms of action provide a strong rationale for its use as a chemosensitizer, potentially lowering the required dosage of cytotoxic drugs and mitigating resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and the synergistic effects of its parent compound, resveratrol, with common chemotherapeutics.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 Value (µM)Reference
DU145Prostate Cancer6.6[4]
PC3MProstate Cancer8.7[1][4]
HL-60Leukemia13[6]

Table 2: Synergistic Effects of Resveratrol with Chemotherapeutics (In Vitro)

Cancer TypeCell LineChemotherapeuticResveratrol Conc.Combination EffectReference
Breast CancerMCF7/ADRDoxorubicin (4 µg/mL)50 µMIncreased apoptosis and inhibited cell migration[6]
Lung CancerA549Cisplatin2.5 µMSynergistic cytotoxicity (CI < 1)[4]
Lung CancerA549Cisplatin-Enhanced apoptosis[7]
Gastric CancerAGSCisplatin20 µMSynergistic growth inhibition[8]
GliomaC6Paclitaxel-Synergistic antitumor efficacy[9]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Experimental Workflow

This compound and Downstream Signaling

GnetinC_Signaling GnetinC This compound MTA1 MTA1 GnetinC->MTA1 PI3K PI3K GnetinC->PI3K ERK ERK1/2 GnetinC->ERK Apoptosis Apoptosis GnetinC->Apoptosis Proliferation Cell Proliferation & Survival MTA1->Proliferation Akt Akt PI3K->Akt ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: this compound inhibits MTA1, PI3K/Akt/mTOR, and ERK1/2 pathways, leading to decreased cell proliferation and increased apoptosis.

Experimental Workflow for Combination Studies

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture Cancer Cell Culture Treatment Treat with this compound, Chemotherapeutic, or Combination CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (Signaling Pathways) Treatment->WesternBlot Xenograft Establish Xenograft Tumor Model InVivoTreatment Administer this compound, Chemotherapeutic, or Combination Xenograft->InVivoTreatment TumorMeasurement Monitor Tumor Growth & Animal Health InVivoTreatment->TumorMeasurement IHC Immunohistochemistry of Tumors TumorMeasurement->IHC

Caption: A general workflow for evaluating this compound combination therapy in vitro and in vivo.

Application Notes for Combination Therapies

This compound and Doxorubicin in Breast Cancer

Rationale: Doxorubicin is a widely used anthracycline antibiotic in breast cancer treatment. However, its efficacy is often limited by cardiotoxicity and the development of multidrug resistance (MDR).[6] Studies with resveratrol have shown that it can sensitize doxorubicin-resistant breast cancer cells, enhance doxorubicin-induced apoptosis, and inhibit cell migration.[5][6] The proposed mechanism involves the downregulation of MDR-associated proteins and modulation of the SIRT1/β-catenin signaling pathway.[6] Given this compound's potent inhibitory effect on pro-survival pathways, it is hypothesized to act synergistically with doxorubicin to overcome resistance and enhance its therapeutic index.

Suggested Starting Concentrations:

  • This compound: 5-50 µM

  • Doxorubicin: 0.1-5 µg/mL

This compound and Cisplatin in Lung Cancer

Rationale: Cisplatin is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC). Its mechanism involves inducing DNA damage in rapidly dividing cancer cells.[7] Combination studies with resveratrol in A549 lung cancer cells have demonstrated a synergistic cytotoxic effect, with the combination leading to enhanced apoptosis.[3][4] The synergy is attributed to the modulation of autophagy and the mitochondrial apoptotic pathway.[4][7] this compound, by inhibiting the PI3K/Akt/mTOR pathway, a key regulator of autophagy and cell survival, is expected to potentiate the cytotoxic effects of cisplatin.

Suggested Starting Concentrations:

  • This compound: 2.5-20 µM

  • Cisplatin: 5-50 µM

This compound and Paclitaxel in Colon Cancer

Rationale: Paclitaxel, a taxane, is used in the treatment of various solid tumors, including colon cancer. It functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[10] While some studies suggest resveratrol can enhance paclitaxel-induced apoptosis in colon cancer cells through oxidative DNA damage, others have reported antagonistic effects in certain breast cancer cell lines.[10][11] This highlights the importance of empirical testing for specific cancer types and cell lines. The rationale for synergy lies in the potential for this compound to lower the apoptotic threshold by inhibiting survival signals, thereby augmenting the effects of paclitaxel-induced mitotic catastrophe.

Suggested Starting Concentrations:

  • This compound: 5-25 µM

  • Paclitaxel: 1-20 nM

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and a chemotherapeutic agent, alone and in combination.

Materials:

  • Treated cells from culture

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compounds for 24-48 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound and chemotherapeutic combinations on key signaling proteins.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent on tumor growth.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and chemotherapeutic agent formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapeutic alone, Combination).

  • Treatment Administration: Administer treatments as per the study design (e.g., intraperitoneal injection, oral gavage). Doses from previous studies include this compound at 7-50 mg/kg.[1][4]

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor animal health for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Ex Vivo Analysis: Tumor tissue can be used for immunohistochemistry (to assess proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3) and Western blot analysis.

Conclusion

This compound presents a promising avenue for combination cancer therapy due to its multi-targeted mechanism of action that can complement and enhance the efficacy of conventional chemotherapeutics. The provided application notes and protocols offer a framework for researchers to systematically investigate the synergistic potential of this compound with agents like doxorubicin, cisplatin, and paclitaxel. While direct preclinical evidence for these specific combinations is still emerging, the strong data from its parent compound, resveratrol, provides a solid foundation for future research in this area. Such studies are crucial for unlocking the full therapeutic potential of this compound and developing more effective and less toxic cancer treatment regimens.

References

Gnetin C in Prostate Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer predominantly found in the seeds of the melinjo plant (Gnetum gnemon), has emerged as a promising natural compound in the field of oncology.[1][2][3] Extensive pre-clinical research has highlighted its potent anti-cancer properties, particularly in the context of prostate cancer. This document provides detailed application notes on the use of this compound in prostate cancer research, summarizes key quantitative data, and offers comprehensive protocols for relevant experimental assays.

Application Notes

Mechanism of Action

This compound exerts its anti-tumor effects in prostate cancer through a multi-targeted approach, primarily by modulating the Metastasis-Associated Protein 1 (MTA1)/mammalian Target of Rapamycin (mTOR) and the Androgen Receptor (AR) signaling pathways.

  • Inhibition of the MTA1/mTOR Pathway: this compound has been shown to downregulate the expression of MTA1, a protein implicated in cancer progression and metastasis.[1][3][4][5] This inhibition leads to the subsequent suppression of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival. The downstream effects include reduced phosphorylation of key proteins such as Akt, mTOR, S6K, and 4EBP1, and downregulation of Cyclin D1.[4]

  • Modulation of Androgen Receptor (AR) Signaling: this compound has demonstrated the ability to inhibit AR signaling, a key driver of prostate cancer growth.[6] This includes the downregulation of both full-length AR and its splice variants, such as AR-V7, which is often associated with resistance to anti-androgen therapies.[6]

Therapeutic Effects
  • Inhibition of Cell Proliferation and Viability: In vitro studies have consistently demonstrated that this compound is more potent than its parent compound, resveratrol, and its analog, pterostilbene, in reducing the viability of prostate cancer cell lines, including DU145 and PC3M.[2][3][7]

  • Induction of Apoptosis: this compound effectively induces programmed cell death in prostate cancer cells. This is evidenced by an increase in the sub-G1 cell population in cell cycle analysis and elevated levels of cleaved caspase-3, a key executioner of apoptosis.[4][7]

  • Anti-Angiogenic Activity: this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. In vivo studies have demonstrated a significant reduction in the microvessel density marker CD31 in this compound-treated tumors.[4][8][9]

  • Inhibition of Tumor Growth in vivo: Pre-clinical studies using xenograft and transgenic mouse models of prostate cancer have shown that this compound administration, either through intraperitoneal injection or as a dietary supplement, significantly inhibits tumor growth and progression.[1][10][11][12] Notably, this compound exhibited comparable or superior tumor-inhibitory effects at lower doses compared to resveratrol and pterostilbene.[10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical studies on this compound in prostate cancer.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
Cell LineCompoundIC50 Value (µM)Reference
DU145This compound6.6[7]
Resveratrol21.8[7]
Pterostilbene14.3[7]
PC3MThis compound8.7[4][7]
Resveratrol24.4[7]
Pterostilbene19.0[7]
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
Animal ModelTreatment and DosageKey FindingsReference
PC3M-Luc XenograftsThis compound (25 mg/kg, i.p.)Comparable tumor inhibition to Pterostilbene (50 mg/kg)[10][11]
This compound (50 mg/kg, i.p.)Most potent tumor inhibitory effects compared to Resveratrol and Pterostilbene (50 mg/kg)[1][10][11][12]
Significant reduction in Ki67-positive cells[7]
Significant increase in cleaved caspase-3-positive cells[7]
Significant reduction in CD31 staining[9]
Transgenic Advanced Prostate Cancer ModelThis compound (7 mg/kg, i.p. daily for 12 weeks)Marked reduction in cell proliferation and angiogenesis; promotion of apoptosis[4]
High-Risk Premalignant Transgenic Mouse ModelThis compound-supplemented diet (35 and 70 mg/kg diet)Delayed progression of preneoplastic lesions; reduced proliferation and angiogenesis[3][6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on the viability of prostate cancer cell lines (e.g., DU145, PC3M).

Materials:

  • Prostate cancer cells (DU145 or PC3M)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of MTA1 and AR Signaling Pathways

This protocol details the procedure for analyzing the protein expression levels of key components of the MTA1 and AR signaling pathways in prostate cancer cells treated with this compound.

Materials:

  • Prostate cancer cells (e.g., PC3M, 22Rv1)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTA1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-AR, anti-AR-V7, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Detection by TUNEL Assay in Prostate Tumor Tissues

This protocol describes the detection of apoptotic cells in paraffin-embedded prostate tumor tissue sections from in vivo studies.

Materials:

  • Paraffin-embedded prostate tumor tissue sections on slides

  • Xylene and graded ethanol (B145695) series

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme and labeled nucleotides, e.g., BrdU-Red or FITC)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Antibody against the nucleotide label (if using an indirect method)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Incubate the slides with Proteinase K solution to retrieve antigenic sites.

  • Equilibration: Wash the slides and incubate with equilibration buffer from the TUNEL kit.

  • TdT Labeling: Incubate the tissue sections with the TdT reaction mixture in a humidified chamber at 37°C.

  • Stopping the Reaction: Wash the slides to stop the TdT reaction.

  • Detection (for indirect assays): If using an indirect labeling method, incubate with the corresponding antibody.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst.

  • Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.

Visualizations

Signaling Pathway Diagrams

GnetinC_MTA1_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 MTA1 MTA1 Akt->MTA1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation fourEBP1->Proliferation MTA1->Akt GnetinC This compound GnetinC->mTORC1 GnetinC->MTA1

Caption: this compound inhibits the MTA1/mTOR signaling pathway in prostate cancer.

GnetinC_AR_Pathway cluster_cytoplasm cluster_nucleus Androgen Androgen AR Androgen Receptor (Full-length & Splice Variants) Androgen->AR AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer GnetinC This compound GnetinC->AR ARE Androgen Response Element (ARE) AR_dimer->ARE GeneTranscription Gene Transcription (e.g., PSA) ARE->GeneTranscription CellGrowth Prostate Cancer Cell Growth GeneTranscription->CellGrowth

Caption: this compound inhibits androgen receptor signaling in prostate cancer.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PC_Cells Prostate Cancer Cell Lines (DU145, PC3M) Treatment This compound Treatment (Dose- and Time-dependent) PC_Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot Analysis (MTA1, AR pathways) Treatment->WesternBlot AnimalModel Xenograft or Transgenic Mouse Model GnetinC_Admin This compound Administration (i.p. or dietary) AnimalModel->GnetinC_Admin TumorMeasurement Tumor Growth Measurement GnetinC_Admin->TumorMeasurement IHC Immunohistochemistry (Ki67, CD31, Cleaved Caspase-3) TumorMeasurement->IHC TUNEL TUNEL Assay (Apoptosis)

Caption: General experimental workflow for this compound in prostate cancer research.

References

Gnetin C: A Potent Tool for Interrogating the MTA1/mTOR Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol (B1683913) dimer found in the seeds of the melinjo plant (Gnetum gnemon), has emerged as a compelling natural product for cancer research.[1] Accumulating evidence highlights its potent inhibitory effects on the Metastasis-Associated Protein 1 (MTA1)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cancer cell proliferation, survival, and metastasis.[2] MTA1, a transcriptional coregulator, is frequently overexpressed in various cancers and has been shown to promote tumorigenesis.[3] The mTOR pathway, a central regulator of cell growth and metabolism, is often hyperactivated downstream of oncogenic signals.[4] this compound's ability to downregulate MTA1 and subsequently suppress mTOR signaling makes it a valuable research tool for studying this pathway and a promising candidate for therapeutic development.[2][5]

These application notes provide a comprehensive guide for utilizing this compound to investigate the MTA1/mTOR pathway. They include a summary of its quantitative effects, detailed protocols for key experiments, and visual representations of the signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cells, particularly in the context of the MTA1/mTOR pathway. This compound consistently demonstrates superior potency compared to its monomeric counterparts, resveratrol and pterostilbene (B91288).[6][7]

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAssayParameterThis compoundResveratrolPterostilbeneReference
DU145Cell ViabilityIC506.6 µM21.8 µM14.3 µM[6]
PC3MCell ViabilityIC508.7 µM24.4 µM19.0 µM[6]
HL60 (Leukemia)Cell Growth InhibitionIC5013 µM--[1]

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Animal ModelTreatment and DoseOutcomeResultReference
PC3M-Luc Subcutaneous XenograftsThis compound (50 mg/kg, i.p.)Tumor Volume ReductionMost potent inhibition compared to control, resveratrol, and pterostilbene.[6][8]
PC3M-Luc Subcutaneous XenograftsThis compound (25 mg/kg, i.p.)Tumor Volume ReductionComparable inhibition to pterostilbene (50 mg/kg, i.p.).[6][8]
Advanced Prostate Cancer Transgenic Mouse ModelThis compound (7 mg/kg, i.p.) daily for 12 weeksTumor ProgressionMarkedly reduced cell proliferation and angiogenesis; promoted apoptosis.[2][5]
Colon-26 Tumor-Bearing MiceMelinjo Seed Extract (MSE) (50 and 100 mg/kg, oral)Tumor GrowthSignificant suppression of tumor volume and weight.[9]

Signaling Pathways and Experimental Workflows

Diagram 1: The MTA1/mTOR Signaling Pathway

MTA1_mTOR_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 | Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis MTA1 MTA1 MTA1->AKT promotes Target Gene Expression Target Gene Expression MTA1->Target Gene Expression Angiogenesis Angiogenesis Target Gene Expression->Angiogenesis Metastasis Metastasis Target Gene Expression->Metastasis Cell Growth Cell Growth & Proliferation Protein Synthesis->Cell Growth

Caption: The MTA1/mTOR signaling pathway in cancer.

Diagram 2: Mechanism of Action of this compound

GnetinC_Mechanism GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Inhibits mTOR_pathway mTOR Signaling (p-mTOR, p-S6K, p-4EBP1) MTA1->mTOR_pathway Downregulates Cell_Proliferation Cell Proliferation mTOR_pathway->Cell_Proliferation Inhibits Angiogenesis Angiogenesis mTOR_pathway->Angiogenesis Inhibits Apoptosis Apoptosis mTOR_pathway->Apoptosis Induces

Caption: this compound inhibits MTA1, leading to mTOR pathway suppression.

Diagram 3: Experimental Workflow for Studying this compound's Effects

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment western_blot Western Blot (MTA1, p-mTOR, etc.) treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability clonogenic_assay Clonogenic Survival Assay treatment->clonogenic_assay migration_assay Cell Migration Assay (Wound Healing/Transwell) treatment->migration_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis cell_viability->data_analysis clonogenic_assay->data_analysis migration_assay->data_analysis conclusion Conclusion on this compound's Effect on MTA1/mTOR Pathway data_analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on the MTA1/mTOR pathway.

Western Blot Analysis of MTA1 and Phosphorylated mTOR Pathway Proteins

This protocol is for the detection of changes in protein expression and phosphorylation status of key components of the MTA1/mTOR pathway following this compound treatment.

Materials:

  • Prostate cancer cells (e.g., DU145, PC3M)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-MTA1, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-48 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply the ECL detection reagent.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][10]

Materials:

  • Prostate cancer cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound.[11][12]

Materials:

  • Prostate cancer cells

  • This compound

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a low, predetermined number of cells in 6-well plates.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 10-14 days, allowing colonies to form.

  • Colony Fixation and Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Colony Counting: Wash the plates with water and air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.[13]

Materials:

  • Prostate cancer cells

  • 6-well plates or other suitable culture dishes

  • Sterile pipette tip (p200 or p10)

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound (and a vehicle control).

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure for each treatment group.

Transwell Cell Migration Assay

This assay quantifies the migratory capacity of individual cells in response to a chemoattractant.[14][15]

Materials:

  • Prostate cancer cells

  • Transwell inserts (with 8.0 µm pore size) for 24-well plates

  • Serum-free and serum-containing medium

  • This compound

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound (and a vehicle control). Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining of Migrated Cells: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Image Acquisition and Quantification: Take images of the stained cells and count the number of migrated cells in several random fields of view.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group.

Conclusion

This compound is a powerful and specific tool for researchers studying the MTA1/mTOR signaling pathway. Its superior potency in inhibiting MTA1 and downstream mTOR signaling compared to other stilbenes makes it an ideal candidate for elucidating the intricate mechanisms of this pathway in cancer. The protocols and data presented here provide a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to a better understanding of cancer biology and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Improving the solubility of Gnetin C for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gnetin C, focusing on challenges related to its solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a resveratrol (B1683913) dimer, a natural stilbenoid found predominantly in the seeds of the melinjo plant (Gnetum gnemon)[1][2]. Like many polyphenolic compounds, this compound has poor aqueous solubility, which can be a significant hurdle for its application in in vitro assays that are typically conducted in aqueous-based cell culture media[2]. This limited solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results. Despite this, this compound has demonstrated greater bioavailability and more potent biological effects compared to its monomer, resveratrol, in several preclinical models[1].

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For in vitro and in vivo experiments, this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO)[3]. DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly water-soluble compounds, making it a standard choice for preparing concentrated stock solutions for cell-based assays.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This common issue, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous culture medium. Here are some steps to prevent precipitation:

  • Prepare a High-Concentration Stock: Start by creating a highly concentrated stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock in DMSO to get closer to your final desired concentration.

  • Low Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.1% or lower, to minimize solvent-induced cell toxicity[3].

  • Proper Mixing Technique: When adding the this compound/DMSO stock to your culture medium, do so drop-by-drop while gently vortexing or swirling the medium to facilitate rapid and uniform dispersion.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO can vary significantly between different cell lines. Generally, a final DMSO concentration of 0.1% is considered safe for most cell types in culture[3]. However, it is crucial to perform a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO that will be present in your experimental wells (without this compound) to ensure that the solvent itself does not impact cell viability, proliferation, or other measured endpoints.

Q5: How should I store my this compound stock solution?

A5: To ensure the long-term stability of your this compound stock solution, it is recommended to store it in the dark at -20°C[3]. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound precipitates out of solution upon dilution in aqueous media. The concentration of this compound exceeds its solubility in the final aqueous buffer or media.1. Increase the concentration of the DMSO stock solution to minimize the volume added to the aqueous solution.2. Add the DMSO stock solution dropwise to the aqueous solution while vortexing to ensure rapid dispersal.3. Consider using a formulation strategy such as creating a solid dispersion with a hydrophilic polymer like PVP K30 to improve the dissolution rate[2].
Inconsistent or non-reproducible results in cell-based assays. 1. Incomplete dissolution of this compound in the stock solution.2. Precipitation of this compound in the cell culture medium, leading to inaccurate concentrations.3. Degradation of this compound in solution.1. Ensure complete dissolution of this compound in DMSO by gentle warming or sonication.2. Visually inspect the cell culture wells for any signs of precipitation after adding this compound.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions properly at -20°C in the dark[3].
Observed cytotoxicity in vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.1. Determine the maximum tolerable DMSO concentration for your cell line by performing a dose-response experiment with the vehicle alone.2. Aim to keep the final DMSO concentration in your experiments at or below 0.1%[3].

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various prostate cancer cell lines, providing IC50 values which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell Line Assay Type IC50 Value (µM) Reference
DU145Cell Viability (MTT)6.6[4]
PC3MCell Viability (MTT)8.7[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the desired concentration of your stock solution (e.g., 50 mM).

    • Calculate the mass of this compound powder needed. The molecular weight of this compound is 454.4 g/mol [4].

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration.

    • Gently vortex and, if necessary, warm the solution slightly (e.g., in a 37°C water bath) to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C in the dark[3].

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., DU145, PC3M)[4]

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a specialized reagent)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 5-100 µM) by diluting the DMSO stock solution directly into the culture medium[4][5]. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours)[4][5].

    • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Formazan Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

GnetinC_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay Gnetin_C_Powder This compound Powder Stock_Solution High Concentration Stock Solution Gnetin_C_Powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (≤0.1% DMSO) Stock_Solution->Working_Solution Dilute Dropwise with Vortexing Culture_Medium Cell Culture Medium Culture_Medium->Working_Solution Cells Cells in 96-well Plate Working_Solution->Cells Treat Cells Incubation Incubate (e.g., 72h) Cells->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Caption: Workflow for preparing this compound for in vitro assays.

GnetinC_Signaling_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 inhibits Apoptosis Apoptosis GnetinC->Apoptosis promotes AKT AKT MTA1->AKT activates Angiogenesis Angiogenesis MTA1->Angiogenesis promotes mTOR mTOR AKT->mTOR activates S6K p70S6K mTOR->S6K activates 4EBP1 4E-BP1 mTOR->4EBP1 activates mTOR->Apoptosis inhibits Cell_Proliferation Cell Proliferation S6K->Cell_Proliferation promotes 4EBP1->Cell_Proliferation promotes

Caption: this compound inhibits the MTA1/AKT/mTOR signaling pathway.

References

How to prevent Gnetin C precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Gnetin C in cell culture experiments, with a primary focus on preventing its precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: this compound, dissolved in an organic solvent like DMSO, precipitates upon addition to aqueous cell culture media.

This common issue, often referred to as "crashing out," arises from the hydrophobic nature of this compound and its poor solubility in the aqueous environment of cell culture medium once the organic solvent is diluted.[1] The following steps provide a systematic approach to prevent precipitation.

Observation Potential Cause Recommended Solution
Immediate and widespread cloudiness or precipitate formation upon adding this compound stock solution to the media.High Final Concentration: The final concentration of this compound exceeds its solubility limit in the cell culture medium.Optimize Final Concentration: Perform a dose-response experiment starting with a lower final concentration (e.g., ≤10 µM) and incrementally increasing it to determine the maximum soluble concentration for your specific cell line and media conditions.[1][2][3]
Rapid Dilution: Adding the concentrated stock solution too quickly creates localized high concentrations, leading to immediate precipitation.[1]Refine Dilution Technique: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) media or a balanced salt solution (e.g., PBS). Then, add this intermediate dilution to the final volume of your culture medium. Adding the compound dropwise while gently swirling the medium can also aid in its dispersion.[1][4]
Precipitate forms gradually over time (minutes to hours) after the initial clear solution is prepared.Temperature Fluctuations: The solubility of this compound can be temperature-dependent. Cooling of the media after the addition of the compound can reduce its solubility.Maintain Temperature: Ensure that the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution and minimize the time the culture vessels are outside the incubator.[1][4]
Interaction with Media Components: Components within the cell culture medium, such as salts, amino acids, and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility over time.Optimize Media Composition: If possible, test the solubility of this compound in media with reduced serum concentrations. For some experiments, a lower serum concentration (e.g., 1-5% FBS) might be sufficient and could reduce precipitation.[5]
Crystalline structures are observed on the surface of the culture vessel after prolonged incubation.Evaporation: Water loss from the culture vessel increases the concentration of all solutes, including this compound, potentially exceeding its solubility limit.Ensure Proper Humidification: Maintain adequate humidity in the incubator and ensure that culture flasks and plates are properly sealed to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[2][6][7] It is recommended to store the stock solution in small, single-use aliquots at -20°C and protected from light to maintain its stability.[6][8]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and off-target effects.[1][6] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent.

Q3: Can I use sonication to redissolve precipitated this compound in my media?

A3: While sonication can sometimes help to disperse aggregates, it is not a recommended solution for precipitated compounds in cell culture media.[4] Sonication may not fully redissolve the compound at a molecular level and can generate heat, potentially degrading this compound or other media components. The preferred approach is to optimize the preparation method to prevent precipitation from occurring in the first place.

Q4: Does the type of cell culture medium affect this compound solubility?

A4: While specific quantitative data on this compound solubility in different media are limited, the composition of the basal media (e.g., RPMI-1640 vs. DMEM) can influence its stability and solubility. These media differ in their concentrations of amino acids, vitamins, and salts, which could potentially interact with this compound.[9] It is advisable to empirically determine the optimal working concentration of this compound in your specific medium.

Q5: How does Fetal Bovine Serum (FBS) affect this compound in cell culture?

A5: Serum proteins, such as albumin, can bind to hydrophobic compounds like this compound, which can either enhance their solubility or, in some cases, lead to the formation of protein-compound complexes that may precipitate.[10][11] The presence of serum can also influence the biological activity of the compound.[5] If you suspect serum interactions are causing precipitation, you may consider reducing the serum concentration if your cell line can tolerate it.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. This data can serve as a reference for determining a suitable starting concentration for your experiments, keeping in mind that the optimal concentration should be below the solubility limit in your specific experimental conditions.

Cell LineCancer TypeIC50 (µM)
DU145Prostate Cancer6.6[2][3]
PC3MProstate Cancer8.7[2][3][7]
LNCaPProstate Cancer~25-50[3]
22Rv1Prostate Cancer~25-50[3]
VCAPProstate Cancer~25-50[3]
HL60Leukemia13[3][12]
Murine MelanomaMelanomaMore potent than resveratrol[3]
Colon-26Colon CancerEffective (in MSE)[3][12]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation

This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile microcentrifuge tube, dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.[6]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • In a sterile tube, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed (37°C) cell culture medium or sterile PBS. For example, to achieve a 10-fold dilution, add 10 µL of the stock solution to 90 µL of warm medium.

    • Gently mix by pipetting up and down.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution (or the stock solution if not performing an intermediate dilution) dropwise to the final volume of pre-warmed (37°C) cell culture medium while gently swirling the flask or plate. This ensures rapid and even dispersion of the compound.

    • Ensure the final DMSO concentration is at the lowest possible level that your cells can tolerate (ideally ≤0.1%).

  • Final Inspection:

    • After preparing the final working solution, visually inspect it for any signs of precipitation or turbidity. A clear solution indicates that this compound is properly dissolved.

Visualizations

Signaling Pathways

GnetinC_MTA1_mTOR_Pathway cluster_extracellular Extracellular This compound This compound MTA1 MTA1 This compound->MTA1 Inhibition mTORC1 mTORC1 This compound->mTORC1 Inhibition AKT AKT MTA1->AKT Activation Angiogenesis Angiogenesis MTA1->Angiogenesis Apoptosis Inhibition Apoptosis Inhibition MTA1->Apoptosis Inhibition S6K S6K mTORC1->S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation PI3K PI3K PI3K->AKT Activation AKT->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation PTEN PTEN PTEN->PI3K Inhibition

Experimental Workflow

GnetinC_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_control Controls A Prepare this compound Stock in 100% DMSO C Perform Stepwise Dilution into Warm Medium A->C B Pre-warm Cell Culture Medium (37°C) B->C D Visually Inspect for Precipitation C->D E Add this compound Working Solution to Cells D->E If Clear F Incubate Cells for Desired Time Period E->F G Perform Downstream Assays (e.g., Viability, Western Blot) F->G H Vehicle Control (DMSO only) H->E

References

Technical Support Center: Optimizing Gnetin C Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Gnetin C concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. Based on published data, a common starting range is from 5 µM to 100 µM.[1][2][3] Some studies have explored concentrations up to 100 µM.[1][2][3] It is advisable to use a logarithmic or semi-logarithmic series of dilutions within this range to capture a complete dose-response curve.

Q2: How does the cytotoxicity of this compound compare to other stilbenoids like resveratrol (B1683913) and pterostilbene (B91288)?

A2: this compound, a resveratrol dimer, has demonstrated more potent anticancer activity than its monomeric counterpart, resveratrol, and in some cases, pterostilbene.[4] For instance, in DU145 and PC3M prostate cancer cells, this compound exhibited significantly lower IC50 values compared to both resveratrol and pterostilbene, indicating greater potency.[1][3] In some instances, the effects of this compound at half the concentration were comparable to the antitumor effects of resveratrol and pterostilbene at a full dose.[5]

Q3: What is the primary mechanism of this compound's cytotoxic action?

A3: this compound exerts its cytotoxic effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the MTA1/ETS2 axis, which leads to reduced cell viability and metastatic potential in cancer cells.[3] Additionally, this compound has been shown to inactivate the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6] It can also induce apoptosis, as evidenced by increased levels of cleaved caspase 3.[1][7]

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the specific assay. However, a common incubation period for assessing cytotoxicity with this compound is 72 hours.[1][2] Shorter (e.g., 24 or 48 hours) or longer (e.g., up to 10 days for clonogenic assays) incubation times may be appropriate for specific experimental goals.[1][2]

Q5: What solvent should I use to dissolve this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[2][6] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No dose-response observed - this compound concentration is too low or too high.- The compound has degraded.- Incorrect assay setup.- Test a wider concentration range (e.g., from nanomolar to low millimolar).- Verify the storage conditions and age of the this compound stock.- Double-check all assay steps, reagent concentrations, and incubation times.
High variability between replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Steep dose-response curve - Acute cytotoxicity at higher concentrations.- Perform a time-course experiment to assess viability at earlier time points.- Use a narrower range of concentrations around the estimated IC50.
Shallow dose-response curve - The compound may have a complex mechanism of action.- The assay may not be sensitive enough.- Consider using a more sensitive cytotoxicity assay (e.g., real-time cell analysis).- Investigate potential off-target effects.
IC50 value differs significantly from published data - Different cell line or passage number.- Variations in assay protocol (e.g., seeding density, incubation time).- Different batches of this compound.- Ensure consistency in cell culture and assay conditions.- Standardize protocols with those reported in the literature where possible.- Qualify new batches of this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation TimeCitation
DU145Prostate Cancer6.672 hours[1]
PC3MProstate Cancer8.772 hours[1]
HL60Human Leukemia13Not Specified[8]
MCF-7Breast Cancer316 µg/mLNot Specified[5]
HeLaCervical Cancer489.57 µg/mL24 hours[5][9]

*Note: These values are for a Gnetum gnemon seed extract, of which this compound is a component, and are reported in µg/mL, not µM.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This protocol assesses cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing various concentrations of this compound (e.g., 5-100 µM).[2] Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate overnight_incubation 2. Incubate Overnight cell_seeding->overnight_incubation add_treatment 4. Add this compound to Wells overnight_incubation->add_treatment prepare_gnetin_c 3. Prepare this compound Serial Dilutions prepare_gnetin_c->add_treatment incubation_72h 5. Incubate for 72h add_treatment->incubation_72h add_mtt 6. Add MTT Reagent incubation_72h->add_mtt incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50 signaling_pathway cluster_mta1 MTA1/ETS2 Pathway cluster_akt Akt/mTOR Pathway cluster_apoptosis Cellular Outcomes gnetin_c This compound mta1 MTA1 gnetin_c->mta1 inhibits akt Akt gnetin_c->akt inhibits apoptosis Apoptosis gnetin_c->apoptosis induces ets2 ETS2 mta1->ets2 activates proliferation Cell Proliferation & Survival mta1->proliferation mtor mTOR akt->mtor activates mtor->proliferation

References

Gnetin C Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gnetin C experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may lead to inconsistent results in your this compound experiments.

Question 1: I am observing significant variability in my cell viability (e.g., MTT, XTT) assay results. What are the potential causes and solutions?

Answer: Inconsistent results in cell viability assays are a common challenge. Several factors related to this compound's properties and experimental technique can contribute to this.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
This compound Purity and Stability Ensure you are using high-purity this compound (≥99%).[1][2] Purity can be verified by the supplier's certificate of analysis. Prepare fresh stock solutions in DMSO and store them in the dark at -20°C to prevent degradation.[1][3]
Solubility Issues This compound is dissolved in DMSO for stock solutions.[1][3] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤0.1%) and consistent across all wells to avoid solvent-induced cytotoxicity.[3] If precipitation is observed upon dilution, consider vortexing the diluted solution before adding it to the cells.
Inconsistent Seeding Density Ensure a uniform number of cells are seeded in each well. Variations in cell number will directly impact the final absorbance reading. Use a calibrated multichannel pipette and visually inspect plates before treatment.
Inaccurate IC50 Determination Use a sufficient range of this compound concentrations to generate a complete dose-response curve. This will allow for a more accurate calculation of the IC50 value.[3]
Edge Effects in Microplates The outer wells of a 96-well plate are prone to evaporation, which can concentrate this compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

Question 2: My Western blot results for the MTA1/AKT/mTOR pathway show inconsistent protein expression levels after this compound treatment. How can I improve the reproducibility?

Answer: Reproducibility in Western blotting for this pathway requires careful attention to sample preparation, antibody selection, and blotting technique.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Suboptimal Lysis Buffer Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins like Akt and mTOR.
Variable Protein Loading Accurately determine protein concentration (e.g., using a BCA assay) and load equal amounts of protein for each sample. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data.
Primary Antibody Issues Use primary antibodies that have been validated for the specific application (Western blot) and species. Optimize the antibody dilution and incubation time. Consider incubating overnight at 4°C for improved signal-to-noise ratio.
Transfer Inefficiency Ensure proper transfer of proteins from the gel to the membrane by optimizing the transfer time and voltage. Check for air bubbles between the gel and the membrane.

Question 3: I am observing a weaker or paradoxical effect of this compound at higher concentrations in my experiments. Is this expected?

Answer: Yes, this phenomenon has been reported. Some studies suggest that lower doses of this compound may exert more potent anti-inflammatory or anticancer effects than higher doses.[4][5] For instance, a high-dose this compound diet was observed to have an opposite effect on IL-6 levels compared to a low-dose diet in one study.[5]

Recommendations:

  • Conduct a wide dose-response study: This will help you identify the optimal concentration range for your specific cell line and endpoint.

  • Investigate underlying mechanisms: The paradoxical effect may be due to complex, dose-dependent interactions with multiple signaling pathways.

Below is a logical workflow for troubleshooting inconsistent results in this compound experiments.

GnetinC_Troubleshooting_Workflow This compound Experiment Troubleshooting Workflow start Inconsistent Experimental Results check_reagent Verify this compound Quality (Purity, Stability, Solubility) start->check_reagent check_protocol Review Experimental Protocol (Dosing, Timing, Technique) start->check_protocol reagent_ok Reagent Quality OK check_reagent->reagent_ok Yes reagent_issue Address Reagent Issue (New Stock, Optimize Dilution) check_reagent->reagent_issue No protocol_ok Protocol Adherence OK check_protocol->protocol_ok Yes protocol_issue Refine Protocol (Optimize Concentration, Standardize Technique) check_protocol->protocol_issue No dose_response Perform Dose-Response Curve Analysis reagent_ok->dose_response re_run Re-run Experiment with Optimized Parameters reagent_issue->re_run protocol_ok->dose_response protocol_issue->re_run paradoxical_effect Investigate Potential Paradoxical Effects dose_response->paradoxical_effect Non-linear response dose_response->re_run Linear response paradoxical_effect->re_run

This compound Troubleshooting Workflow

Key Experimental Protocols

Here are detailed methodologies for key experiments frequently performed with this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound in cancer cell lines.[3]

  • Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3M) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.1%.[3] Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of the MTA1/AKT/mTOR Pathway

This protocol outlines the steps to analyze the effect of this compound on key proteins in the MTA1/AKT/mTOR signaling pathway.[6]

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MTA1, p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr38/46), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This protocol is a common method to assess the anti-angiogenic effects of this compound in vivo.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice. Mix this compound (at the desired concentration) and a pro-angiogenic factor (e.g., VEGF or bFGF) with the liquid Matrigel.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. A control group should receive Matrigel with the vehicle.

  • Incubation Period: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit to quantify blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize and quantify microvessel density.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action and the experimental procedures can aid in understanding and troubleshooting.

GnetinC_Signaling_Pathway This compound's Effect on the MTA1/AKT/mTOR Signaling Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Apoptosis Apoptosis GnetinC->Apoptosis AKT AKT MTA1->AKT Angiogenesis Angiogenesis MTA1->Angiogenesis mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation

This compound's inhibitory effect on the MTA1/AKT/mTOR pathway.

Western_Blot_Workflow Western Blot Experimental Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

A typical workflow for Western blot analysis.

References

Technical Support Center: Gnetin C and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Gnetin C, a resveratrol (B1683913) dimer, to interfere with common cell viability assays such as MTT and XTT. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design robust experiments and interpret your data accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant to my cell viability assays?

A1: this compound is a naturally occurring polyphenolic compound and a dimer of resveratrol, found in plants like the melinjo (Gnetum gnemon)[1][2]. Like many polyphenols, this compound is an antioxidant and possesses a range of biological activities, including potent antitumor effects[1][2][3]. Its chemical structure and antioxidant properties mean it has the potential to interfere with cell viability assays that are based on redox reactions, such as the MTT and XTT assays.

Q2: How do MTT and XTT assays work, and what is the potential source of interference?

A2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which is often an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases and other cellular reductases reduce the tetrazolium salts (yellow) to a colored formazan (B1609692) product (purple for MTT, orange for XTT)[5][6]. The potential for interference arises because polyphenols like this compound are known reducing agents[1]. They may directly reduce the MTT or XTT reagent, or alter the cellular redox environment, leading to inaccurate estimations of cell viability[7][8].

Q3: Can this compound's antioxidant properties lead to an overestimation or underestimation of cell viability?

A3: The interference can theoretically lead to either. Direct reduction of the tetrazolium salt by this compound in the absence of cells could lead to a false positive signal (higher absorbance), suggesting greater viability. Conversely, some studies on other polyphenols, like those in green tea, have shown an underestimation of the compound's antiproliferative effects in MTT and MTS assays compared to direct cell counting or other methods[7]. This suggests that the interaction can be complex. Therefore, it is crucial to perform the proper controls.

Q4: I am seeing inconsistent results in my MTT/XTT assay when using this compound. What are the common causes?

A4: Inconsistent results can stem from several factors. Besides the potential chemical interference from this compound, common issues include:

  • Incomplete formazan solubilization (MTT assay): Ensure sufficient mixing and incubation time with the solubilization agent[9].

  • High background absorbance: This can be caused by microbial contamination or interference from components in the culture medium like phenol (B47542) red[10]. Using phenol red-free medium is recommended[9].

  • Edge effects: The outer wells of a 96-well plate are prone to evaporation. It is good practice to fill these wells with sterile liquid and not use them for experimental samples[9][10].

  • Compound precipitation: this compound may not be fully soluble at higher concentrations. Visually inspect your wells for any precipitate.

Q5: Are there alternative assays to MTT/XTT that are less prone to interference by compounds like this compound?

A5: Yes. If you suspect interference, it is advisable to use a secondary assay based on a different principle to confirm your results. Good alternatives include:

  • Trypan Blue Exclusion Assay: A direct method of counting viable cells based on membrane integrity[7].

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which correlates with the number of metabolically active cells[11].

  • DNA Synthesis Assays (e.g., BrdU incorporation): These measure the rate of DNA synthesis, which is indicative of cell proliferation.

  • CyQUANT® NF Cell Proliferation Assay: This method measures cellular DNA content via fluorescent dye binding and is less likely to be affected by redox-active compounds[12].

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in MTT or XTT assays.

Issue Potential Cause Troubleshooting Steps References
High absorbance in cell-free control wells containing this compound Direct reduction of MTT/XTT reagent by this compound.1. Run a "compound-only" control with this compound in cell-free media. 2. Subtract the average absorbance of the compound-only control from your experimental wells. 3. If the signal is very high, consider using a lower concentration of this compound or switching to a non-redox-based assay.[9]
IC50 value is significantly different from published data Variations in experimental conditions or assay interference.1. Verify cell line passage number, seeding density, and incubation times. 2. Confirm the purity and integrity of your this compound stock. 3. Cross-validate results with an alternative, non-tetrazolium-based viability assay.[13]
Low absorbance readings across all wells Insufficient formazan production.1. Optimize cell seeding density; too few cells will generate a weak signal. 2. Increase incubation time with the MTT/XTT reagent (typically 1-4 hours). 3. Ensure reagents are properly stored and not expired.[10][14]
High variability between replicate wells Inconsistent pipetting, edge effects, or incomplete formazan solubilization (MTT).1. Calibrate pipettes and ensure homogenous cell suspension. 2. Avoid using the outer wells of the plate. 3. For MTT, ensure formazan crystals are fully dissolved by increasing shaking time or gentle pipetting.[13]

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24-48 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat cells with various concentrations of this compound. Include untreated and vehicle-only (e.g., DMSO <0.5%) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.[14]

  • Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in diluted HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Incubate the plate for at least 15 minutes with shaking to ensure complete solubilization. Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm[6].

Protocol 2: Control for this compound Interference in a Cell-Free System
  • Plate Setup: In a 96-well plate, add 100 µL of cell culture medium (phenol red-free is recommended) to several wells.

  • Compound Addition: Add the same concentrations of this compound used in your cell-based experiment to these wells. Include wells with vehicle control.

  • MTT/XTT Addition: Add 10 µL of MTT solution (5 mg/mL) or 50 µL of activated XTT solution to each well.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 2-4 hours at 37°C).

  • Solubilization (for MTT): If using MTT, add 100 µL of the solubilization solution.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (570 nm for MTT, ~450 nm for XTT). The resulting values represent the direct reductive capacity of this compound on the assay reagent.

Visualizations

MTT_Pathway cluster_cell Metabolically Active Cell Mitochondria Mitochondria Reductases NAD(P)H-dependent Oxidoreductases Mitochondria->Reductases produce Formazan Formazan (Purple, Insoluble) Reductases->Formazan reduces MTT MTT (Yellow, Water-Soluble) MTT->Reductases Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cell viability assay.

Interference_Pathway Potential Interference Pathway GnetinC This compound (Polyphenol/Antioxidant) Formazan Formazan Product (Colored) GnetinC->Formazan Direct Chemical Reduction MTT_XTT MTT / XTT Reagent MTT_XTT->Formazan Absorbance Increased Absorbance (False Signal) Formazan->Absorbance

Caption: Potential direct interference of this compound with tetrazolium salts.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results with this compound CheckControls Review Controls: - Vehicle Control - Untreated Control Start->CheckControls RunCellFree Perform Cell-Free Interference Control (Protocol 2) CheckControls->RunCellFree Controls OK Interference Is there high signal in cell-free wells? RunCellFree->Interference SubtractBG Subtract compound background from data Interference->SubtractBG Yes OptimizeAssay Optimize Assay Conditions: - Cell Density - Incubation Time - Solubilization Interference->OptimizeAssay No ConsiderAlt Consider Alternative Assay (e.g., ATP-based, Trypan Blue) SubtractBG->ConsiderAlt If signal too high Final Re-analyze Data or Re-run Experiment SubtractBG->Final ConsiderAlt->Final OptimizeAssay->Final

References

Technical Support Center: Managing Autofluorescence in Imaging Studies Involving Gnetin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in their imaging experiments with Gnetin C. While this compound itself is not a known intrinsic fluorophore, this guide will help you address autofluorescence originating from your biological samples, ensuring the clarity and accuracy of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging studies with this compound?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by the light source of a microscope.[1] This phenomenon can be a significant issue in fluorescence microscopy as it can mask the specific signals from your fluorescent labels, leading to poor image quality and difficulty in interpreting your results.[2] When studying the effects of this compound on cellular processes, this background fluorescence can interfere with the detection of your intended targets.

Q2: Could this compound be the cause of the autofluorescence I am observing?

Based on available scientific literature, this compound is primarily investigated for its therapeutic properties, such as its anti-inflammatory and anticancer effects.[3][4][5][6] There is currently no evidence to suggest that this compound is inherently fluorescent or a direct cause of autofluorescence in imaging studies. The autofluorescence you are observing most likely originates from the biological specimen itself.

Q3: What are the common endogenous sources of autofluorescence?

Several cellular components can contribute to autofluorescence, including:

  • Metabolic coenzymes: NADH and flavins are major sources of autofluorescence, particularly in metabolically active cells.[1][7]

  • Structural proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent.[1]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and can be intensely fluorescent across a broad spectrum.[8]

  • Red blood cells: The heme group in red blood cells exhibits broad autofluorescence.[9]

Q4: Can my experimental procedures increase autofluorescence?

Yes, certain common laboratory procedures can exacerbate autofluorescence:

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[10][11] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[11]

  • Heat and Dehydration: Processes used in sample preparation, such as heating and dehydration, can also increase autofluorescence.[9][11]

Troubleshooting Guide

Here are practical steps to troubleshoot and mitigate autofluorescence in your imaging experiments involving this compound.

Problem 1: High background fluorescence obscuring my specific signal.

Possible Cause: Endogenous autofluorescence from the cells or tissue.

Solutions:

  • Spectral Unmixing: This computational technique can differentiate the spectral signature of your specific fluorophores from the broad spectrum of autofluorescence.[12][13][14][15][16] By treating autofluorescence as a distinct fluorescent component, it can be mathematically subtracted from the final image.[13]

  • Choice of Fluorophores: Select fluorophores that emit in the far-red or near-infrared regions of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[2][9] Brighter fluorophores can also help to increase the signal-to-background ratio.[10]

  • Use of Quenching Agents: Several chemical treatments can reduce autofluorescence.

Quenching AgentTargetApplication Notes
Sodium Borohydride Aldehyde-induced autofluorescenceCan be effective but may have variable results and can potentially damage certain epitopes.[9][10]
Sudan Black B LipofuscinVery effective for reducing lipofuscin autofluorescence but can introduce its own background fluorescence in the red and far-red channels.[8]
TrueBlack™ Lipofuscin Autofluorescence Quencher LipofuscinAn alternative to Sudan Black B that effectively quenches lipofuscin with minimal background fluorescence.[8][17][18]
Commercial Quenching Kits (e.g., TrueVIEW™) Multiple sources (non-lipofuscin)These kits contain reagents that bind to and quench autofluorescent molecules.[10][17]
  • Photobleaching: Intentionally exposing the sample to high-intensity light before imaging can "burn out" some of the autofluorescence. However, this must be done carefully to avoid damaging the specific fluorescent labels.[2]

Problem 2: Autofluorescence is still present after trying basic quenching methods.

Possible Cause: The chosen quenching method is not optimal for the source of autofluorescence in your sample.

Solutions:

  • Optimize Fixation Protocol:

    • Reduce the concentration of the aldehyde fixative or the fixation time.[9][10]

    • Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) as an alternative to aldehydes.[10][11]

  • Improve Sample Preparation:

    • If working with tissue sections, perfuse with PBS before fixation to remove red blood cells.[9][10]

    • For cell cultures, ensure the removal of dead cells and debris, as they are often more autofluorescent than healthy cells.[10]

  • Control Experiments: Always include an unstained control sample (cells/tissue treated with this compound but without fluorescent labels) to determine the baseline level and spectral properties of the autofluorescence in your specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
  • After fixation with formaldehyde or glutaraldehyde, wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.

  • Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH4) in PBS.

  • Incubate the samples in the NaBH4 solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of NaBH4.

  • Proceed with your standard immunofluorescence staining protocol.

Note: This treatment can sometimes affect antigenicity. It is advisable to test this on a small subset of samples first.

Protocol 2: Spectral Imaging and Linear Unmixing
  • Acquire a Spectral Image Stack: Using a confocal microscope equipped with a spectral detector, acquire a series of images at different emission wavelengths for your stained sample.

  • Obtain Reference Spectra:

    • Autofluorescence Spectrum: Acquire a spectral image stack from an unstained control sample.

    • Fluorophore Spectra: Acquire spectral image stacks from samples stained with each individual fluorophore you are using.

  • Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the final image, allowing you to separate the specific signals from the background.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to your research with this compound and the management of autofluorescence.

GnetinC_Signaling_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 inhibits Apoptosis Apoptosis GnetinC->Apoptosis induces mTOR mTOR MTA1->mTOR activates p70S6K p70S6K mTOR->p70S6K eIF4EBP1 4E-BP1 mTOR->eIF4EBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth eIF4EBP1->CellGrowth

Caption: this compound inhibits the MTA1/mTOR signaling pathway.[19][20]

Autofluorescence_Troubleshooting_Workflow Start High Autofluorescence Observed Control Image Unstained Control Start->Control Optimize Optimize Acquisition Control->Optimize Characterize AF Quench Apply Quenching Method Optimize->Quench If AF persists Result Clear Signal Obtained Optimize->Result Solved Spectral Use Spectral Unmixing Quench->Spectral If AF persists Quench->Result Solved Spectral->Result Solved

Caption: A logical workflow for troubleshooting autofluorescence.

References

Technical Support Center: Strategies to Enhance the Bioavailability of Gnetin C In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing the oral bioavailability of Gnetin C formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a resveratrol (B1683913) dimer, a natural stilbene (B7821643) found in the seeds of the melinjo plant (Gnetum gnemon).[1] Like many polyphenolic compounds, this compound has low aqueous solubility, which is a primary factor limiting its oral bioavailability and, consequently, its therapeutic potential.[1] Despite this, this compound has demonstrated a more favorable pharmacokinetic profile compared to resveratrol, with a longer mean residence time (MRT) and greater systemic exposure in some studies. This makes it a promising candidate for clinical investigation if formulation challenges can be overcome.[1][2]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A2: The main strategies focus on improving the solubility and dissolution rate of this compound. Key approaches include:

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced dissolution and absorption.[1] This includes techniques like solid lipid nanoparticles (SLNs) and polymeric nanoparticles.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[1]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and a co-surfactant that spontaneously form a nanoemulsion upon contact with gastrointestinal fluids. This presents the drug in a solubilized state for absorption.[1][3][4][5][6]

Q3: How do I select the best formulation strategy for my this compound experiments?

A3: The choice of formulation strategy depends on several factors, including the desired dosage, stability requirements, and the specific preclinical model being used. The following workflow can guide your selection process.

GnetinC_Formulation_Selection Start Define Experimental Requirements Dosage Dosage Requirement (High/Low) Start->Dosage Stability Stability Needs (Physical/Chemical) Start->Stability Model Preclinical Model (e.g., Rodent) Start->Model Decision1 High Drug Loading? Dosage->Decision1 Stability->Decision1 Model->Decision1 Decision2 Ease of Scale-up? Decision1->Decision2 No SNEDDS SNEDDS (Good for high loading) Decision1->SNEDDS Yes SolidDispersion Solid Dispersion (Good scalability) Decision2->SolidDispersion Yes Nanoparticles Nanoparticles (Potentially lower loading) Decision2->Nanoparticles No End Select Formulation SNEDDS->End SolidDispersion->End Nanoparticles->End

Caption: Workflow for selecting a this compound formulation strategy.

Q4: Which signaling pathways are modulated by this compound, and why is this important for bioavailability studies?

A4: Preclinical studies, particularly in prostate cancer, have shown that this compound exerts its effects by modulating specific signaling pathways. Enhanced bioavailability from a new formulation should lead to greater target engagement. Key pathways to monitor include the MTA1/ETS2 axis and the PI3K/Akt/mTOR pathway.[1][7][8] Monitoring downstream markers of these pathways can provide pharmacodynamic evidence of improved drug delivery.

GnetinC_Signaling_Pathways GnetinC This compound PI3K PI3K GnetinC->PI3K Inhibits MTA1 MTA1 GnetinC->MTA1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ETS2 ETS2 MTA1->ETS2 Metastasis Metastasis & Invasion ETS2->Metastasis

Caption: Key signaling pathways modulated by this compound.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements offered by different formulation strategies for this compound, based on enhancements seen for similar poorly soluble compounds.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50150 ± 302.0900 ± 180100 (Reference)
This compound Solid Dispersion50600 ± 1201.03600 ± 720400
This compound Nanoparticles50900 ± 1800.55400 ± 1080600
This compound SNEDDS501200 ± 2400.57200 ± 1440800

Note: Data are illustrative and intended for comparison purposes.

Troubleshooting Guides

This section addresses common issues encountered during the development and evaluation of this compound formulations.

ProblemPotential CausesSuggested Solutions
Low Drug Loading in Nanoparticles 1. Poor solubility of this compound in the organic solvent or lipid matrix.2. Premature precipitation of this compound during formulation.3. Insufficient surfactant to stabilize the nanoparticles.1. Screen various solvents/lipids for higher this compound solubility.2. Optimize the solvent/anti-solvent addition rate or temperature.3. Increase surfactant concentration or test different stabilizers.
Unstable SNEDDS Formulation (Phase Separation/Precipitation) 1. Incorrect ratio of oil, surfactant, and co-surfactant.2. This compound concentration exceeds the saturation limit of the system.3. Poor choice of excipients.1. Re-evaluate the pseudo-ternary phase diagram to identify a stable nanoemulsion region.2. Determine the maximum solubility of this compound in the selected excipient mixture.3. Screen alternative oils, surfactants, and co-surfactants for better compatibility.
Low Dissolution Rate of Solid Dispersion 1. This compound recrystallizes within the polymer matrix.2. Inappropriate polymer selection.3. High drug-to-polymer ratio.1. Use techniques like DSC or XRD to check for crystallinity.2. Select a polymer with better miscibility with this compound (e.g., PVP, Pluronics).3. Prepare formulations with a lower drug-to-polymer ratio and re-evaluate.
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent dosing volume or technique (oral gavage).2. Formulation instability in gastric fluids.3. Inter-animal physiological differences.1. Ensure precise calibration of dosing equipment and consistent gavage technique.2. Assess the formulation's stability in simulated gastric and intestinal fluids.3. Increase the number of animals per group to improve statistical power.
No Significant Bioavailability Improvement In Vivo 1. Formulation does not effectively enhance solubility in the GI tract.2. This compound is susceptible to significant first-pass metabolism.3. The formulation is not physically stable and aggregates before absorption.1. Revisit in vitro dissolution/dispersion tests to ensure the formulation performs as expected.2. While this compound is more stable than resveratrol, consider co-administration with metabolic inhibitors in preclinical models as a diagnostic tool.3. Evaluate the particle size and stability of the formulation in simulated GI fluids over time.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Solubilization: Dissolve 100 mg of this compound and 1000 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 20 mL of a suitable solvent (e.g., ethanol (B145695) or methanol) with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a dry film is formed.

  • Final Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried product using a mortar and pestle. Sieve the powder through a 100-mesh screen to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion for drug content (UV-Vis or HPLC), dissolution behavior, and physical state (DSC/XRD).

Protocol 2: Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90, olive oil).

    • Surfactant/Co-surfactant: Screen surfactants (e.g., Kolliphor® EL, Tween® 80) and co-surfactants (e.g., Transcutol® HP, PEG 400) for their ability to emulsify the selected oil phase.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each Sₘᵢₓ ratio, mix with the oil phase at varying proportions (from 9:1 to 1:9).

    • Titrate each mixture with water dropwise, under gentle agitation.

    • Observe for the formation of a clear or bluish-white nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Formulation Preparation:

    • Select a ratio of oil:Sₘᵢₓ from the stable nanoemulsion region.

    • Dissolve this compound in this mixture with gentle heating (if necessary) and vortexing until a clear, homogenous liquid is formed.

  • Characterization: Evaluate the formulation for droplet size, zeta potential, and self-emulsification time upon dilution in simulated gastric and intestinal fluids.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week, with free access to food and water. Fast the animals overnight before the experiment.

  • Formulation Administration: Divide rats into groups (e.g., this compound suspension, this compound SNEDDS). Administer the respective formulations via oral gavage at a dose equivalent to 50 mg/kg of this compound.

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store it at -80°C until analysis.

  • Sample Analysis: Perform protein precipitation on plasma samples (e.g., with acetonitrile). Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.[9][10]

  • Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, and AUC using appropriate software. The relative bioavailability can be calculated using the formula: (AUC_test / AUC_reference) * 100.[11]

References

Technical Support Center: Overcoming Poor Cell Permeability of Gnetin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gnetin C. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the poor cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a resveratrol (B1683913) dimer, a natural polyphenolic compound found in the seeds of the melinjo plant (Gnetum gnemon)[1]. Like many polyphenols, this compound has poor aqueous solubility, which is a primary factor limiting its oral bioavailability and, consequently, its therapeutic efficacy[1]. Despite this, this compound has demonstrated a more favorable pharmacokinetic profile compared to resveratrol, with a longer mean residence time in the body, making it a promising candidate for further development if its formulation challenges can be overcome[1].

Q2: What are the primary formulation strategies to enhance the cell permeability and oral bioavailability of this compound?

A2: The main strategies focus on improving the solubility and dissolution rate of this compound. Key approaches include:

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to enhanced dissolution and absorption. This includes techniques like solid lipid nanoparticles (SLNs) and polymeric nanoparticles.

  • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, a surfactant, and a co-surfactant that spontaneously form a nanoemulsion upon contact with gastrointestinal fluids. This presents the drug in a solubilized state, ready for absorption.

Q3: How do I choose the most suitable formulation strategy for my this compound experiments?

A3: The selection of an appropriate formulation strategy depends on several factors, including the intended dose, stability requirements, and the specific experimental model. The following decision workflow can guide your choice:

GnetinC_Formulation_Workflow start Low this compound Permeability solubility_check Assess this compound Solubility in Various Excipients start->solubility_check lipid_solubility High Solubility in Lipids? solubility_check->lipid_solubility polymer_miscibility Good Miscibility with Hydrophilic Polymers? lipid_solubility->polymer_miscibility No snedds Consider SNEDDS lipid_solubility->snedds Yes solid_dispersion Consider Solid Dispersions polymer_miscibility->solid_dispersion Yes nanoparticles Consider Nanoparticles (SLN or Polymeric) polymer_miscibility->nanoparticles No evaluate Evaluate Formulation Stability & In Vitro Performance snedds->evaluate solid_dispersion->evaluate nanoparticles->evaluate GnetinC_Signaling_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 PTEN PTEN MTA1->PTEN PI3K PI3K PTEN->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Caco2_Assay_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (monolayer formation) start->culture teer_check Verify Monolayer Integrity (TEER measurement) culture->teer_check add_formulation Add this compound formulation to apical side teer_check->add_formulation TEER > 300 Ω·cm² incubate Incubate for a defined period (e.g., 2 hours) add_formulation->incubate sample_basolateral Sample from basolateral side incubate->sample_basolateral quantify Quantify this compound (LC-MS/MS) sample_basolateral->quantify calculate_papp Calculate Apparent Permeability Coefficient (Papp) quantify->calculate_papp

References

Technical Support Center: Gnetin C Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the degradation of Gnetin C. All information regarding specific degradation pathways and products is primarily based on studies of resveratrol (B1683913), a monomer of this compound, due to the limited availability of direct degradation data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring resveratrol dimer found in the seeds of Gnetum gnemon (melinjo). As a stilbenoid, it possesses various promising pharmacological activities. However, like many polyphenolic compounds, this compound is susceptible to degradation under certain experimental and storage conditions, which can impact its biological activity and lead to inconsistent research results.

Q2: What are the primary factors that cause this compound degradation?

A2: Based on data from its monomer, resveratrol, the primary factors influencing this compound stability are pH, temperature, and exposure to light (especially UV radiation).[1][2][3] Alkaline conditions, elevated temperatures, and light exposure can significantly accelerate its degradation.[4][5][6]

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C in the dark.[7] It is advisable to use amber vials or wrap vials in aluminum foil to protect from light. Aliquoting the stock solution can prevent repeated freeze-thaw cycles, which may also contribute to degradation.

Q4: What are the likely degradation products of this compound?

A4: Direct studies on this compound degradation products are scarce. However, based on resveratrol studies, degradation can lead to several types of products:

  • Isomers: Exposure to UV and visible light can cause the isomerization of the biologically active trans-resveratrol moiety to the less active cis-isomer.[1][8]

  • Oxidation Products: Oxidative degradation can occur, especially at alkaline pH, leading to various smaller phenolic compounds.[9][10][11] For resveratrol, oxidation products with different mass-to-charge ratios have been identified.[9]

  • Cyclization Products: UV irradiation can induce cyclization of the stilbene (B7821643) structure to form phenanthrene (B1679779) derivatives.[12]

  • Dimer Cleavage: As a dimer, this compound may also degrade by cleavage of the bond linking the two resveratrol units, although this is speculative.

Q5: Is this compound stable in cell culture media?

A5: Caution is advised. Standard cell culture media are typically buffered to a physiological pH of around 7.4 and experiments are conducted at 37°C. These conditions, being slightly alkaline and warm, can promote the degradation of stilbenoids.[4][8] It is recommended to prepare fresh this compound-containing media immediately before each experiment and to minimize the duration of experiments where possible.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
Question Possible Cause & Explanation Suggested Solution
Are you experiencing variable results between experimental repeats? This compound may be degrading in your stock solution or during the experiment. The degree of degradation can vary depending on minor differences in handling, leading to inconsistent effective concentrations.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid this compound. If possible, verify the concentration and purity of your old and new stock solutions using HPLC. 2. Standardize Handling: Ensure consistent light protection, temperature, and incubation times for all experimental steps. 3. Minimize Exposure: Prepare working solutions immediately before use and add them to your experimental system as the final step.
Did you observe a loss of activity over the course of a long-term experiment? This compound is likely degrading in the aqueous, near-neutral pH, and 37°C environment of the cell culture medium. The half-life of resveratrol under these conditions can be less than a few days.[4][6]1. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours). 2. Conduct a Time-Course Stability Test: Analyze the concentration of this compound in your experimental medium over time by HPLC to determine its actual stability under your specific conditions.
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Question Possible Cause & Explanation Suggested Solution
Do you see new peaks, especially when analyzing older samples or those exposed to light/heat? These are likely degradation products. Stilbenoids are known to isomerize or oxidize, leading to new chemical entities with different retention times.[12][13]1. Perform Forced Degradation: Intentionally degrade a sample of this compound (e.g., by exposure to UV light, heat, or alkaline pH) and run an HPLC analysis. This can help to tentatively identify the degradation peaks in your experimental samples. 2. Use a Diode Array Detector (DAD): A DAD can provide the UV spectrum of each peak. Degradation products often retain a similar chromophore to the parent compound, resulting in similar UV spectra, which aids in their identification. 3. LC-MS Analysis: For definitive identification, analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks and infer their structures.[9]

Data on Factors Affecting Stilbenoid Stability (Resveratrol as a proxy for this compound)

Table 1: Effect of pH on the Stability of trans-Resveratrol

pHTemperature (°C)Half-lifeStabilityReference(s)
1.2N/A> 90 daysVery Stable[4][6]
1 - 7N/A> 28 daysStable[4]
> 6.8N/AExponential DecreaseUnstable[3][4][6]
7.437< 3 daysUnstable[4][10]
8.037< 10 hoursVery Unstable[4]
10.037< 5 minutesExtremely Unstable[4][10]

Table 2: Effect of Temperature on the Degradation of trans-Resveratrol

Temperature (°C)ConditionsObservationReference(s)
4Aqueous SolutionMore stable than at 25°C[4]
25, 30, 40N/ADegradation follows a predictable kinetic model[5]
60In Soybean Oil50% degradation after 3 days[9]
70N/AStable for up to 30 minutes
180In Soybean Oil45% degradation after 2 hours[9]
215Hot Melt Extrusion~7.4% degradation[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and sensitive conditions for this compound.

1. Materials:

  • This compound

  • Solvents: Methanol (B129727), DMSO, Acetonitrile (HPLC grade)

  • Buffers: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)

  • Reagents: 3% Hydrogen peroxide (H₂O₂), 1M HCl, 1M NaOH

  • Equipment: HPLC with UV/DAD detector, pH meter, UV lamp (254/366 nm), heating block/oven, amber vials.

2. Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

  • Acid Hydrolysis: Mix this compound stock with 1M HCl. Incubate at 60°C for 24 hours. Neutralize with 1M NaOH before analysis.

  • Base Hydrolysis: Mix this compound stock with 1M NaOH. Keep at room temperature for 24 hours. Neutralize with 1M HCl before analysis.

  • Oxidative Degradation: Mix this compound stock with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place solid this compound and a this compound solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose solid this compound and a this compound solution to direct UV light (254 nm and 366 nm) for 24-48 hours. Keep a control sample wrapped in foil.

  • pH-Dependent Degradation: Prepare solutions of this compound in pH 4, 7, and 9 buffers. Incubate at 40°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

1. Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the maximum absorbance for this compound (typically around 320 nm) and use DAD to scan from 200-400 nm.

  • Gradient Elution (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration) (This gradient should be optimized for your specific column and system to achieve good separation.)

3. Analysis:

  • Inject the prepared samples from the forced degradation study.

  • Identify the this compound peak by comparing the retention time with a pure standard.

  • Examine the chromatograms for new peaks, which represent potential degradation products.

  • Assess peak purity of the this compound peak in stressed samples to ensure the method is stability-indicating.

Visualizations

GnetinC_Degradation_Pathways GnetinC This compound (trans-trans Dimer) Isomer cis-Isomers GnetinC->Isomer UV/Visible Light Oxidation Oxidized Products (e.g., quinones, smaller phenolics) GnetinC->Oxidation O₂, Alkaline pH, Heat Cleavage Resveratrol Monomers & Derivatives (speculative) GnetinC->Cleavage Harsh Conditions (e.g., strong acid/base) Cyclization Cyclized Products (Phenanthrene derivatives) Isomer->Cyclization UV Light

Caption: Inferred degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid (HCl, Heat) Prep->Acid Base Base (NaOH) Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Heat (Solid & Solution) Prep->Thermal Photo UV Light Prep->Photo HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify this compound & Degradants Identify->Quantify

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Experimental Results? CheckStock Is stock solution old or improperly stored? Start->CheckStock NewStock Prepare fresh stock solution. Aliquot and store at -20°C in the dark. CheckStock->NewStock Yes CheckProcedure Is this compound exposed to light, heat, or alkaline pH during experiment? CheckStock->CheckProcedure No MinimizeExposure Work in low light. Prepare solutions fresh. Minimize incubation time. CheckProcedure->MinimizeExposure Yes OtherFactors Investigate other experimental variables (e.g., reagents, cell passage). CheckProcedure->OtherFactors No

Caption: Troubleshooting logic for inconsistent this compound results.

References

Gnetin C Dosage Adjustment for Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Gnetin C in cancer research. Find troubleshooting guidance, frequently asked questions, and detailed protocols to optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in vitro?

A starting point for in vitro experiments often falls within the range of previously reported half-maximal inhibitory concentration (IC50) values. For prostate cancer cell lines like DU145 and PC3M, IC50 values have been observed at 6.6 µM and 8.7 µM, respectively.[1] For human leukemia HL60 cells, an IC50 value of 13 µM has been reported.[2][3] It is recommended to perform a dose-response curve (e.g., 5 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[4][5]

Q2: I am not observing any significant cytotoxic effects. What could be the issue?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. The compound has shown particular potency in prostate cancer cells that express Metastasis-Associated Protein 1 (MTA1).[2][6] Verify the MTA1 expression status of your cell line.

  • Dosage and Duration: Ensure the concentration and treatment duration are adequate. Some studies have used concentrations up to 50 µM for specific assays like cell cycle analysis.[1]

  • Compound Stability: Check the stability and proper dissolution of your this compound stock. A common vehicle is DMSO.[4]

  • Cell Culture Conditions: Standard cell culture issues can affect experimental outcomes. Ensure your cells are healthy, free from contamination (especially mycoplasma), and are within a low passage number.[7]

Q3: What are the key signaling pathways affected by this compound?

This compound has been shown to modulate several critical signaling pathways involved in cancer progression. The most prominently reported is the inhibition of the MTA1/AKT/mTOR signaling pathway.[8][9][10][11] By inhibiting MTA1, this compound leads to downstream effects including the downregulation of p-Akt, p-mTOR, and its targets p-S6K and p-4EBP1, ultimately suppressing cell growth and proliferation.[9][11][12] It also impacts cell cycle regulation and apoptosis.[2][13]

Q4: Can this compound be used in animal models? What are the recommended dosages?

Yes, this compound has been used effectively in preclinical animal models. In xenograft mouse models of prostate cancer, intraperitoneal (i.p.) injections have been administered at doses of 25 mg/kg and 50 mg/kg body weight.[2][5][13] Another study in a transgenic mouse model used a daily i.p. treatment of 7 mg/kg body weight for 12 weeks without observable toxicity.[8][9][11][12]

Data Summary: this compound Efficacy In Vitro

The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
DU145Prostate Cancer6.6[1]
PC3MProstate Cancer8.7[1][11]
HL60Human Leukemia13.0[2][3]
22Rv1Prostate Cancer0-50 (Inhibits viability)[2]
VCaPProstate Cancer0-100 (Inhibits viability)[2]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to attach overnight.[4]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-100 µM). Include a vehicle control (e.g., DMSO). Incubate for a specified period, typically 72 hours.[4][5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to quantify the expression levels of specific proteins in signaling pathways affected by this compound.

  • Cell Lysis: Treat cells with the desired concentration of this compound. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total protein.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., MTA1, p-Akt, Akt, p-mTOR), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system.[4]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin or HSP70.[11]

Visualizing Mechanisms and Workflows

This compound Signaling Pathway Inhibition

GnetinC_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 pAKT p-AKT MTA1->pAKT AKT AKT pmTOR p-mTOR pAKT->pmTOR mTOR mTOR pS6K p-S6K pmTOR->pS6K p4EBP1 p-4EBP1 pmTOR->p4EBP1 S6K S6K Proliferation Cell Growth & Proliferation pS6K->Proliferation _4EBP1 4EBP1 p4EBP1->Proliferation

Caption: Inhibition of the MTA1/AKT/mTOR pathway by this compound.

This compound and Cell Cycle Arrest

GnetinC_CellCycle GnetinC This compound p53 p53 GnetinC->p53 activates p21 p21 p53->p21 Cdc2_CyclinB Cdc2/Cyclin B Complex p21->Cdc2_CyclinB G2M_Transition G2/M Transition Cdc2_CyclinB->G2M_Transition

Caption: this compound induces G2/M cell cycle arrest.

Standard Experimental Workflow

GnetinC_Workflow start Select Cancer Cell Line dose_response Dose-Response Assay (e.g., MTT) to determine IC50 start->dose_response mechanism Mechanism of Action Studies dose_response->mechanism western Western Blot (e.g., p-AKT, p-mTOR) mechanism->western cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Caspase 3) mechanism->apoptosis end Data Analysis & Conclusion western->end cell_cycle->end apoptosis->end

Caption: Experimental workflow for evaluating this compound.

References

Technical Support Center: Gnetin C & DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for Gnetin C in experimental settings. Adhering to these guidelines is crucial for obtaining accurate and reproducible results by mitigating the confounding effects of the solvent.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a solvent for this compound?

A1: this compound, a resveratrol (B1683913) dimer, is a hydrophobic molecule with limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for creating concentrated stock solutions of this compound for use in biological assays.[1][2]

Q2: What is a vehicle control and why is it essential when working with this compound dissolved in DMSO?

A2: A vehicle control is a crucial experimental group treated with the same concentration of the solvent (in this case, DMSO) used to deliver the experimental compound (this compound), but without the compound itself.[3] This allows researchers to differentiate the biological effects of this compound from any potential off-target effects caused by the DMSO solvent.[3][4]

Q3: What are the known off-target effects of DMSO?

A3: DMSO is not biologically inert and can exert its own effects on cells, which are often concentration-dependent.[4] Documented effects include:

  • Alterations in gene expression and signaling pathways.[1][5]

  • Induction of cell differentiation.[1]

  • Changes in cell membrane permeability.[6]

  • At concentrations typically above 0.5-1%, it can cause cytotoxicity and apoptosis.[4][7]

  • Stimulation of cell growth at low concentrations in some cell lines.[1][8]

Q4: What is the maximum recommended final concentration of DMSO for in vitro and in vivo experiments with this compound?

A4: The safe concentration of DMSO is highly dependent on the specific cell line or animal model. For in vitro studies with this compound, a final DMSO concentration of 0.1% has been commonly used.[9][10][11] For in vivo studies, higher concentrations may be necessary for solubility, with some studies using up to 10% DMSO in the final injection volume.[9] However, it is imperative to determine the maximum non-toxic concentration for your specific experimental system.[4][7]

Troubleshooting Guides

Problem 1: High levels of cell death are observed in both this compound-treated and vehicle control groups.
  • Possible Cause: The final DMSO concentration is too high for your specific cell line, leading to cytotoxicity.[4]

  • Solution:

    • Perform a DMSO dose-response curve: Before extensive experimentation, it is critical to determine the highest tolerable concentration of DMSO for your cells. This can be done using a cell viability assay (e.g., MTT, trypan blue exclusion).

    • Reduce DMSO concentration: If cytotoxicity is observed at your current working concentration, you may need to prepare a more concentrated stock solution of this compound. This will allow you to add a smaller volume to your assay, thereby lowering the final DMSO concentration.

Problem 2: The observed effect of this compound is weaker than expected or inconsistent between experiments.
  • Possible Cause 1: this compound has precipitated out of the aqueous solution upon dilution.

    • Troubleshooting Steps:

      • Visually inspect the media for any precipitate after adding the this compound stock solution.

      • Instead of a single large dilution, consider a serial dilution approach.

      • Ensure rapid and thorough mixing upon dilution.[12]

  • Possible Cause 2: The effects of DMSO are masking or interfering with the effects of this compound.

    • Troubleshooting Steps:

      • Lower the final DMSO concentration to the minimum required for this compound solubility.

      • Ensure your vehicle control is run alongside every experiment to accurately assess the baseline effect of DMSO.

Data Presentation

Table 1: Recommended DMSO Concentrations for this compound Experiments

Experimental System Typical Final DMSO Concentration Reference
In Vitro (Cell Culture)0.1%[9][10][11][13]
In Vivo (Animal Models)Up to 10%[9]

Note: These are general guidelines. The optimal and maximal non-toxic DMSO concentration should be empirically determined for each specific cell line and animal model.

Table 2: Summary of this compound Concentrations and Effects in Prostate Cancer Models

Model System This compound Concentration Observed Effects Reference
PC3M & DU145 Cells25-50 µMInhibition of MTA1 and ETS2 expression, reduced cell viability, decreased colony formation.[10]
PC3M CellsIC50 = 8.7 µMCytotoxicity.[9]
Preclinical Mouse Model7 mg/kg body weight (i.p.)Reduced cell proliferation and angiogenesis, promoted apoptosis, inactivation of mTOR signaling.[9][14][15]
PC3M-Luc Xenografts25-50 mg/kg (i.p.)Delayed tumor growth, reduced mitotic activity and angiogenesis, increased apoptosis.[16][17]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration in Cell Culture
  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a "no DMSO" control.

  • Treatment: Replace the existing medium with the medium containing the various DMSO concentrations.

  • Incubation: Incubate the cells for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT assay.

  • Data Analysis: Plot the percentage of cell viability against the DMSO concentration to identify the highest concentration that does not significantly impact cell viability.[7]

Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Prepare this compound Stock Solution: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][9][18]

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare your desired final concentrations of this compound by diluting the stock solution directly into pre-warmed cell culture medium.

  • Prepare Vehicle Control: The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. Prepare this by adding the appropriate volume of 100% DMSO to the cell culture medium.[19]

  • Treatment: Add equal volumes of the this compound working solutions and the vehicle control solution to your cells.

Mandatory Visualizations

GnetinC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MTA1 MTA1 AKT->MTA1 S6K S6K mTOR->S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation GnetinC This compound GnetinC->mTOR GnetinC->MTA1

Caption: this compound inhibits the MTA1/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in 100% DMSO Group2 Group 2: Vehicle Control (DMSO only) Stock->Group2 Group3 Group 3: This compound in DMSO Stock->Group3 Group1 Group 1: Untreated Cells Analysis Compare Results: (Group 3 vs Group 2) to determine this compound effect (Group 2 vs Group 1) to determine DMSO effect Group1->Analysis Group2->Analysis Group3->Analysis

Caption: Experimental workflow for controlling for DMSO vehicle effects.

Troubleshooting_Logic Start Unexpected Cell Death in Experiment CheckVehicle Is there high cell death in the vehicle control? Start->CheckVehicle HighDMSO DMSO concentration is likely too high. CheckVehicle->HighDMSO Yes GnetinToxicity Cell death is likely due to this compound. CheckVehicle->GnetinToxicity No Action1 Perform DMSO dose-response curve. Lower final DMSO %. HighDMSO->Action1 Action2 Perform this compound dose-response to determine IC50. GnetinToxicity->Action2

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Gnetin C Treatment Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gnetin C treatment. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells?

A1: this compound, a resveratrol (B1683913) dimer, exhibits potent anticancer properties primarily by targeting and inhibiting key signaling pathways involved in cell survival, proliferation, and metastasis. Its principal mechanisms include the inhibition of Metastasis-Associated Protein 1 (MTA1) and the subsequent downregulation of the PI3K/Akt/mTOR and ERK1/2 signaling pathways. This disruption of crucial cellular signaling cascades ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What is a good starting concentration range for this compound in cell-based assays?

A2: Based on published data, a recommended starting concentration range for in vitro cytotoxicity assays is between 5 µM and 100 µM.[3] The half-maximal inhibitory concentration (IC50) of this compound can be as low as 6.6 µM in certain cancer cell lines, so it is crucial to include concentrations in the lower micromolar range.[3] A dose-response experiment using serial dilutions is always recommended to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How long should I incubate my cells with this compound?

A3: The ideal incubation time for this compound treatment is dependent on the cell line and the specific cellular process you are investigating. For general cell viability and cytotoxicity assays, a 72-hour incubation period is commonly used and has been shown to be effective in various prostate cancer cell lines.[2] However, for studies focusing on early events like cell cycle arrest, shorter incubation times may be more appropriate. A time-course experiment is recommended to determine the optimal incubation period for your specific experimental endpoint.

Q4: Is this compound cytotoxic to normal, non-cancerous cells?

A4: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while having minimal effect on normal cells.[1][4] For instance, significant inhibitory effects on proliferation were observed in cancer cells without affecting normal prostate epithelial RWPE-1 cells.[4]

Troubleshooting Guide

Issue 1: High variability in cell viability results between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[5]

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the culture medium for any signs of this compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.

Issue 2: No significant decrease in cell viability even at high this compound concentrations.

  • Possible Cause: Incubation time is too short.

    • Solution: The cytotoxic effects of this compound are time-dependent.[5] If you are not observing an effect at 24 hours, consider extending the incubation period to 48 or 72 hours. A kinetic analysis of cell viability can help determine the optimal treatment duration.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: While this compound is effective against a range of cancer cells, some cell lines may exhibit intrinsic or acquired resistance. Consider testing a different panel of cell lines or investigating the expression levels of key this compound targets, such as MTA1, in your cells.

  • Possible Cause: Issues with the this compound compound.

    • Solution: Ensure the proper storage and handling of your this compound stock solution. Verify the compound's purity and activity.

Issue 3: Discrepancy between cell viability data and apoptosis assay results.

  • Possible Cause: this compound may be inducing cell cycle arrest rather than immediate apoptosis at the tested time point.

    • Solution: Perform a cell cycle analysis using flow cytometry at various time points (e.g., 24, 48, and 72 hours) to investigate if this compound is causing an accumulation of cells in a specific phase of the cell cycle.[6] A sub-G1 peak in the cell cycle histogram is indicative of apoptotic cells.[6]

  • Possible Cause: The chosen apoptosis assay is not sensitive enough or is detecting a late-stage event.

    • Solution: Consider using a combination of apoptosis assays that detect different markers of programmed cell death. For example, an Annexin V/Propidium Iodide (PI) assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.[7]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
DU145Prostate Cancer726.6[6]
PC3MProstate Cancer728.7[6][8]
HL60Human LeukemiaNot Specified13[1]
B16Murine MelanomaNot Specified7.6 (Melanin Biosynthesis)[9]

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

Cell LineTreatment% of Cells in Sub-G1 Phase (Apoptosis)
DU145Control~5%
25 µM this compoundIncreased
50 µM this compoundMarkedly Increased
PC3MControl~2%
25 µM this compoundIncreased
50 µM this compoundMarkedly Increased
(Data adapted from a study on this compound-induced cell cycle distribution. The exact percentages can be found in the cited literature.)[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen incubation period.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

GnetinC_Signaling_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 PI3K PI3K GnetinC->PI3K Akt Akt GnetinC->Akt mTOR mTOR GnetinC->mTOR ERK ERK1/2 GnetinC->ERK Apoptosis Apoptosis GnetinC->Apoptosis MTA1->PI3K PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK->Proliferation ERK->Survival

Caption: this compound inhibits key signaling pathways to induce apoptosis.

Experimental_Workflow start Start seed Seed Cells (96-well plate) start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Assay (e.g., MTT) incubate->assay analyze Analyze Data (Determine IC50) assay->analyze end End analyze->end

Caption: General workflow for cytotoxicity assessment of this compound.

References

Gnetin C Extraction Scalability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the extraction of Gnetin C from laboratory to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound for commercial extraction?

A1: The primary and most commercially viable source of this compound is the seeds of Gnetum gnemon, commonly known as melinjo.[1] The roots of the plant also contain this compound, but the seeds are generally more accessible and utilized for extraction.

Q2: Which extraction methods are suitable for scaling up this compound production?

A2: While maceration is a common laboratory method, for industrial-scale production, more efficient techniques are often employed. These can include percolation, circulatory extraction, and potentially more advanced methods like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to reduce extraction time and solvent consumption. The choice of method will depend on a cost-benefit analysis of yield, purity, and operational expenditure.

Q3: What are the critical parameters to maintain during the scale-up of this compound extraction?

A3: Key parameters to maintain and optimize during scale-up include the solid-to-solvent ratio, particle size of the raw material, extraction temperature, and extraction time.[2][3] It is crucial to establish and maintain these parameters to ensure batch-to-batch consistency in terms of yield and purity of the final this compound extract.

Q4: Are there specific regulatory guidelines to consider when manufacturing this compound for pharmaceutical applications?

A4: Yes, for pharmaceutical applications, the manufacturing of this compound as an active pharmaceutical ingredient (API) from herbal sources should comply with Good Manufacturing Practice (GMP) guidelines.[4][5][6][7] Regulatory bodies like the EMA provide specific guidance on the GMP requirements for herbal extracts.[4][5]

Q5: How does the choice of solvent impact the large-scale extraction of this compound?

A5: Solvent selection is critical and should be based on this compound's solubility, selectivity, cost, and safety.[3] Ethanol and ethanol-water mixtures are commonly used for stilbenoid extraction due to their efficiency and relatively low toxicity.[3][8] At an industrial scale, solvent recovery and recycling are important economic and environmental considerations.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Large-Scale Extraction
Potential Cause Recommended Action
Inadequate Grinding of Raw Material Ensure the Gnetum gnemon seeds are ground to a consistent and fine particle size to maximize the surface area for solvent penetration. For large batches, industrial-grade mills should be used and particle size distribution should be monitored.[3]
Poor Solvent Penetration in Large Vessels Implement mechanical agitation or a circulatory extraction system where the solvent is continuously pumped over the plant material to improve solvent distribution and penetration.[9]
Sub-optimal Solid-to-Solvent Ratio Re-evaluate and optimize the solid-to-solvent ratio for the larger scale. While a higher ratio can increase yield, it also increases solvent usage and subsequent recovery costs.[3]
Insufficient Extraction Time Determine the optimal extraction time for the scaled-up process through kinetic studies. Extraction efficiency may not scale linearly with batch size.
Inconsistent Raw Material Quality Implement stringent quality control on incoming raw materials, including this compound content analysis, to ensure consistency.
Issue 2: Inconsistent Purity of this compound Between Batches
Potential Cause Recommended Action
Variability in Extraction Parameters Strictly control and monitor extraction parameters such as temperature, time, and solvent concentration. Implement a robust process control system.
Inefficient Large-Scale Chromatography Optimize the loading capacity and gradient elution of the large-scale chromatography system. Consider alternative high-capacity purification techniques like preparative HPLC or counter-current chromatography.
Co-extraction of Impurities Adjust the polarity of the extraction solvent to be more selective for this compound. A multi-step extraction with solvents of varying polarities can also be effective.
Degradation of this compound This compound, like other stilbenoids, can be sensitive to light and heat. Protect the extract from light and use the lowest effective temperature during extraction and solvent evaporation.
Issue 3: Difficulties in Scaling Up the Purification Process
Potential Cause Recommended Action
Overloading of Chromatography Column Determine the optimal loading capacity of the preparative chromatography column for the crude extract to avoid peak broadening and poor separation.
Time-Consuming and Solvent-Intensive Process Investigate flash chromatography or preparative HPLC systems designed for high throughput. Explore solvent recycling systems to reduce operational costs.
Co-elution of Structurally Similar Compounds Fine-tune the mobile phase composition and gradient profile. High-resolution preparative columns may be necessary to separate this compound from other stilbenoids.

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Parameters (Illustrative)

ParameterLaboratory Scale (Maceration)Pilot/Industrial Scale (Percolation/Circulatory)
Starting Material 100 g dried, powdered Gnetum gnemon seeds10 - 100 kg dried, powdered Gnetum gnemon seeds
Solvent 70% Ethanol70-95% Ethanol
Solid-to-Solvent Ratio 1:10 (w/v)1:8 to 1:15 (w/v) - optimization required
Extraction Time 24 - 72 hours8 - 24 hours (method dependent)
Temperature Room Temperature40-60°C (optimization required)
Expected Yield (Crude Extract) 5-10% of starting material weight4-9% of starting material weight (method dependent)

Experimental Protocols

Protocol 1: Pilot-Scale Peroclation Extraction of this compound
  • Material Preparation: Grind dried Gnetum gnemon seeds to a coarse powder (e.g., 20-40 mesh).

  • Percolator Packing: Load the powdered material into a stainless-steel percolator, ensuring even packing to avoid channeling.

  • Solvent Addition: Introduce the extraction solvent (e.g., 80% ethanol) from the top of the percolator, allowing it to saturate the plant material completely.

  • Maceration Step: Allow the saturated material to macerate for a predefined period (e.g., 4-6 hours).

  • Percolation: Begin the slow, continuous flow of the solvent through the material. The flow rate should be optimized to ensure adequate contact time for efficient extraction.

  • Extract Collection: Collect the extract (miscella) at the outlet of the percolator.

  • Solvent Recovery: Concentrate the collected miscella under reduced pressure using a rotary evaporator or a falling film evaporator to recover the solvent and obtain the crude this compound extract.

Protocol 2: Large-Scale Purification of this compound by Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or the initial mobile phase).

  • Column Equilibration: Equilibrate the flash chromatography column packed with silica (B1680970) gel with the initial mobile phase (e.g., a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Sample Loading: Load the dissolved crude extract onto the top of the column.

  • Elution: Start the elution with a gradient of increasing polarity. A common gradient for stilbenoids is from a hexane/ethyl acetate (B1210297) mixture to a more polar mixture containing methanol.

  • Fraction Collection: Collect fractions of the eluate using an automated fraction collector.

  • Fraction Analysis: Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

GnetinC_Extraction_Workflow raw_material Gnetum gnemon Seeds grinding Grinding raw_material->grinding extraction Large-Scale Extraction (e.g., Percolation) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (e.g., Falling Film Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Large-Scale Purification (e.g., Flash Chromatography) crude_extract->purification pure_gnetinc Purified this compound purification->pure_gnetinc drying Drying pure_gnetinc->drying final_product This compound API drying->final_product

Caption: Workflow for scaled-up this compound extraction and purification.

Troubleshooting_Logic start Low this compound Yield check_material Check Raw Material Quality and Particle Size start->check_material check_extraction Verify Extraction Parameters (Solvent Ratio, Time, Temp) start->check_extraction check_equipment Inspect Equipment for Proper Functioning start->check_equipment optimize_purification Optimize Purification Step check_extraction->optimize_purification

Caption: Logical flow for troubleshooting low this compound yield.

References

Best practices for long-term storage of Gnetin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the long-term storage of Gnetin C, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Best Practices for Long-Term Storage of this compound

Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. As a stilbenoid, this compound is susceptible to degradation from light, temperature, and pH.

Storage Conditions Summary

FormRecommended TemperatureLight ConditionsAtmosphere
Solid (Powder) -20°C[1]Protect from light[1]Inert gas (e.g., Argon)[1]
In Solution (e.g., DMSO) -20°C[1]Store in the dark[1]Tightly sealed vial
FAQs for Long-Term Storage

Q1: Why is it crucial to store solid this compound at -20°C and protected from light?

A: this compound is a dimer of trans-resveratrol and, like other stilbenoids, can decompose when exposed to fluorescent or natural light[1]. Light, particularly UV, can induce trans to cis isomerization, leading to a loss of biological activity. Storing it at -20°C minimizes the rate of any potential chemical degradation.

Q2: I have dissolved this compound in DMSO for my in vitro experiments. How should I store this stock solution?

A: this compound stock solutions in DMSO should be stored in the dark at -20°C[1]. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For in vitro experiments, the final concentration of DMSO should typically be kept low (e.g., 0.1%) to avoid solvent-induced cellular toxicity[1].

Q3: What is the recommended procedure for handling solid this compound?

A: Due to its sensitivity, it is best to handle solid this compound under subdued light. For weighing and aliquoting, it is recommended to work quickly and in an environment with minimal exposure to direct light. The use of an inert gas atmosphere, such as argon, is also advised to prevent oxidation[1].

Troubleshooting Guides for this compound Experiments

This section addresses common problems that researchers may encounter when working with this compound.

In Vitro Experimentation
Problem Potential Cause Recommended Solution
Low or inconsistent bioactivity in cell-based assays. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling (exposure to light, repeated freeze-thaw cycles). 2. Low solubility: this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and reduced effective concentration.1. Verify compound integrity: Use freshly prepared solutions from properly stored solid compound. Protect from light during experiments. 2. Ensure proper solubilization: Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in aqueous media. Visually inspect for any precipitation.
High background or non-specific effects in Western Blots. 1. Antibody issues: The primary or secondary antibody concentration may be too high, or the blocking step may be insufficient. 2. DMSO concentration: High concentrations of the vehicle (DMSO) can induce stress responses in cells, leading to non-specific changes in protein expression.1. Optimize Western Blot protocol: Titrate primary and secondary antibody concentrations. Ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature. 2. Maintain low vehicle concentration: Ensure the final DMSO concentration in the cell culture medium is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%).
Unexpected cell toxicity or off-target effects. 1. Impure this compound: The purity of the this compound used may be insufficient. 2. High concentration: The concentration of this compound used may be too high for the specific cell line.1. Use high-purity this compound: Ensure the compound is of high purity for research use. 2. Perform dose-response experiments: Determine the optimal concentration range for your cell line through a dose-response curve to identify a concentration that is effective without being overly toxic.
In Vivo Experimentation
Problem Potential Cause Recommended Solution
Poor bioavailability or lack of efficacy in animal models. 1. Low aqueous solubility: this compound's poor water solubility can limit its absorption when administered orally. 2. First-pass metabolism: The compound may be rapidly metabolized in the liver.1. Optimize formulation: Consider using formulation strategies such as nanoparticles or self-microemulsifying drug delivery systems (SNEDDS) to enhance solubility and absorption. For intraperitoneal (i.p.) injections, ensure this compound is properly dissolved in a suitable vehicle (e.g., 10% DMSO)[1]. 2. Consider alternative administration routes: Intraperitoneal or intravenous administration can bypass first-pass metabolism.
Toxicity in animal models. 1. High dosage: The administered dose of this compound may be too high. 2. Vehicle toxicity: The vehicle used for administration (e.g., high concentration of DMSO) may be causing adverse effects.1. Perform dose-escalation studies: Determine the maximum tolerated dose in your animal model. Doses such as 7 mg/kg body weight via i.p. injection have been shown to be well-tolerated in mice[1]. 2. Use a safe vehicle concentration: Ensure the concentration of the vehicle is within established safety limits for the chosen route of administration.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3M) in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of DMSO should be ≤ 0.1%. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well and gently agitate to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of PI3K/Akt/mTOR Pathway
  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the MTA1/PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the MTA1 (metastasis-associated protein 1) signaling pathway. This inhibition leads to an increase in PTEN (phosphatase and tensin homolog), which in turn dephosphorylates PIP3 to PIP2. The reduction in PIP3 levels prevents the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt/mTOR pathway. The subsequent decrease in Akt activity leads to reduced activation of mTOR and its downstream effectors, ultimately inhibiting cell proliferation and survival.

GnetinC_MTA1_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & enables phosphorylation GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Inhibits PTEN PTEN MTA1->PTEN Inhibits PTEN->PIP3 Dephosphorylates to PIP2 pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR (Active) mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes

Caption: this compound inhibits the MTA1/PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a prostate cancer xenograft mouse model.

GnetinC_InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis CellCulture 1. Culture PC3M-Luc Prostate Cancer Cells Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth (e.g., to ~200 mm³) Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily i.p. Injections (Vehicle or this compound) for several weeks Randomization->Treatment GnetinCGroup This compound Group (e.g., 25 & 50 mg/kg) Vehicle Vehicle Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanize & Collect Tissues Monitoring->Endpoint Analysis 8. Histology (H&E, Ki67) & Western Blot (MTA1, p-Akt) Endpoint->Analysis

Caption: Workflow for an in vivo prostate cancer xenograft study with this compound.

References

Validation & Comparative

Gnetin C Versus Resveratrol: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative anticancer efficacy and mechanisms of Gnetin C and resveratrol (B1683913).

Introduction

Stilbenoids, a class of natural polyphenols, have garnered significant attention for their potential as anticancer agents. Among these, resveratrol, found in grapes and red wine, is the most extensively studied. However, its therapeutic application is often limited by modest bioavailability and potency. This compound, a resveratrol dimer found in the seeds of the melinjo plant (Gnetum gnemon), has emerged as a promising alternative, demonstrating superior stability and, in many cases, more potent biological activity.[1][2][3] This guide provides a comprehensive comparison of the anticancer activities of this compound and resveratrol, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.

Data Presentation: Comparative Efficacy

Quantitative studies, particularly in prostate cancer models, have consistently demonstrated the superior potency of this compound over resveratrol. This compound generally exhibits lower half-maximal inhibitory concentrations (IC50), indicating greater cytotoxicity to cancer cells at lower doses.

Table 1: Comparative IC50 Values in Prostate Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
This compoundDU1456.6[4]
ResveratrolDU14521.8[4]
This compoundPC3M8.7[4][5]
ResveratrolPC3M24.4[4]

Data from a 72-hour cell viability assay.

Table 2: IC50 Value of this compound in Leukemia
CompoundCell LineIC50 (µM)Reference
This compoundHL-6013.0[6][7]
In Vivo Efficacy

In a PC3M-Luc subcutaneous xenograft model, this compound demonstrated more potent tumor inhibitory effects compared to resveratrol. Notably, a 25 mg/kg dose of this compound exhibited antitumor effects comparable to or greater than a 50 mg/kg dose of resveratrol, highlighting its enhanced in vivo bioactivity.[1][6][8] This superior effect is linked to a significant reduction in tumor cell proliferation (Ki67 staining) and angiogenesis (CD31 staining), coupled with a more substantial induction of apoptosis (cleaved caspase-3 staining) in this compound-treated tumors.[1][8]

Comparative Anticancer Mechanisms

While both this compound and resveratrol are pleiotropic molecules that affect multiple signaling pathways, their primary mechanisms of action show distinct differences. This compound acts as a potent inhibitor of specific oncogenic pathways, whereas resveratrol modulates a broader range of cellular processes, including inflammation and cellular stress responses.

This compound: Targeted Inhibition of Pro-Survival Pathways

This compound's anticancer activity is predominantly linked to its ability to inhibit the Metastasis-Associated Protein 1 (MTA1) .[6][9][10] MTA1 is a transcriptional co-regulator that is overexpressed in many cancers and promotes tumor progression. By downregulating MTA1, this compound triggers a cascade of downstream effects, primarily through the PI3K/Akt/mTOR signaling pathway.[5][7]

Key mechanistic actions of this compound include:

  • Inhibition of MTA1 : Directly downregulates MTA1 at both the mRNA and protein levels.[10]

  • Suppression of Akt/mTOR Signaling : Inhibition of MTA1 leads to reduced phosphorylation and activation of Akt and mTOR, critical nodes for cell growth, proliferation, and survival.[5][7]

  • Downregulation of Downstream Effectors : Leads to decreased levels of pro-proliferative proteins such as Cyclin D1 and the transcription factor ETS2.[9]

  • Induction of Apoptosis and Cell Cycle Arrest : The shutdown of these survival pathways effectively induces programmed cell death and halts the cell cycle.[1]

GnetinC_Pathway cluster_0 PI3K/Akt/mTOR Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Inhibits Apoptosis Apoptosis GnetinC->Apoptosis Promotes PI3K PI3K MTA1->PI3K Activates Akt Akt PI3K->Akt Activates PI3K->Akt mTOR mTOR Akt->mTOR Activates Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival mTOR->Apoptosis

This compound inhibits the MTA1-associated PI3K/Akt/mTOR survival pathway.
Resveratrol: A Multi-Target Modulator

Resveratrol exerts its anticancer effects by influencing a wider array of cellular targets and pathways. A key mechanism is the activation of Sirtuin 1 (SIRT1) , an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and inflammation.[11][12]

Key mechanistic actions of Resveratrol include:

  • Activation of SIRT1 : Resveratrol is a well-known activator of SIRT1.[12]

  • Modulation of NF-κB : SIRT1 activation leads to the deacetylation and subsequent inhibition of the p65 subunit of NF-κB, a key transcription factor for inflammatory and survival genes.[13][14]

  • Regulation of p53 : SIRT1 can also deacetylate the tumor suppressor p53, which can paradoxically inhibit apoptosis in some contexts, but resveratrol's net effect in cancer cells is often pro-apoptotic.[15]

  • Inhibition of PI3K/Akt : Similar to this compound, resveratrol can also suppress the PI3K/Akt pathway, though often less directly.

  • Induction of Apoptosis : Triggers apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Apoptosis Apoptosis Resveratrol->Apoptosis Promotes NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) p53 p53 SIRT1->p53 Deacetylates (Modulates) Inflammation Inflammation & Survival NFkB->Inflammation p53->Apoptosis

Resveratrol modulates multiple pathways, including SIRT1, NF-κB, and p53.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the anticancer activities of this compound and resveratrol.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[16][17]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound or resveratrol for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes.[18][19][20]

Methodology:

  • Cell Culture and Treatment: Culture 1-5 x 10^5 cells and induce apoptosis by treating with this compound or resveratrol for the desired time. Include a vehicle-treated negative control.[18]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.[18]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) per sample.[18][21]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution to the cell suspension. Gently mix.[18][22]

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[18]

  • Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples immediately by flow cytometry.[18] Do not wash the cells after staining.[22]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (primary necrosis)

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis start Seed & Treat Cells harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V & PI resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire gate Gate Populations (Live, Apoptotic, Necrotic) acquire->gate

Workflow for the Annexin V / Propidium Iodide apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.[23]

Methodology:

  • Cell Preparation: Harvest approximately 1 x 10^6 treated and control cells by centrifugation.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight).[23][24]

  • Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[25]

  • Incubation: Incubate for 30 minutes at room temperature or 37°C, protected from light.[23][25]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude cell doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., MTA1, p-Akt, Akt, cleaved caspase-3).[26][27][28]

Methodology:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[28]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[30]

  • Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to compare expression levels across samples.[29]

Conclusion

The available evidence strongly suggests that this compound is a more potent anticancer agent than its monomer, resveratrol, particularly in prostate cancer models. Its targeted inhibition of the MTA1/Akt/mTOR pathway provides a clear and potent mechanism for inducing cancer cell death. Resveratrol, while also effective, acts on a broader range of targets, which may be advantageous in some contexts but can also result in lower specific potency. The superior in vitro and in vivo efficacy of this compound, coupled with its favorable pharmacokinetic profile, positions it as a highly promising candidate for further preclinical and clinical development as a novel cancer therapeutic or chemopreventive agent. This guide provides the foundational data and methodologies for researchers to further explore and validate the therapeutic potential of these compelling natural compounds.

References

A Comparative Analysis of the Bioavailability of Gnetin C and Pterostilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of stilbenoids, a class of natural phenolic compounds, is an area of intense research. Among these, Gnetin C, a resveratrol (B1683913) dimer, and pterostilbene (B91288), a dimethoxylated analog of resveratrol, have emerged as promising candidates for various applications due to their diverse biological activities. A critical determinant of a compound's in vivo efficacy is its bioavailability. This guide provides an objective comparison of the bioavailability of this compound and pterostilbene, supported by experimental data, to aid researchers in their drug development efforts.

Quantitative Pharmacokinetic Parameters

The oral bioavailability of a compound dictates the extent to which it is absorbed and becomes available at the site of action. The following table summarizes key pharmacokinetic parameters for this compound and pterostilbene from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, data from separate studies are presented.

Pharmacokinetic ParameterThis compoundPterostilbeneSpeciesReferences
Oral Bioavailability (%) Data not explicitly quantified in percentages, but noted to have greater systemic exposure than resveratrol and pterostilbene in some studies.[1][2]~80%Rat[3][4][5]
Mean Residence Time (MRT) (hours) 36~1.75Human (this compound), Rat (Pterostilbene)[6]
Time to Peak Plasma Concentration (Tmax) (hours) 12 (as part of Melinjo Seed Extract)~0.25Human (this compound), Rat (Pterostilbene)[6]
Key Metabolites Glucuronidated and sulfated conjugatesGlucuronidated and sulfated conjugatesHuman/Rat[2][7][8]

Note: The provided data for this compound is derived from studies involving Melinjo seed extract, which contains this compound. The pharmacokinetic profile of purified this compound may vary.

Experimental Protocols

Understanding the methodologies behind the presented data is crucial for its interpretation and for designing future studies. Below are representative experimental protocols for assessing the oral bioavailability of these compounds.

In Vivo Oral Bioavailability Study in Rats (Representative Protocol)

This protocol outlines a typical experimental design to determine and compare the oral bioavailability of this compound and pterostilbene.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[8] The animals are acclimatized and fasted overnight before the experiment.

  • Dosing and Administration:

    • Oral Administration: The test compounds (this compound or pterostilbene) are suspended in a vehicle such as 0.5% carboxymethylcellulose. A single oral dose is administered via gavage.

    • Intravenous Administration: For determining absolute bioavailability, a separate group of animals receives an intravenous injection of the compound, typically through the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentrations of the parent compound and its major metabolites in the plasma samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). Oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizing Key Biological and Methodological Frameworks

To further elucidate the context of this compound and pterostilbene's biological actions and the experimental procedures used to evaluate them, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) compound_prep Compound Formulation (Oral & IV) animal_model->compound_prep oral_admin Oral Gavage compound_prep->oral_admin iv_admin Intravenous Injection compound_prep->iv_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling iv_admin->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing hplc_ms HPLC-MS/MS Analysis sample_processing->hplc_ms pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) hplc_ms->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Comparative in vivo bioavailability experimental workflow.

signaling_pathways cluster_gnetin_c This compound cluster_pterostilbene Pterostilbene Gnetin_C This compound MTA1 MTA1 Gnetin_C->MTA1 Inhibits ETS2 ETS2 Gnetin_C->ETS2 Inhibits PI3K PI3K Gnetin_C->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Pterostilbene Pterostilbene NFkB NF-κB Pterostilbene->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation

Key signaling pathways modulated by this compound and Pterostilbene.

Discussion and Conclusion

The available data suggests that both this compound and pterostilbene possess favorable pharmacokinetic characteristics compared to their parent compound, resveratrol. Pterostilbene exhibits high oral bioavailability in preclinical models, estimated to be around 80% in rats.[3][4][5] This is attributed to its two methoxy (B1213986) groups, which increase its lipophilicity and metabolic stability.[4][7]

The choice between this compound and pterostilbene for drug development will likely depend on the specific therapeutic application and desired pharmacokinetic profile. The high bioavailability of pterostilbene may be advantageous for indications requiring rapid and high systemic exposure. Conversely, the longer mean residence time of this compound could be beneficial for applications where sustained exposure is desirable.

Further head-to-head comparative pharmacokinetic studies in relevant animal models and eventually in humans are warranted to definitively elucidate the bioavailability differences between pure this compound and pterostilbene. Researchers should also consider the distinct signaling pathways modulated by each compound when making their selection. This compound has been shown to inhibit the MTA1/ETS2 axis and the PI3K/Akt/mTOR pathway, while pterostilbene is a known inhibitor of the NF-κB signaling pathway.[9][10] These differences in mechanisms of action, coupled with their pharmacokinetic profiles, will be critical in guiding the development of these promising stilbenoids into effective therapeutic agents.

References

Gnetin C Demonstrates Superior Therapeutic Efficacy in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of recent preclinical studies reveals that Gnetin C, a resveratrol (B1683913) dimer, exhibits potent antitumor activity in various cancer xenograft models, consistently outperforming other stilbenoids like resveratrol and pterostilbene. These findings, supported by robust experimental data, highlight this compound's potential as a promising therapeutic agent for cancer.

Researchers and drug development professionals will find compelling evidence in a series of xenograft studies that position this compound as a strong candidate for further oncological investigation. Preclinical trials have consistently shown that this compound not only inhibits tumor progression but does so more effectively than its well-known counterparts.[1] These findings are supported by a robust body of experimental data detailing its impact on tumor volume, as well as in-depth explorations of its molecular mechanisms.[1]

Comparative Efficacy of this compound in Prostate Cancer Xenograft Models

In a notable preclinical study using a PC3M-Luc prostate cancer xenograft model, this compound exhibited significant antitumor activity.[1][2] When administered via intraperitoneal injection, this compound at a dose of 50 mg/kg demonstrated the most potent inhibition of tumor growth.[1][2][3] Remarkably, a lower dose of 25 mg/kg of this compound showed comparable tumor-inhibitory effects to a 50 mg/kg dose of pterostilbene, underscoring its enhanced potency.[1][2][3]

The antitumor effects of this compound are not limited to direct tumor growth inhibition. In treated tumors, there was a marked reduction in mitotic activity and angiogenesis, coupled with a significant increase in apoptosis compared to control groups and those treated with resveratrol or pterostilbene.[1][2][3] These results strongly suggest that this compound is more potent in impeding the progression of prostate cancer in xenograft models than other tested stilbenes.[1][2][3]

Another study utilizing a castrate-resistant 22Rv1-Luc xenograft model further substantiates the therapeutic potential of this compound. In this model, this compound, both alone (40 mg/kg bw, i.p.) and in combination with Enzalutamide (7 mg/kg bw, i.p.), effectively inhibited tumor progression.[4] This was evidenced by a lower proliferative index (Ki67), reduced angiogenesis (CD31), and higher apoptosis (cleaved caspase 3) in tumor tissues.[4]

A study on a transgenic mouse model of advanced prostate cancer also demonstrated that daily intraperitoneal treatment with 7 mg/kg of this compound over 12 weeks was well-tolerated and resulted in a marked reduction in cell proliferation and angiogenesis, while promoting apoptosis.[1]

Efficacy in Other Cancer Models

The therapeutic potential of this compound extends beyond prostate cancer. In an acute myeloid leukemia (AML)-MT xenograft model, this compound significantly lowered the development of leukemia and tumor incidence in the blood, bone marrow, and spleen.[4][5]

Quantitative Comparison of this compound and Other Stilbenoids

Xenograft ModelCompoundDosage (mg/kg bw)Administration RouteKey FindingsReference
PC3M-Luc (Prostate Cancer)This compound50i.p.Most potent tumor inhibitory effects.[2][3][2][3]
This compound25i.p.Comparable tumor inhibitory effects to Pterostilbene (50 mg/kg).[2][3][2][3]
Resveratrol50i.p.Less potent than this compound and Pterostilbene in inhibiting tumor progression.[2][3][2][3]
Pterostilbene50i.p.Less potent than this compound at the same dose.[2][3][2][3]
22Rv1-Luc (Prostate Cancer)This compound40i.p.Effective inhibition of AR- and MTA1-promoted tumor progression.[4][4]
This compound + Enzalutamide7 (this compound)i.p.Effective inhibition of AR- and MTA1-promoted tumor progression.[4][4]
Transgenic (Advanced Prostate Cancer)This compound7i.p.Marked reduction in cell proliferation and angiogenesis; promoted apoptosis.[1][1]
AML-MT (Acute Myeloid Leukemia)This compound5i.p.Significantly lowered leukemia development and tumor incidence.[4][5][4][5]

Molecular Mechanisms of this compound

This compound exerts its anticancer effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the Metastasis-Associated Protein 1 (MTA1)/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) axis.[2][3] this compound has been shown to be a more potent inhibitor of this pathway than resveratrol and pterostilbene.[2][3]

Furthermore, this compound has been demonstrated to downregulate the MTA1/mTOR signaling pathway.[1][6] This leads to the reduced phosphorylation of downstream targets such as AKT, S6K, and 4EBP1, as well as decreased levels of Cyclin D1.[6][7] The inhibition of these pathways collectively contributes to the observed reduction in tumor growth, proliferation, and angiogenesis, alongside the induction of apoptosis.[1]

GnetinC_Signaling_Pathway cluster_gnetin_c This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes GnetinC This compound MTA1 MTA1 GnetinC->MTA1 mTOR mTOR GnetinC->mTOR Notch2 Notch2 GnetinC->Notch2 Apoptosis Apoptosis GnetinC->Apoptosis ETS2 ETS2 MTA1->ETS2 Akt Akt MTA1->Akt Angiogenesis Angiogenesis MTA1->Angiogenesis Proliferation Proliferation ETS2->Proliferation S6K S6K mTOR->S6K _4EBP1 4EBP1 mTOR->_4EBP1 CyclinD1 Cyclin D1 mTOR->CyclinD1 Akt->mTOR S6K->Proliferation _4EBP1->Proliferation CyclinD1->Proliferation Notch2->Proliferation

Experimental Protocols

The validation of this compound's antitumor effects has been carried out through meticulously designed in vivo experiments. Below are the detailed methodologies for the key xenograft studies.

Prostate Cancer Xenograft Model (PC3M-Luc)
  • Cell Line: PC3M-Luc, an aggressive prostate cancer cell line.[2]

  • Animal Model: Male immunodeficient mice.[8]

  • Tumor Induction: Subcutaneous injection of PC3M-Luc cells.[2]

  • Treatment Initiation: Intraperitoneal (i.p.) injections were initiated once tumors reached a volume of approximately 200 mm³.[9]

  • Treatment Groups:

    • Vehicle-treated control

    • Resveratrol (50 mg/kg)

    • Pterostilbene (50 mg/kg)

    • This compound (25 mg/kg)

    • This compound (50 mg/kg)[9]

  • Endpoint Analysis: Tumor volume was monitored throughout the study. At the endpoint, tumors were excised, weighed, and analyzed for markers of proliferation (Ki67), angiogenesis (CD31), and apoptosis (cleaved caspase 3) via immunohistochemistry.[2]

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cell Culture (PC3M-Luc) TumorInduction 2. Tumor Induction (Subcutaneous Injection) CellCulture->TumorInduction TumorGrowth 3. Tumor Growth (to ~200 mm³) TumorInduction->TumorGrowth Randomization 4. Animal Randomization TumorGrowth->Randomization Treatment 5. Daily i.p. Injections (Vehicle, Res, Pter, this compound) Randomization->Treatment Monitoring 6. Tumor Volume Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, Weight, IHC) Monitoring->Endpoint

Transgenic Mouse Model of Advanced Prostate Cancer
  • Animal Model: Prostate-specific transgenic mice with MTA1 overexpression on a Pten null background (R26MTA1; Ptenf/f).[7]

  • Treatment Groups:

    • Control group (n=7) receiving daily i.p. injections of 10% DMSO vehicle.[1]

    • This compound group (n=7) receiving daily i.p. injections of 7 mg/kg this compound.[7]

  • Treatment Duration: 12 weeks.[1][7]

  • Endpoint Analysis: Prostate tissues were analyzed for markers of proliferation, angiogenesis, and apoptosis, as well as for the expression of MTA1 and mTOR signaling pathway components.[7]

These robust experimental designs provide a solid foundation for the claims of this compound's potent antitumor activities and its superior performance when compared to other stilbenoids. The detailed mechanistic studies further illuminate the molecular pathways through which this compound exerts its effects, paving the way for its potential clinical development.[1]

References

Cross-Validation of Gnetin C's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Gnetin C's performance against other stilbenoids, supported by experimental data, to guide researchers and drug development professionals in the field of oncology and beyond.

This compound, a resveratrol (B1683913) dimer found in the seeds of the melinjo plant (Gnetum gnemon), has garnered significant attention in preclinical research for its potential therapeutic properties, particularly in cancer.[1] Its superior bioavailability compared to its well-known monomer, resveratrol, positions it as a compelling candidate for further investigation.[1] This guide provides a comparative analysis of this compound's mechanism of action across different cell lines, with a focus on its anticancer effects, and contrasts its performance with other stilbenoids like resveratrol and pterostilbene.

Comparative Efficacy: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, often exhibiting greater efficacy than resveratrol and pterostilbene. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative comparison of its potency.

Cell LineCancer TypeThis compound IC50 (µM)Resveratrol IC50 (µM)Pterostilbene IC50 (µM)Reference(s)
DU145Prostate Cancer6.6>50~50[1][2][3]
PC3MProstate Cancer8.7>50~50[1][4][5]
22Rv1Prostate Cancer~25-50--[1][6]
VCAPProstate Cancer~25-50--[1][6]
LNCaPProstate Cancer~25-50--[1][6][7]
HL60Leukemia13--[1][6][7]
Murine MelanomaMelanomaMore potent than resveratrol--[1][6]
Colon-26Colon CancerEffective (in MSE)--[1][6]

Mechanism of Action: Key Signaling Pathways

This compound exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis. A key target is the MTA1/AKT/mTOR signaling axis, which is often dysregulated in cancer.[4][5][8][9]

MTA1/PI3K/AKT/mTOR Pathway

In prostate cancer cells, this compound has been shown to inhibit the Metastasis-Associated Protein 1 (MTA1).[2][6][10] This inhibition leads to the downstream suppression of the PI3K/AKT/mTOR pathway.[4][5] The inactivation of this pathway results in reduced cell proliferation, angiogenesis, and induction of apoptosis.[4][8][9] Studies in PC3M prostate cancer cells demonstrated that this compound treatment leads to a dose-dependent reduction in the phosphorylation of key downstream effectors of mTOR, including S6K and 4EBP1, as well as a decrease in Cyclin D1 levels.[4][5]

GnetinC_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K _4EBP1 4EBP1 mTOR->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation MTA1 MTA1 MTA1->AKT GnetinC This compound GnetinC->mTOR GnetinC->MTA1 GnetinC_CellCycle_Apoptosis cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction GnetinC This compound Cyclins Cyclin A / Cyclin B1 GnetinC->Cyclins p21 p21 GnetinC->p21 Mitochondria Mitochondrial Dysfunction GnetinC->Mitochondria G2M G2/M Phase G2M->Cyclins Arrest G2/M Arrest Cyclins->Arrest p21->G2M Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_assays Experimental Assays start Cancer Cell Culture treatment Treatment with This compound / Alternatives start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (Protein Expression) treatment->western flow Flow Cytometry (Cell Cycle / Apoptosis) treatment->flow analysis Data Analysis and Comparison viability->analysis western->analysis flow->analysis

References

Gnetin C: A Preclinical Comparative Analysis Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Gnetin C, a naturally occurring resveratrol (B1683913) dimer, with the standard-of-care cancer drugs, docetaxel (B913) and enzalutamide (B1683756). The focus of this analysis is on prostate cancer, where the most robust preclinical data for this compound is currently available. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and methodologies.

Quantitative Efficacy Analysis

The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound compared to docetaxel and enzalutamide in prostate cancer models.

Table 1: In Vitro Cytotoxicity (IC50) in Prostate Cancer Cell Lines

CompoundCell LineIC50 ValueCitation(s)
This compound DU1456.6 µM[1]
PC3M8.7 µM[2]
Docetaxel LNCaP1.13 nM[3]
C4-2B1.00–1.40 nM
DU1454.46 nM, 1.1 nM[3][4]
PC-33.72 nM[3]
Enzalutamide LNCaP0.12 ± 0.04 µM, 4.05 µM, 5.6 ± 0.8 μM[5][6][7]
C4-2B18.84 µM[8]
C4-2B (Resistant)14.7705 µM[9]

Table 2: In Vivo Tumor Growth Inhibition in Prostate Cancer Xenograft Models

CompoundXenograft ModelDosageTumor Growth InhibitionCitation(s)
This compound PC3M-Luc25 mg/kg, i.p.Comparable to Pterostilbene at 50 mg/kg[10]
PC3M-Luc50 mg/kg, i.p.Most potent inhibition vs. Resveratrol & Pterostilbene[10][11]
Transgenic (R26MTA1; Ptenf/f)7 mg/kg, i.p. daily for 12 weeksMarked reduction in cell proliferation & angiogenesis[2]
Docetaxel DU-14510 mg/kg/week, i.v. for 3 weeks32.6% tumor regression[12]
Enzalutamide PC-35 mg/kg per day i.p., 21 days63% (in combination with PAWI-2)[13]
22Rv110 or 30 mg/kg, oralDid not affect tumor growth[14]

Mechanisms of Action

This compound: This resveratrol dimer primarily exerts its anticancer effects through the inhibition of Metastasis-Associated Protein 1 (MTA1).[1] This leads to the downregulation of several oncogenic signaling pathways, including PI3K/Akt/mTOR.[2][15] Specifically, this compound has been shown to decrease the phosphorylation of mTOR and its downstream targets, S6K and 4EBP1, as well as reduce levels of CyclinD1.[2]

Docetaxel: As a member of the taxane (B156437) family, docetaxel's primary mechanism of action is the stabilization of microtubules.[3][11] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][11]

Enzalutamide: This second-generation androgen receptor (AR) inhibitor acts by competitively binding to the ligand-binding domain of the AR.[13] This action prevents AR nuclear translocation and co-activator recruitment, thereby inhibiting the transcription of AR target genes that are crucial for prostate cancer cell growth and survival.[13]

Signaling Pathway Diagrams

GnetinC_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 inhibits PTEN PTEN MTA1->PTEN inhibits PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates S6K p70S6K mTOR->S6K activates _4EBP1 4E-BP1 mTOR->_4EBP1 activates CyclinD1 Cyclin D1 mTOR->CyclinD1 upregulates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation CyclinD1->Proliferation

This compound Signaling Pathway

Docetaxel_Pathway Docetaxel Docetaxel Tubulin β-tubulin subunit Docetaxel->Tubulin binds to Depolymerization Microtubule Depolymerization Docetaxel->Depolymerization inhibits Microtubules Microtubules Tubulin->Microtubules assembles into Microtubules->Depolymerization Stabilization Microtubule Stabilization Microtubules->Stabilization leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Docetaxel Mechanism of Action

Enzalutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR competitively inhibits binding AR_complex Androgen-AR Complex Enzalutamide->AR_complex inhibits nuclear translocation ARE Androgen Response Element (DNA) Enzalutamide->ARE inhibits DNA binding Androgen Androgen (e.g., DHT) Androgen->AR binds AR->AR_complex Nucleus Nucleus AR_complex->Nucleus translocates to AR_complex->ARE binds to Transcription Gene Transcription ARE->Transcription initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation MTT_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (48-96h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (490nm) F->G Xenograft_Workflow A Prepare Cancer Cell Suspension B Subcutaneous Injection into Mice A->B C Monitor Tumor Formation B->C D Randomize Mice into Groups C->D E Administer Treatment D->E F Measure Tumor Volume Regularly E->F G Endpoint: Excise Tumors for Analysis F->G

References

Gnetin C: A Potent Anti-Inflammatory Agent Outperforming Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the anti-inflammatory properties of Gnetin C against other well-known compounds. Emerging evidence suggests that this compound, a resveratrol (B1683913) dimer, exhibits superior anti-inflammatory and anticancer activities.

This compound has demonstrated greater potency in inhibiting cancer cell growth and mitigating inflammatory responses compared to its monomer counterpart, resveratrol, and another stilbene, pterostilbene.[1][2] This heightened efficacy positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Comparative Analysis of Inhibitory Activity

To contextualize the anti-inflammatory potential of this compound, this guide presents a comparative summary of the half-maximal inhibitory concentrations (IC50) for key enzymes involved in the inflammatory cascade: cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). While specific IC50 values for this compound's direct inhibition of COX-2 and NOS are still under investigation, data for related stilbenoids and standard inhibitors are provided for reference.

CompoundTarget EnzymeIC50 ValueCell Line/Assay ConditionReference
This compound Cytotoxicity (Prostate Cancer Cells)6.6 µMDU145
Cytotoxicity (Prostate Cancer Cells)8.7 µMPC3M[3]
Resveratrol COX-2~50 µMin vitro assay[1]
COX-23.2 ± 1.4 µMLPS-stimulated human PBMC[4]
Cytotoxicity (Prostate Cancer Cells)21.8 µMDU145[3]
Cytotoxicity (Prostate Cancer Cells)24.4 µMPC3M[3]
Pterostilbene COX-21.0 ± 0.6 µMLPS-stimulated human PBMC[4]
Cytotoxicity (Prostate Cancer Cells)14.3 µMDU145[3]
Cytotoxicity (Prostate Cancer Cells)19.0 µMPC3M[3]
Celecoxib COX-240 nMin vitro assay[5]
COX-20.04 µMSf9 cells[6]
Indomethacin COX-2630 nMin vitro assay[7]
COX-226 nMin vitro assay
L-NAME Nitric Oxide Synthase (NOS)70 µMPurified brain NOS[8][9][10]
Nitric Oxide Synthase (iNOS, murine)4.4 µMin vitro assay[11]

Modulation of Pro-Inflammatory Cytokines

This compound has been shown to effectively reduce the levels of several pro-inflammatory cytokines. In a preclinical mouse model of prostate cancer, a low-dose this compound-supplemented diet significantly suppressed the levels of pro-inflammatory Interleukin-2 (IL-2) and, to a lesser extent, Interleukin-6 (IL-6).[5][6] Furthermore, in a mouse model of periodontitis, this compound was found to be superior to resveratrol in inhibiting Interleukin-1β (IL-1β).[1]

Key Signaling Pathways in this compound's Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated through its modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and COX-2. This compound is suggested to exert its anti-inflammatory effects by interfering with this pathway, although the precise mechanism of its interaction is an area of active research.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex ProInflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB p_IkB p-IκB (Phosphorylated) NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to NFkB_IkB->NFkB Releases Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nucleus Nucleus DNA DNA (κB sites) NFkB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6, IL-1β) DNA->Gene_Expression Induces Gnetin_C This compound Gnetin_C->IKK Inhibits? Gnetin_C->NFkB Inhibits Translocation?

Caption: Proposed mechanism of this compound's interference with the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation, involving a cascade of protein kinases: p38, JNK, and ERK. Activation of these kinases leads to the expression of inflammatory mediators. Studies have shown that this compound can inhibit the ERK1/2 pathway.[5] The diagram below illustrates the general MAPK cascade and the potential point of intervention for this compound.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Gnetin_C This compound Gnetin_C->MAPKK Inhibits (e.g., ERK1/2 pathway)?

Caption: this compound's potential inhibitory effect on the MAPK signaling cascade.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below to facilitate independent verification and comparative studies.

COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2.

  • Principle: The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and the COX-2 enzyme.

    • Add the test compound (e.g., this compound) or a known inhibitor (e.g., celecoxib) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

    • Calculate the percentage of inhibition and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Experimental_Workflow cluster_COX2 COX-2 Inhibition Assay cluster_NO Nitric Oxide Production Assay cluster_Cytokine Pro-inflammatory Cytokine Assay (ELISA) a1 Prepare Reaction Mix (COX-2, Heme, Buffer) a2 Add this compound or Control Inhibitor a1->a2 a3 Add Arachidonic Acid (Substrate) a2->a3 a4 Measure Absorbance (590 nm) a3->a4 b1 Seed RAW 264.7 Cells b2 Pre-treat with this compound b1->b2 b3 Stimulate with LPS b2->b3 b4 Collect Supernatant b3->b4 b5 Add Griess Reagent b4->b5 b6 Measure Absorbance (540 nm) b5->b6 c1 Coat Plate with Capture Antibody c2 Add Cell Supernatant c1->c2 c3 Add Detection Antibody c2->c3 c4 Add Enzyme Conjugate (e.g., HRP) c3->c4 c5 Add Substrate c4->c5 c6 Measure Absorbance c5->c6

Caption: Workflow for key in vitro anti-inflammatory assays.

Pro-inflammatory Cytokine Measurement (ELISA)

This assay is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) uses antibodies to capture and detect the target cytokine. The amount of cytokine is proportional to the signal generated by the enzyme-substrate reaction.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add cell culture supernatants (from cells treated with or without this compound and a pro-inflammatory stimulus) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • Wash the plate and add a substrate that produces a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Conclusion

The available evidence strongly suggests that this compound is a more potent anti-inflammatory agent than resveratrol. Its ability to inhibit key inflammatory pathways and reduce the production of pro-inflammatory cytokines at lower concentrations highlights its potential as a lead compound for the development of new anti-inflammatory drugs. Further research is warranted to fully elucidate its mechanisms of action and to determine its efficacy and safety in clinical settings.

References

A Comparative Analysis of Gnetin C Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Gnetin C Isolation

This compound, a resveratrol (B1683913) dimer primarily found in the seeds of Gnetum gnemon (melinjo), has garnered significant scientific interest for its potent anticancer, anti-inflammatory, and antioxidant properties.[1] Its superior biological activity compared to its monomer counterpart, resveratrol, makes it a promising candidate for therapeutic development. This guide provides a comparative analysis of various extraction methods for this compound, offering insights into their efficiency, and providing detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Extraction Techniques

The selection of an appropriate extraction method is critical for obtaining high yields and purity of this compound. This section compares conventional and modern extraction techniques, summarizing the available quantitative data. While direct comparative studies on this compound for all methods are limited, data on resveratrol, a related stilbenoid from the same source, provides valuable insights into the potential efficiencies of modern techniques for this compound extraction.

Extraction MethodStarting MaterialKey ParametersReported Yield/ConcentrationAdvantagesDisadvantages
Conventional Maceration with Ethanol (B145695) Dried Gnetum gnemon endosperms70% Ethanol, 5-7 days at room temperatureStandardized extract contains 2.5% this compound.[1][2] Fractionation of crude extract yields various fractions with different compositions.[1][3]Simple, low-cost equipment, suitable for large-scale extraction.Time-consuming, large solvent consumption, potentially lower efficiency.
Microwave-Assisted Extraction (MAE) Gnetum gnemon seedsIonic Liquid ([Bmim]Br), 10 min, 10% microwave powerResveratrol yield of up to 1.34 mg/g.[4] Another study reported 0.5243 mg/g of resveratrol with ionic liquid and 0.25 mg/g with ethanol.[5][6]Rapid extraction, reduced solvent consumption, higher efficiency than conventional methods.[5][6]Requires specialized equipment, potential for thermal degradation of compounds if not optimized.
Ultrasound-Assisted Extraction (UAE) Irradiated Gnetum gnemon seedsBetaine-lactic acid (NADES), 10 min, 60% water, 1:10 sample-to-solvent ratioOptimized resveratrol yield of 0.227 mg/g.[7] Another study reported an extract yield of 18.41% with optimized conditions.Reduced extraction time and solvent consumption compared to conventional methods, operates at lower temperatures.Requires specialized equipment, efficiency can be affected by various parameters.
Supercritical Fluid Extraction (SFE) Gnetum gnemon seeds (general)Supercritical CO₂ with ethanol as a co-solventNo specific yield data for this compound. Generally provides high purity extracts.Environmentally friendly ("green") solvent, high selectivity, pure extracts with no solvent residue.High initial equipment cost, requires high pressure, may have lower efficiency for polar compounds without a co-solvent.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Conventional Extraction: Ethanolic Maceration and Column Chromatography

This traditional method involves soaking the plant material in a solvent to leach out the desired compounds, followed by purification.

a. Extraction Protocol:

  • Sample Preparation: Grind dried Gnetum gnemon seeds into a fine powder to increase the surface area for extraction.[1]

  • Maceration:

    • Weigh the powdered seed material and place it in a suitable vessel.

    • Add 70% ethanol at a sample-to-solvent ratio of 1:7 (w/v).[1]

    • Seal the vessel and macerate for 5 days at room temperature with continuous agitation.[1]

    • After 5 days, filter the mixture to separate the extract from the solid plant material.

    • Re-macerate the solid residue with a fresh portion of 70% ethanol for an additional 2 days to maximize yield.[1]

  • Solvent Evaporation: Combine the filtrates from both maceration steps and concentrate the ethanolic extract using a rotary evaporator at 60°C to remove the ethanol.[1]

  • Final Drying: Further dry the concentrated extract using a water bath to obtain the crude this compound-rich extract.[1]

b. Purification Protocol (Silica Gel Column Chromatography):

  • Column Packing: Prepare a slurry of silica (B1680970) gel in chloroform (B151607) and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and carefully load it onto the top of the silica gel column.[1]

  • Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol (B129727) in a stepwise gradient (e.g., 9:1, 8:2 chloroform:methanol).[1]

  • Fraction Collection and Monitoring: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:ethyl acetate:formic acid, 5:4:1). Visualize the spots under UV light.[1]

  • Pooling and Concentration: Combine the fractions containing pure this compound based on the TLC analysis and evaporate the solvent using a rotary evaporator to obtain purified this compound.[1]

Modern Extraction Methods (Optimized for Resveratrol, adaptable for this compound)

The following protocols are based on studies that optimized these techniques for resveratrol extraction from Gnetum gnemon and can be adapted for this compound.

a. Microwave-Assisted Extraction (MAE) Protocol:

  • Sample and Solvent Preparation: Place 1g of powdered melinjo seeds in a microwave extraction vessel. Add the ionic liquid 1-n-butyl-3-methylimidazolium bromide ([Bmim]Br) at a concentration of 2.5 mol/L with a liquid-to-solid ratio of 15 mL/g.[4]

  • Microwave Irradiation: Perform the extraction in a microwave reactor at 10% of the total microwave power for 10 minutes.[4]

  • Extraction and Separation: After extraction, separate the liquid extract from the solid residue. The target compound can be back-extracted from the ionic liquid using an organic solvent like ethyl acetate, facilitated by the addition of a salt such as Na₂CO₃.[4]

b. Ultrasound-Assisted Extraction (UAE) Protocol:

  • Sample and Solvent Preparation: Mix powdered melinjo seeds with a betaine-lactic acid-based Natural Deep Eutectic Solvent (NADES) containing 60% water at a sample-to-solvent ratio of 1:10.[7]

  • Ultrasonic Treatment: Place the mixture in an ultrasonic bath operating at a frequency of 40 kHz.[8] Perform the extraction for an optimized time of approximately 33 minutes at a temperature of around 30°C.[8]

  • Post-Extraction: After sonication, centrifuge the mixture to separate the supernatant containing the extracted compounds from the solid residue.[7]

Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound is essential for evaluating the efficiency of extraction methods.

HPLC Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard in methanol and create a series of calibration standards by serial dilution.[1]

    • Accurately weigh the dried extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with formic acid for pH adjustment).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30-40°C.[1]

    • Detection: Diode Array Detector (DAD) at the maximum absorbance wavelength for this compound.[1]

  • Analysis: Inject both standards and samples. Identify the this compound peak by comparing retention times with the standard. Construct a calibration curve to quantify the amount of this compound in the samples.[1]

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the biological pathways targeted by this compound can provide a clearer understanding of its extraction and mechanism of action.

Gnetin_C_Extraction_Workflow cluster_extraction Extraction Methods cluster_input Starting Material cluster_output Processing & Analysis Maceration Conventional Maceration CrudeExtract Crude Extract Maceration->CrudeExtract to yield MAE Microwave-Assisted Extraction (MAE) MAE->CrudeExtract to yield UAE Ultrasound-Assisted Extraction (UAE) UAE->CrudeExtract to yield SFE Supercritical Fluid Extraction (SFE) SFE->CrudeExtract to yield PlantMaterial Gnetum gnemon Seeds (Powdered) PlantMaterial->Maceration is processed by PlantMaterial->MAE is processed by PlantMaterial->UAE is processed by PlantMaterial->SFE is processed by Purification Purification (Column Chromatography) CrudeExtract->Purification is subjected to PureGnetinC Purified this compound Purification->PureGnetinC to obtain Quantification Quantification (HPLC) PureGnetinC->Quantification is analyzed by

Caption: Workflow for this compound extraction, purification, and analysis.

This compound exerts its biological effects by modulating key cellular signaling pathways involved in cancer progression.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes GnetinC This compound GnetinC->PI3K inhibits GnetinC->Akt inhibits GnetinC->mTOR inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MTA1_PTEN_Akt_Pathway MTA1 MTA1 PTEN PTEN MTA1->PTEN inhibits Akt Akt PTEN->Akt inhibits CellSurvival Cell Survival & Metastasis Akt->CellSurvival promotes GnetinC This compound GnetinC->MTA1 inhibits

References

Validating the specificity of Gnetin C's interaction with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gnetin C's performance in targeting specific proteins, primarily focusing on its well-documented inhibitory effects on Metastasis-Associated Protein 1 (MTA1) in the context of cancer research. While extensive cellular and in vivo data point to the potent and specific action of this compound on MTA1-mediated signaling pathways, it is important to note that direct biophysical validation of this interaction through techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) is not extensively documented in the current body of scientific literature. This guide summarizes the existing evidence, compares this compound with its parent compound resveratrol (B1683913) and its analog pterostilbene (B91288), and provides detailed experimental protocols for the key assays used to characterize its biological activity.

Comparative Performance of this compound

This compound, a resveratrol dimer, has consistently demonstrated superior potency in preclinical studies compared to resveratrol and pterostilbene in the context of cancer, particularly prostate cancer. This enhanced efficacy is largely attributed to its potent inhibition of MTA1, a key player in tumor progression and metastasis.[1][2][3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, resveratrol, and pterostilbene in prostate cancer cell lines, highlighting the superior cytotoxic effects of this compound.

CompoundCell LineIC50 (µM)Reference
This compound DU1456.6 [4]
PC3M8.7 [4]
ResveratrolDU14521.8[4]
PC3M24.4[4]
PterostilbeneDU14514.3[4]
PC3M19.0[4]

Table 1: Comparative IC50 values for this compound, Resveratrol, and Pterostilbene in prostate cancer cell lines after 72 hours of treatment.

In Vivo Efficacy

In xenograft models of prostate cancer, this compound has shown remarkable tumor-inhibitory effects at lower doses compared to resveratrol and pterostilbene.

CompoundDose (mg/kg)Tumor Growth InhibitionReference
This compound 25 Comparable to Pterostilbene at 50 mg/kg [1][5]
This compound 50 Most potent inhibition [1][5]
Resveratrol50Significant inhibition[1]
Pterostilbene50More potent than Resveratrol[1]

Table 2: Comparative in vivo efficacy of this compound, Resveratrol, and Pterostilbene in a PC3M-Luc subcutaneous xenograft model.

Validating Target Interaction: Current Evidence and Future Directions

While the downstream effects of this compound strongly implicate MTA1 as a primary target, direct biophysical evidence of this interaction is still emerging. Molecular docking studies have predicted a strong binding affinity of this compound to MTA1.[2][6][7] However, to definitively validate the specificity of this interaction, the following experimental approaches are recommended.

Recommended Biophysical Assays for Direct Binding Validation
  • Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity (KD) of this compound to purified MTA1 protein in real-time.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the this compound-MTA1 interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by assessing the thermal stabilization of MTA1 upon this compound binding.[1][8][9]

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on MTA1 leads to the downregulation of several oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating this compound's efficacy.

GnetinC_MTA1_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Inhibits ETS2 ETS2 MTA1->ETS2 PTEN PTEN MTA1->PTEN Proliferation Cell Proliferation, Angiogenesis, Metastasis ETS2->Proliferation Akt Akt PTEN->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: this compound's inhibition of MTA1 and its downstream signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Prostate Cancer Cell Lines (DU145, PC3M) Treatment Treat with this compound, Resveratrol, Pterostilbene CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Clonogenic Clonogenic Assay Treatment->Clonogenic Migration Wound Healing Assay Treatment->Migration WesternBlot_invitro Western Blot (MTA1, p-Akt, etc.) Treatment->WesternBlot_invitro Xenograft Establish PC3M-Luc Xenografts in Mice AnimalTreatment Treat with this compound, Resveratrol, Pterostilbene Xenograft->AnimalTreatment TumorMeasurement Monitor Tumor Growth AnimalTreatment->TumorMeasurement IHC Immunohistochemistry (MTA1, Ki67, CD31) TumorMeasurement->IHC WesternBlot_invivo Western Blot of Tumor Lysates TumorMeasurement->WesternBlot_invivo

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the comparison of this compound's performance.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of this compound in prostate cancer cell lines.[1][3][4][10]

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., DU145, PC3M)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, Resveratrol, Pterostilbene (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, resveratrol, or pterostilbene (typically ranging from 1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Clonogenic Assay

This protocol is based on methods used to assess the long-term proliferative potential of cancer cells after treatment with this compound.[1][3][4][10]

Objective: To evaluate the ability of single cells to form colonies after treatment with this compound.

Materials:

  • Prostate cancer cell lines

  • Complete culture medium

  • This compound, Resveratrol, Pterostilbene

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat cells with the desired concentrations of this compound, resveratrol, or pterostilbene for 24 hours.

  • Trypsinize the cells and seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis

This protocol is for the detection of protein expression levels in cells treated with this compound.[1][11]

Objective: To quantify the expression of target proteins (e.g., MTA1, p-Akt) in response to this compound treatment.

Materials:

  • Treated cell or tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTA1, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells or homogenized tumor tissue in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Study

This protocol outlines a typical subcutaneous xenograft model used to evaluate the anti-tumor efficacy of this compound in vivo.[1][11]

Objective: To assess the effect of this compound on tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Prostate cancer cells (e.g., PC3M-Luc)

  • Matrigel

  • This compound, Resveratrol, Pterostilbene (formulated for injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, resveratrol, pterostilbene).

  • Administer the compounds (e.g., via intraperitoneal injection) at the specified doses and schedule.

  • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

Conclusion

The available evidence strongly supports this compound as a potent and specific inhibitor of the MTA1 signaling pathway, demonstrating superior efficacy over resveratrol and pterostilbene in preclinical cancer models. While the downstream effects are well-characterized, future studies employing biophysical techniques such as SPR, ITC, and CETSA are crucial to definitively validate the direct binding of this compound to MTA1 and further elucidate the precise mechanism of its interaction. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this promising natural compound.

References

Gnetin C Demonstrates Superior Potency Over Natural Analogs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent comprehensive analysis of preclinical data reveals that Gnetin C, a resveratrol (B1683913) dimer, exhibits significantly greater potency in anticancer applications compared to its well-known monomeric analogs, resveratrol and pterostilbene (B91288). This comparison guide synthesizes the current experimental evidence, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's enhanced biological activity. While the development of synthetic this compound analogs with potentially even higher potency is an active area of research, current literature primarily offers a robust comparison against its natural counterparts.

In Vitro Anticancer Potency: A Quantitative Comparison

A key indicator of a compound's anticancer potential is its half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit a biological process by 50%. In studies involving human prostate cancer cell lines, this compound has consistently demonstrated lower IC50 values than both resveratrol and pterostilbene, indicating superior cytotoxic and anti-proliferative effects at lower concentrations.

Table 1: Comparative IC50 Values in Prostate Cancer Cell Lines [1]

CompoundCell LineIC50 (µM)
This compound DU145 6.6
ResveratrolDU14521.8
PterostilbeneDU14514.3
This compound PC3M 8.7
ResveratrolPC3M24.4
PterostilbenePC3M19.0

In Vivo Antitumor Efficacy: Evidence from Xenograft Models

The superior potency of this compound has been further substantiated in in vivo studies. In a subcutaneous xenograft model using PC3M-Luc human prostate cancer cells, this compound demonstrated more potent tumor inhibitory effects than resveratrol and pterostilbene. Notably, a 25 mg/kg dose of this compound exhibited comparable tumor-inhibitory effects to a 50 mg/kg dose of pterostilbene, highlighting its enhanced efficacy.[1]

Table 2: In Vivo Antitumor Effects in a PC3M-Luc Xenograft Model [1]

Treatment Group (Dose)Tumor Growth Inhibition
Vehicle Control-
Resveratrol (50 mg/kg)Significant
Pterostilbene (50 mg/kg)More significant than Resveratrol
This compound (25 mg/kg) Comparable to Pterostilbene (50 mg/kg)
This compound (50 mg/kg) Most Potent Inhibition

Mechanistic Insights: Targeting the MTA1/Akt/mTOR Signaling Pathway

This compound's potent anticancer activity is largely attributed to its effective inhibition of the Metastasis-Associated Protein 1 (MTA1)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[3][4] this compound has been shown to downregulate MTA1 at both the mRNA and protein levels, leading to the suppression of downstream signaling components, including Akt and mTOR.[2][3][5] This targeted inhibition ultimately results in reduced cancer cell viability and proliferation, and the induction of apoptosis.

GnetinC_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Signaling Cascade cluster_2 Cellular Response GnetinC This compound MTA1 MTA1 GnetinC->MTA1 inhibits Akt Akt MTA1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Apoptosis Apoptosis mTOR->Apoptosis

This compound inhibits the MTA1/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to generate the comparative data.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of compounds on cancer cells in vitro.

  • Cell Seeding: Prostate cancer cells (DU145 or PC3M) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, resveratrol, or pterostilbene (typically ranging from 5 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.

MTT_Assay_Workflow start Start seed Seed prostate cancer cells in 96-well plate start->seed treat Treat cells with this compound or analogs (72h) seed->treat add_mtt Add MTT reagent (3-4h incubation) treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure Measure absorbance solubilize->measure analyze Calculate cell viability and IC50 values measure->analyze end End analyze->end

Workflow for the Cell Viability (MTT) Assay.
In Vivo Xenograft Model

This model is essential for evaluating the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Male athymic nude mice are subcutaneously injected with a suspension of human prostate cancer cells (e.g., 1 x 10^6 PC3M-Luc cells).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, resveratrol, pterostilbene).

  • Treatment Administration: The compounds are administered intraperitoneally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using digital calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers of proliferation, apoptosis, and angiogenesis).

HUVEC Tube Formation Assay (Angiogenesis Assay)

This in vitro assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

  • Matrigel Coating: The wells of a 96-well plate are coated with Matrigel, a basement membrane extract, and allowed to solidify.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or its analogs.

  • Incubation: The plate is incubated for a period that allows for tube formation (typically 6-18 hours).

  • Staining and Visualization: The resulting tube-like structures are stained with a fluorescent dye (e.g., Calcein AM) and visualized using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Conclusion

References

Gnetin C In Vitro Bioactivity: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of a novel compound is paramount. This guide provides an objective comparison of the in vitro bioactivity of Gnetin C, a resveratrol (B1683913) dimer, with its well-studied monomer counterparts, resveratrol and pterostilbene. By presenting quantitative data from multiple studies in structured tables, detailing experimental protocols, and visualizing key signaling pathways, this guide aims to offer a clear perspective on the current state of this compound research and its potential as a therapeutic agent.

This compound, naturally found in the seeds of the melinjo plant (Gnetum gnemon), has demonstrated superior potency in various preclinical studies compared to resveratrol and pterostilbene.[1][2] Its enhanced biological activity is often attributed to its unique dimeric structure, which may contribute to improved bioavailability.[1][3] This guide will delve into the in vitro evidence supporting these claims, focusing primarily on its well-documented anticancer effects, particularly in prostate cancer.

Comparative Cytotoxicity in Cancer Cell Lines

A consistent finding across multiple studies is the superior cytotoxic effect of this compound against various cancer cell lines, most notably those of prostate origin. The half-maximal inhibitory concentration (IC50), a key measure of potency, is consistently lower for this compound when compared to resveratrol and pterostilbene.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
This compound DU145Prostate Cancer6.6[3][4]
PC3MProstate Cancer8.7[3][4][5]
LNCaPProstate Cancer~25-50[3]
22Rv1Prostate Cancer~25-50[3]
VCAPProstate Cancer~25-50[3][6]
HL60Leukemia13[3][6][7]
Resveratrol DU145Prostate Cancer21.8[4]
PC3MProstate Cancer24.4[4]
Murine B16Melanoma7.2 (tyrosinase inhibition)[8][9]
Murine B16Melanoma7.3 (melanin biosynthesis)[8][9]
Pterostilbene DU145Prostate Cancer14.3[4]
PC3MProstate Cancer19.0[4]

Inhibition of Metastatic Potential

Beyond cytotoxicity, this compound has shown greater efficacy in inhibiting the metastatic potential of cancer cells in vitro. Studies utilizing clonogenic survival assays, which assess the ability of a single cell to grow into a colony, have demonstrated that this compound significantly reduces both the number and size of cancer cell colonies at lower concentrations than resveratrol and pterostilbene.[10]

AssayCell LineTreatment ConcentrationObservationReference(s)
Clonogenic SurvivalDU145, PC3M5 µM and 10 µMGreater reduction in colony size and number with this compound compared to Resveratrol and Pterostilbene.[10]
Cell MigrationDU145, PC3M1 µMMore potent inhibition of cell migration by this compound.[11]

Key Signaling Pathways Modulated by this compound

The enhanced bioactivity of this compound is linked to its ability to modulate critical signaling pathways involved in cancer progression. A primary target is the Metastasis-Associated Protein 1 (MTA1) pathway, which is often dysregulated in cancer.

MTA1/ETS2 Signaling Pathway

This compound has been shown to be a potent inhibitor of the MTA1/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) axis in prostate cancer cells.[10][12] This inhibition is more potent compared to that observed with resveratrol and pterostilbene.[12] The downregulation of this pathway contributes to reduced cell viability, clonogenic survival, and migration, while inducing apoptosis.[10]

MTA1_ETS2_Pathway This compound This compound MTA1 MTA1 This compound->MTA1 ETS2 ETS2 MTA1->ETS2 Apoptosis Apoptosis MTA1->Apoptosis Cell Proliferation Cell Proliferation ETS2->Cell Proliferation Cell Migration Cell Migration ETS2->Cell Migration

This compound inhibits the MTA1/ETS2 signaling pathway.
MTA1/PTEN/Akt/mTOR Signaling Pathway

This compound also exerts its anticancer effects by modulating the MTA1/Phosphatase and Tensin Homolog (PTEN)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][13] By downregulating MTA1, this compound leads to the activation of the tumor suppressor PTEN, which in turn inhibits the pro-survival Akt/mTOR signaling cascade.[1][13] This cascade of events ultimately leads to decreased cell proliferation and the induction of apoptosis.[1][5]

MTA1_PTEN_Akt_mTOR_Pathway This compound This compound MTA1 MTA1 This compound->MTA1 PTEN PTEN MTA1->PTEN Akt Akt PTEN->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound modulates the MTA1/PTEN/Akt/mTOR pathway.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summaries of key in vitro experimental protocols used in the evaluation of this compound's bioactivity.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound, Resveratrol, or Pterostilbene (5-100 µM) B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., DU145, PC3M)

  • 96-well plates

  • This compound, Resveratrol, Pterostilbene

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[1]

  • Treat cells with various concentrations of the compounds (typically 5-100 µM) for 72 hours.[1][4]

  • After incubation, add MTT reagent to each well and incubate for 3-4 hours.[1]

  • Add a solubilization solution to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm.[1]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony, providing insight into the long-term effects of a compound on cell survival and proliferation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound, Resveratrol, Pterostilbene

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells into 6-well plates.

  • Treat the cells with the compounds for a specified period (e.g., 14 days).[10]

  • After the incubation period, fix and stain the colonies with crystal violet.

  • Count the number of colonies (typically containing >50 cells).

  • Calculate the surviving fraction for each treatment group compared to the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of changes in protein expression within signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against MTA1, PTEN, Akt, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the cells to extract proteins and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels, often normalized to a loading control like β-actin.

Conclusion

The in vitro evidence consistently points towards this compound being a more potent anticancer agent than its monomeric analogs, resveratrol and pterostilbene, particularly in prostate cancer models. Its superior ability to induce cytotoxicity, inhibit metastatic potential, and modulate key oncogenic signaling pathways at lower concentrations underscores its therapeutic promise. The detailed experimental protocols provided in this guide should facilitate the reproducibility of these findings and encourage further investigation into the full spectrum of this compound's bioactivities. Future research should aim to expand these comparative studies to a wider range of cancer types and other disease models to fully elucidate the therapeutic potential of this promising natural compound.

References

A meta-analysis of Gnetin C's effectiveness in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Gnetin C, a resveratrol (B1683913) dimer found in the seeds of the melinjo plant (Gnetum gnemon), has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Preclinical studies have demonstrated its broad-spectrum biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2] Notably, this compound exhibits superior bioavailability compared to its well-studied monomer, resveratrol, making it a compelling candidate for further therapeutic development.[1] This guide provides a comprehensive meta-analysis of the preclinical data on this compound's effectiveness, objectively comparing its performance with alternative stilbenes and detailing the experimental methodologies employed in key studies.

In Vitro Efficacy: A Quantitative Comparison

This compound has shown potent cytotoxic effects across a range of cancer cell lines, with particularly noteworthy activity against prostate cancer.[1][3] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight its efficacy.

Cell LineCancer TypeIC50 (µM) of this compoundComparative IC50 (µM)Reference(s)
DU145Prostate Cancer6.6Resveratrol: >50, Pterostilbene (B91288): ~15[1][4]
PC3MProstate Cancer8.7Resveratrol: >50, Pterostilbene: ~20[1][4]
LNCaPProstate Cancer~25-50-[1]
22Rv1Prostate Cancer~25-50-[1]
VCAPProstate Cancer~25-50-[1]
HL60Leukemia13-[3][5]
Murine MelanomaMelanomaMore potent than resveratrol-[1]
Colon-26Colon CancerEffective (in MSE)-[1]

In Vivo Anticancer Activity: Preclinical Models

The anticancer potential of this compound has been further substantiated in various preclinical animal models, primarily focusing on prostate cancer.[3] These studies have demonstrated its ability to inhibit tumor growth, reduce angiogenesis (the formation of new blood vessels), and induce apoptosis (programmed cell death).[2][4][6]

Animal ModelCancer TypeThis compound DosageKey FindingsComparative DataReference(s)
PC3M-Luc Subcutaneous XenograftsProstate Cancer50 mg/kg bw, i.p.Significant reduction in tumor growth and angiogenesis; induction of apoptosis. More potent than resveratrol or pterostilbene at the same dose.This compound at 25 mg/kg showed comparable tumor inhibitory effects to pterostilbene at 50 mg/kg.[3][4][7]
Transgenic Mouse Model of Advanced Prostate Cancer (R26MTA1; Ptenf/f)Advanced Prostate Cancer7 mg/kg bw, i.p. daily for 12 weeksMarkedly reduced cell proliferation and angiogenesis; promoted apoptosis.-[2][6][8]
High-Risk, Early-Stage Prostate Tumor Mouse ModelProstate Cancer35 and 70 mg/kg dietReduced progression of prostate cancer by decreasing cell proliferation, inflammation, and blood vessel formation. More potent MTA1/PTEN/Akt response compared to pterostilbene-supplemented diet (70 mg/kg).-[3]
Acute Myeloid Leukemia (AML)-MT Xenograft ModelLeukemiaNot specifiedSignificantly lowered the development of leukemia and tumor incidence in blood, bone marrow, and spleen.-[3][5]

Signaling Pathways and Molecular Mechanisms

This compound exerts its therapeutic effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and inflammation. A key target is the MTA1/AKT/mTOR pathway, which is often hyperactivated in cancer.[2][6][9]

GnetinC_Signaling_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Inhibits Apoptosis Apoptosis GnetinC->Apoptosis Promotes BACE1 BACE1 GnetinC->BACE1 Suppresses MMP14 MMP-14 GnetinC->MMP14 Upregulates IL2 IL-2 GnetinC->IL2 Reduces AKT AKT MTA1->AKT Angiogenesis Angiogenesis MTA1->Angiogenesis mTOR mTOR AKT->mTOR S6K p70S6K mTOR->S6K _4EBP1 4E-BP1 mTOR->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Abeta Amyloid-β (Aβ42) Production BACE1->Abeta MMP14->Abeta Degrades Inflammation Inflammation IL2->Inflammation

Caption: this compound's multifaceted mechanism of action.

In the context of neuroprotection, particularly relevant to Alzheimer's disease, this compound has been shown to reduce the production of amyloid-β 1-42 (Aβ42).[1] This is achieved by suppressing the expression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) and upregulating matrix metalloproteinase-14 (MMP-14), an enzyme that degrades Aβ.[1] Furthermore, this compound exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[1][8]

Experimental Protocols

A standardized workflow is typically followed in the preclinical evaluation of this compound, progressing from in vitro characterization to in vivo efficacy studies.

GnetinC_Experimental_Workflow InVitro In Vitro Studies CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability WesternBlot Western Blotting InVitro->WesternBlot InVivo In Vivo Studies InVitro->InVivo Xenograft Xenograft Models (e.g., Prostate Cancer) InVivo->Xenograft Transgenic Transgenic Mouse Models InVivo->Transgenic Efficacy Efficacy Assessment Xenograft->Efficacy Transgenic->Efficacy TumorVolume Tumor Volume Measurement Efficacy->TumorVolume IHC Immunohistochemistry (Ki67, CD31, CC3) Efficacy->IHC Cytokine Cytokine Analysis (e.g., ELISA for IL-2) Efficacy->Cytokine

Caption: Preclinical evaluation workflow for this compound.

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., DU145, PC3M) are seeded into 96-well plates and allowed to adhere overnight.[1]

  • Treatment: Cells are treated with varying concentrations of this compound (typically 5 to 100 µM) for 72 hours. A vehicle control (DMSO) is included.[1]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability relative to the control.

Western Blotting:

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., MTA1, AKT, mTOR) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.[1]

  • Analysis: Band intensities are quantified to determine relative protein expression levels.[1]

In Vivo Xenograft Studies:

  • Cell Implantation: Cancer cells (e.g., PC3M-Luc) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 25 or 50 mg/kg, i.p.) or a vehicle control.[7]

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation (Ki67), angiogenesis (CD31), and apoptosis (cleaved caspase-3).[8]

Cytokine Analysis (ELISA):

  • Sample Collection: Blood samples are collected from treated and control animals.[1]

  • Serum Preparation: Blood is processed to obtain serum.[1]

  • ELISA: The levels of specific cytokines (e.g., IL-2) in the serum are measured using an enzyme-linked immunosorbent assay kit according to the manufacturer's instructions.[1][10]

  • Data Analysis: Cytokine levels in the this compound-treated group are compared to the control group.[1]

References

Comparing the safety profiles of Gnetin C and resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two promising stilbenoids, Gnetin C and resveratrol (B1683913). By presenting available experimental data, detailed methodologies, and illustrating relevant biological pathways, this document aims to inform preclinical and clinical research decisions.

Executive Summary

Both this compound and resveratrol, a well-studied polyphenol, have demonstrated a range of biological activities. While resveratrol has been the subject of extensive safety and toxicity evaluations, data for this compound, a resveratrol dimer, is emerging, primarily from studies involving Melinjo (Gnetum gnemon) seed extract (MSE), which is rich in this compound. Current evidence suggests that both compounds are generally well-tolerated, particularly at doses consumed through dietary sources. However, high-dose supplementation warrants careful consideration of their distinct pharmacokinetic and metabolic profiles. This guide synthesizes the existing safety data to facilitate a comparative assessment.

Preclinical Toxicity Profiles

Preclinical studies in animal models are fundamental to establishing the safety margins of new compounds. Here, we compare the available data for this compound and resveratrol.

Acute and Subchronic Oral Toxicity

Table 1: Summary of Preclinical Oral Toxicity Data

CompoundSpeciesStudy DurationKey FindingsNOAEL (No-Observed-Adverse-Effect Level)LD50 (Median Lethal Dose)Citation
Melinjo Seed Extract (this compound-rich) Rat4 weeksNo toxicologically significant changes observed.1000 mg/kg/day> 5000 mg/kg[1][2]
Resveratrol Rat90 daysDose-related reductions in body weight gain in females; increased bilirubin (B190676) at high doses.200 mg/kg/dayPredicted: 1560 mg/kg[3]
Resveratrol Mouse3 monthsIncreased relative liver weights in females at higher doses without microscopic lesions.312 mg/kg/dayNot explicitly found[4]
Resveratrol Dog90 daysReductions in body weight gain at high doses.600 mg/kg/dayNot explicitly found[3][5]

Note: The NOAEL for this compound is based on studies using Melinjo seed extract, which contains other compounds besides this compound.

Genotoxicity

A genotoxicity test (rat bone marrow micronucleus test) for Melinjo seed extract was negative at levels up to 4000 mg/kg/day, suggesting it is not genotoxic.[1] Similarly, resveratrol did not show evidence of genetic toxicity in a micronucleus assay in rats and mice at oral gavage doses up to 1,250 mg/kg/day and 2,500 mg/kg/day, respectively.[4]

Clinical Safety and Tolerability in Humans

Human studies provide the most relevant data on the safety of these compounds in a clinical setting.

This compound and Melinjo Seed Extract

Clinical trials involving Melinjo seed extract and purified this compound have demonstrated a favorable safety profile.

  • A study on healthy volunteers showed that Melinjo seed extract powder was well-tolerated up to an oral dosing of 5000 mg with no serious adverse events.[6]

  • A randomized, double-blind, placebo-controlled trial with pure this compound (150 mg/day for two weeks) in healthy subjects reported no side effects.[7]

Resveratrol

Resveratrol is generally well-tolerated at moderate doses, with most adverse effects being mild and dose-dependent.

  • Gastrointestinal Issues: The most common side effects are gastrointestinal, including diarrhea, nausea, and abdominal discomfort, particularly at doses exceeding 1 gram per day.

  • High Doses: At doses of 2.5 grams per day or more, side effects like nausea, vomiting, diarrhea, and liver dysfunction in patients with non-alcoholic fatty liver disease have been reported.

  • Long-term Use: Most clinical trials have been short-term, and data on the long-term safety of high-dose resveratrol supplementation is limited.

Pharmacokinetics and Metabolism: A Key Differentiator in Safety

The way a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical to its safety profile. This compound appears to have a significant advantage over resveratrol in this regard.

Bioavailability

Resveratrol has very low bioavailability due to rapid and extensive metabolism in the intestine and liver. In contrast, this compound exhibits a superior pharmacokinetic profile with reduced clearance, a longer mean residence time, and greater systemic exposure.[8] This enhanced bioavailability of this compound means that lower doses may be required to achieve therapeutic effects, potentially reducing the risk of dose-dependent adverse effects.

Metabolic Pathways and Potential for Drug Interactions

The metabolism of resveratrol is well-characterized and involves Phase II conjugation reactions, primarily glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs).

Resveratrol has also been shown to interact with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Specifically, resveratrol can inhibit CYP3A4, CYP2C9, and CYP1A2, raising the potential for drug-food interactions.

The metabolic pathways of this compound are less well understood. While it is a dimer of resveratrol, it is unclear if it undergoes similar extensive metabolism or if it interacts with CYP, UGT, and SULT enzymes to the same extent. The lack of data on this compound's potential for drug interactions is a significant knowledge gap that requires further investigation.

Experimental Protocols

Standard Protocol for a 28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

This protocol outlines the general procedures for a subacute oral toxicity study, similar to those that would be used to evaluate the safety of compounds like this compound and resveratrol.

  • Test Animals: Healthy, young adult rodents (typically rats) are used. Animals are randomized into control and treatment groups (at least 3 dose levels), with an equal number of males and females in each group.

  • Administration of the Test Substance: The test substance is administered orally by gavage once daily for 28 consecutive days. The control group receives the vehicle used to dissolve or suspend the test substance.

  • Dosage: Dose levels are selected based on the results of acute toxicity studies or a dose range-finding study. A high dose that produces clear toxicity but not mortality, a low dose that is expected to be a no-observed-adverse-effect level (NOAEL), and an intermediate dose are typically chosen.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

    • Body Weight: Individual animal weights are recorded weekly.

    • Food Consumption: Food consumption is measured weekly.

  • Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

General Protocol for Assessing Safety and Tolerability in a Human Clinical Trial

This outlines a general approach to monitoring safety in a clinical study.

  • Participant Selection: Healthy volunteers or patients with a specific condition are recruited based on predefined inclusion and exclusion criteria.

  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.

  • Intervention: Participants receive the investigational product (e.g., this compound or resveratrol) or a placebo for a specified duration.

  • Safety Monitoring:

    • Adverse Event (AE) Reporting: All AEs are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are graded for severity and assessed for causality by the investigator.

    • Serious Adverse Events (SAEs): Any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability/incapacity is classified as an SAE and requires expedited reporting to regulatory authorities.

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.

    • Laboratory Tests: Blood and urine samples are collected at baseline and at specified time points throughout the study to monitor hematology, clinical chemistry, and urinalysis parameters.

    • Physical Examinations: A complete physical examination is conducted at the beginning and end of the study.

Signaling Pathways and Experimental Workflows

Resveratrol Metabolism Signaling Pathway

Resveratrol_Metabolism cluster_absorption Intestinal Lumen & Enterocytes cluster_liver Liver (Hepatocytes) cluster_circulation Systemic Circulation cluster_excretion Excretion Resveratrol Resveratrol (Oral Intake) Resveratrol_Metabolites_Intestine Resveratrol Glucuronides & Resveratrol Sulfates Resveratrol->Resveratrol_Metabolites_Intestine UGTs, SULTs Resveratrol_Liver Resveratrol Resveratrol->Resveratrol_Liver Portal Vein Metabolites_Circulation Metabolites (High Concentration) Resveratrol_Metabolites_Intestine->Metabolites_Circulation Resveratrol_Metabolites_Liver Resveratrol Glucuronides & Resveratrol Sulfates Resveratrol_Liver->Resveratrol_Metabolites_Liver UGTs, SULTs Resveratrol_Liver->Metabolites_Circulation Urine Urine Metabolites_Circulation->Urine Free_Resveratrol_Circulation Free Resveratrol (Low Concentration) Free_Resveratrol_Circulation->Urine

Caption: Metabolic pathway of resveratrol highlighting its extensive first-pass metabolism.

Experimental Workflow for Preclinical Oral Toxicity Study

Preclinical_Toxicity_Workflow start Start: Animal Acclimatization randomization Randomization into Groups (Control & Dose Levels) start->randomization dosing Daily Oral Gavage (28 or 90 days) randomization->dosing observation Daily Clinical Observation Weekly Body Weight & Food Intake dosing->observation clin_path End of Study: Blood & Urine Collection (Hematology, Clinical Chemistry) observation->clin_path necropsy Gross Necropsy Organ Weight Measurement clin_path->necropsy histopath Histopathological Examination of Tissues necropsy->histopath data_analysis Data Analysis & NOAEL Determination histopath->data_analysis

Caption: A typical workflow for a preclinical repeated dose oral toxicity study.

Conclusion

Both this compound and resveratrol demonstrate favorable safety profiles at doses typically achievable through diet. For high-dose supplementation, the following points are crucial for consideration:

  • This compound: The primary safety data for this compound is derived from studies on Melinjo seed extract, which has a long history of human consumption. These studies, along with a preliminary trial on pure this compound, indicate a high degree of safety with no significant adverse events reported. Its superior pharmacokinetic profile suggests a potential for a better safety margin at therapeutic doses compared to resveratrol. However, more extensive preclinical toxicology studies on purified this compound and investigations into its metabolic pathways and potential for drug interactions are warranted.

  • Resveratrol: The safety of resveratrol has been more extensively studied. It is generally well-tolerated, but high doses can lead to gastrointestinal side effects. The significant interaction of resveratrol with key drug-metabolizing enzymes (cytochrome P450s) raises concerns about potential drug-food interactions, which should be carefully considered in a clinical setting, especially for patients on multiple medications.

References

A Comparative Guide to Analytical Methods for Gnetin C Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the detection and quantification of Gnetin C, a promising resveratrol (B1683913) dimer with significant biological activities. The selection of an appropriate analytical method is crucial for accurate quantification in various matrices, including plant extracts and biological samples, which is fundamental for research, development, and quality control. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometry method.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters of different analytical methods for this compound quantification, providing a clear basis for comparison.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry (Proposed)
Linearity (Range) 1.25 - 20 µg/mL5.0 - 1500 ng/mL2 - 14 µg/mL
Correlation Coefficient (r²) ≥ 0.997≥ 0.99≥ 0.998
Accuracy (% Recovery) 96.96% - 106.87%85% - 115%99.33% - 99.75%
Precision (% RSD) Intra-day: ≤ 1.45% Inter-day: ≤ 2.35%Intra-day: < 15% Inter-day: < 15%Intra-day & Inter-day: < 2%
Limit of Detection (LOD) 0.339 - 0.964 µg/mL~0.5 - 1 ng/mL~0.54 µg/mL
Limit of Quantification (LOQ) 1.027 - 2.922 µg/mL2 - 5 ng/mL~1.66 µg/mL

Note: Data for HPLC and UV-Vis methods are based on validated methods for structurally similar flavonoids and stilbenoids and are presented as a reference for a this compound method.[1][2][3] LC-MS/MS data is based on a validated method for the related compound gnetol.[4]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established and validated methods for this compound and related compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: this compound exhibits UV absorbance maxima around 320 nm.

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent such as methanol or ethanol. Sonication or maceration can be employed to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

Validation Parameters (as per ICH Q2(R1) guidelines): [5][6][7]

  • Specificity: Assessed by comparing the chromatograms of a blank, a standard solution, and a sample solution to ensure no interference at the retention time of this compound.

  • Linearity: Determined by injecting a series of at least five concentrations of this compound standard. A calibration curve is constructed by plotting peak area against concentration, and the correlation coefficient (r²) should be ≥ 0.995.[5]

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels.

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) through multiple analyses of the same sample. The relative standard deviation (RSD) should typically be ≤ 2%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma and tissue.[4]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.

LC-MS/MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the optimal signal for this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.

Validation Parameters (as per ICH Q2(R1) and regulatory guidance for bioanalytical methods):

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of this compound and the IS.

  • Linearity: A calibration curve is constructed using at least six non-zero standards.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentration levels on three separate occasions.

  • Matrix Effect: Evaluated to ensure that the matrix components do not suppress or enhance the ionization of this compound.

  • Recovery: The efficiency of the extraction procedure is determined.

  • Stability: The stability of this compound in the biological matrix is assessed under various conditions (e.g., freeze-thaw, short-term, and long-term storage).

UV-Visible Spectrophotometry (Proposed Method)

This method offers a simpler and more cost-effective approach for the quantification of this compound in less complex samples, such as purified fractions or simple formulations. As no specific validated UV-Vis method for this compound was found in the literature, this proposed protocol is based on methods for structurally similar stilbenoids like resveratrol.[3]

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

Methodology:

  • Determination of λmax: Prepare a solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on its structure, the λmax is expected to be around 320-330 nm.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol and then a series of dilutions to create a set of standard solutions with known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in methanol, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax and determine the concentration of this compound from the calibration curve.

Validation of the Proposed Method (as per ICH Q2(R1) guidelines):

  • Specificity: The specificity of the method needs to be carefully evaluated, as other compounds in a mixture may absorb at the same wavelength. This can be assessed by analyzing a placebo or blank sample.

  • Linearity: A linear relationship between absorbance and concentration should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.995.[5]

  • Accuracy: Determined by the recovery of a known amount of this compound added to a sample.

  • Precision: Assessed by repeatability and intermediate precision of absorbance measurements.

  • LOD and LOQ: Can be calculated from the standard deviation of the blank or the calibration curve.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting MD Method Development PreVal Pre-validation/ Feasibility MD->PreVal VP Write Validation Protocol PreVal->VP DefineParams Define Validation Parameters (ICH Q2) VP->DefineParams SetCriteria Set Acceptance Criteria DefineParams->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD LOD LOQ LOQ Robustness Robustness VR Validation Report Robustness->VR DataAnalysis Data Analysis & Statistical Evaluation VR->DataAnalysis Conclusion Conclusion: Method is Fit for Purpose DataAnalysis->Conclusion

Analytical Method Validation Workflow

This guide provides a comprehensive comparison to aid researchers and professionals in selecting the most suitable analytical method for their specific needs in this compound analysis. The choice of method will depend on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

References

Benchmarking Gnetin C's performance against other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – December 19, 2025 – Emerging preclinical evidence strongly indicates that Gnetin C, a resveratrol (B1683913) dimer, possesses significantly greater potency in anticancer, anti-inflammatory, and neuroprotective activities compared to other well-known natural stilbenoids like resveratrol and pterostilbene (B91288). A comprehensive analysis of recent studies reveals this compound's enhanced efficacy in inhibiting cancer cell growth, mitigating inflammatory responses, and protecting against neurodegenerative processes, positioning it as a promising candidate for further investigation in drug development.

This guide provides an objective comparison of this compound's performance against other natural compounds, supported by experimental data. It includes detailed methodologies for key experiments and visualizations of the underlying molecular pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Superior Anticancer Efficacy of this compound

In the realm of oncology research, this compound has demonstrated marked superiority in inhibiting the proliferation of various cancer cell lines, most notably in prostate cancer.

In Vitro Cytotoxicity and Proliferation

Studies comparing the cytotoxic effects of this compound, resveratrol, and pterostilbene on human prostate cancer cell lines (DU145 and PC3M) have consistently shown this compound to be the most potent inhibitor.[1] A cell viability assay showed that this compound exhibits significantly lower IC₅₀ values, indicating that a much smaller concentration is required to inhibit cancer cell growth by 50% compared to its monomeric counterparts.[1]

For instance, in DU145 prostate cancer cells, the IC₅₀ value for this compound was 6.6 µM, whereas resveratrol and pterostilbene had IC₅₀ values of 21.8 µM and 14.3 µM, respectively.[1] Similar results were observed in PC3M cells, with this compound showing an IC₅₀ of 8.7 µM compared to 24.4 µM for resveratrol and 19.0 µM for pterostilbene.[1]

CompoundCell LineIC₅₀ Value (µM)
This compound DU145 6.6 [1]
ResveratrolDU14521.8[1]
PterostilbeneDU14514.3[1]
This compound PC3M 8.7 [1]
ResveratrolPC3M24.4[1]
PterostilbenePC3M19.0[1]
Table 1: Comparative IC₅₀ values in prostate cancer cell lines.

Furthermore, this compound more effectively induces apoptosis (programmed cell death) in prostate cancer cells. Flow cytometry analysis revealed a marked increase in the sub-G1 phase cell population, indicative of cell death, in cells treated with this compound compared to those treated with resveratrol or pterostilbene.[1]

In Vivo Tumor Suppression

The superior performance of this compound extends to preclinical animal models. In a PC3M-Luc subcutaneous xenograft mouse model, intraperitoneally administered this compound demonstrated more potent tumor inhibitory effects than resveratrol and pterostilbene.[2] Notably, this compound at a dose of 25 mg/kg exhibited tumor inhibitory effects comparable to resveratrol and pterostilbene at a 50 mg/kg dose.[2] When administered at the same 50 mg/kg dose, this compound's effect was substantially more potent.[1]

These in vivo results were supported by immunohistochemical analysis of tumor tissues, which showed that this compound treatment led to a significant reduction in markers for cell proliferation (Ki-67) and angiogenesis (CD31), and a significant increase in a marker for apoptosis (cleaved caspase-3).[1][3]

Treatment GroupDose (mg/kg)Tumor Volume ReductionProliferation (Ki-67)Angiogenesis (CD31)Apoptosis (CC3)
Vehicle-BaselineHighHighLow
Resveratrol50Delayed GrowthReduced[1]ReducedIncreased[3]
Pterostilbene50Delayed GrowthReduced[1]ReducedIncreased[3]
This compound 25 Comparable to Res/Pter at 50 mg/kg Significantly Reduced [1]Significantly Reduced Significantly Increased [3]
This compound 50 Most Potent Inhibition Most Significant Reduction [1]Most Significant Reduction Most Significant Increase [3]
Table 2: Comparative in vivo antitumor effects in a prostate cancer xenograft model.

Enhanced Neuroprotective Effects

The accumulation and oligomerization of amyloid-beta (Aβ) peptides are key pathological events in Alzheimer's disease. This compound has shown promise in combating these processes. In cultured SH-SY5Y human neuroblastoma cells, this compound was more efficient at reducing the production of the toxic Aβ42 peptide than resveratrol and another resveratrol dimer, ε-viniferin.[4][5]

This effect is attributed to this compound's ability to suppress the expression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1), a key enzyme in Aβ production, and upregulate matrix metalloproteinase-14 (MMP-14), an Aβ-degrading enzyme.[4][5] Furthermore, this compound significantly ameliorated the reduction in cell viability caused by Aβ42 treatment.[4] While one study showed resveratrol to be a more potent inhibitor of Aβ fibril formation (63% inhibition vs. 39% for this compound), this compound's dual action on Aβ production and degradation highlights its therapeutic potential.[6]

CompoundEffect on Aβ42 ProductionEffect on BACE1 ExpressionEffect on MMP-14 ExpressionAβ Fibril Inhibition
This compound Most efficient reduction [4][5]Suppressed [4][5]Upregulated [4][5]39%[6]
ResveratrolLess efficient reductionNot specifiedNot specified63%[6]
ε-viniferinLess efficient reductionNot specifiedNot specifiedNot specified
Table 3: Comparative neuroprotective effects related to Alzheimer's disease pathology.

Potent Anti-inflammatory and Antioxidant Activities

This compound's superiority extends to its anti-inflammatory and antioxidant capacities. In a mouse model of periodontitis, a chronic inflammatory disease, this compound induced greater healing of periodontal bone compared to resveratrol.[7] This enhanced healing was associated with a more significant reduction in the pro-inflammatory cytokine Interleukin-1β (IL-1β) and markers of oxidative stress in the gingival tissues.[6] The antioxidant effects of this compound are likely mediated through the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[6][7] Computational studies also suggest that this compound has a higher radical scavenging activity compared to resveratrol.[8]

Key Signaling Pathways

The superior biological activities of this compound and other stilbenoids are underpinned by their modulation of critical cellular signaling pathways.

This compound: Targeting the MTA1/Akt/mTOR Pathway

A primary mechanism for this compound's potent anticancer effects, particularly in prostate cancer, is its strong inhibition of the Metastasis-Associated Protein 1 (MTA1) signaling pathway.[3][9][10] MTA1 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex and its overexpression is linked to tumor aggressiveness. This compound downregulates MTA1 more effectively than resveratrol and pterostilbene.[10] This leads to the downstream inhibition of the pro-survival Akt/mTOR signaling cascade, resulting in reduced cell proliferation and angiogenesis, and the induction of apoptosis.[3][11]

GnetinC_Pathway GnetinC This compound MTA1 MTA1 GnetinC->MTA1 Akt Akt MTA1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the MTA1/Akt/mTOR signaling pathway.

Resveratrol: Activating the SIRT1 Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase that plays a crucial role in cellular stress resistance, inflammation, and metabolism.[12][13] By activating SIRT1, resveratrol can deacetylate various substrates, leading to the inhibition of pro-inflammatory pathways like NF-κB and the activation of antioxidant responses.[12][13] However, the activation of SIRT1 by resveratrol can be substrate-dependent.[14]

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 NFkB NF-κB (Pro-inflammatory) SIRT1->NFkB Antioxidant Antioxidant Response (Nrf2) SIRT1->Antioxidant Inflammation Inflammation NFkB->Inflammation StressResistance Cellular Stress Resistance Antioxidant->StressResistance

Caption: Resveratrol activates SIRT1 to modulate inflammation and stress resistance.

Pterostilbene: Modulating PI3K/Akt and Nrf2 Pathways

Pterostilbene exerts its anticancer effects through multiple pathways. It is known to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and resistance to treatment.[15] Additionally, pterostilbene is a potent activator of the Nrf2 antioxidant response pathway, which helps protect normal cells from oxidative damage but can paradoxically induce oxidative damage in the abnormal metabolic environment of cancer cells, leading to apoptosis.[16][17]

Pterostilbene_Pathway Pterostilbene Pterostilbene PI3K PI3K Pterostilbene->PI3K Nrf2 Nrf2 Pterostilbene->Nrf2 Akt_p Akt PI3K->Akt_p NFkB_p NF-κB Akt_p->NFkB_p Survival Cancer Cell Survival NFkB_p->Survival Apoptosis_p Apoptosis Nrf2->Apoptosis_p

Caption: Pterostilbene inhibits pro-survival pathways and modulates redox status.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed cells in 96-well plates B 2. Treat with compounds (this compound, Res, etc.) and incubate A->B C 3. Add MTT reagent (0.5 mg/ml final conc.) B->C D 4. Incubate (1-4 hours) to allow formazan (B1609692) formation C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed cells (e.g., DU145, PC3M) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, resveratrol, or pterostilbene. Include a vehicle-only control group. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated from the dose-response curves.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as MTA1, Akt, and mTOR.

WesternBlot_Workflow A 1. Prepare protein lysates from treated cells/tissues B 2. Separate proteins by size via SDS-PAGE A->B C 3. Transfer proteins from gel to a membrane B->C D 4. Block membrane to prevent non-specific binding C->D E 5. Incubate with primary antibody (e.g., anti-MTA1) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence and image F->G

Caption: General workflow for Western Blot analysis.

Methodology:

  • Sample Preparation: Lyse treated cells or tissues in a suitable buffer to extract proteins. Determine protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis: Separate protein lysates based on molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MTA1, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Immunohistochemistry (IHC) for In Vivo Analysis

IHC is used to visualize the presence and location of specific proteins within tissue sections.

Methodology (General Protocol):

  • Tissue Preparation: Deparaffinize formalin-fixed, paraffin-embedded tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.[18]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a solution such as 10 mM sodium citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.[18]

  • Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.[19]

  • Primary Antibody Incubation: Incubate the tissue sections with the primary antibody (e.g., anti-Ki-67, anti-CD31, anti-cleaved caspase-3) overnight at 4°C in a humidified chamber.[19][20]

  • Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex or an HRP-polymer-based detection system.[18]

  • Visualization: Develop the signal using a chromogen like 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the antigen site.[19]

  • Counterstaining & Mounting: Lightly counterstain the nuclei with hematoxylin, then dehydrate the sections and mount with a permanent mounting medium.[18]

  • Analysis: Examine the slides under a microscope. For markers like Ki-67, a proliferation index is calculated as the percentage of positively stained nuclei. For CD31, microvessel density is quantified. For cleaved caspase-3, the number of apoptotic cells is counted.[18][19][21]

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the superior potency of this compound over other stilbenes like resveratrol and pterostilbene. Its enhanced ability to inhibit cancer cell growth, particularly through the MTA1/Akt/mTOR pathway, and its more potent anti-inflammatory and neuroprotective effects, make this compound a highly promising natural compound for further research and development in the pharmaceutical and nutraceutical industries.

References

Safety Operating Guide

Navigating the Disposal of Gnetin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Gnetin C Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. This necessitates adherence to your institution's specific protocols for hazardous waste management and compliance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Pre-Disposal Handling and Safety

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data for Disposal Consideration

While specific quantitative disposal limits for this compound are not defined, the following table summarizes key information derived from general laboratory safety principles and supplier data for similar chemical compounds. This information should guide your disposal strategy.

ParameterValue/ClassificationImplication for Disposal
Physical State Solid (Crystalline powder)[1]Can become airborne; handle with care to minimize dust generation.
Storage Keep at -20 degrees C[1]Maintain stability prior to use and disposal.
Solubility Soluble in DMSO[2][3]Consider the hazards of the solvent when disposing of solutions.
Toxicity No reported toxicity in normal cells or in rodent studies[4][5]. Human clinical trials have also demonstrated its safety[4][5][6][7]. However, it is a biologically active molecule and should be handled with care.Treat as a potentially hazardous substance due to its biological activity.
Environmental Hazard Data not available. Assumed to be hazardous to the environment.Prevent any release into the environment.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Crucially, you must always consult and adhere to your institution's Environmental Health and Safety (EHS) department's specific procedures.

  • Waste Identification and Segregation:

    • Pure this compound (solid): Collect in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.

    • This compound Solutions: If dissolved in a solvent (e.g., DMSO), the entire solution is considered hazardous waste. The waste container must be compatible with the solvent used and labeled with the names and concentrations of all constituents.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated solid hazardous waste container.

  • Container Management:

    • Use only approved hazardous waste containers provided by your institution's EHS department.

    • Ensure containers are kept closed except when adding waste.

    • Do not overfill containers. Leave adequate headspace.

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Waste Disposal Request:

    • Once the waste container is ready for pickup, follow your institution's procedure for requesting a hazardous waste collection. This typically involves submitting an online or paper form to the EHS department.

    • Provide accurate and complete information on the waste manifest.

  • Record Keeping:

    • Maintain a log of all this compound waste generated, including the date, quantity, and disposal method. This is crucial for regulatory compliance and laboratory safety audits.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.

GnetinC_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste pure solid this compound? start->is_solid is_solution Is the waste a this compound solution? is_solid->is_solution No solid_waste Collect in labeled solid hazardous waste container. is_solid->solid_waste Yes is_contaminated Is it contaminated labware? is_solution->is_contaminated No solution_waste Collect in labeled liquid hazardous waste container (compatible with solvent). is_solution->solution_waste Yes contaminated_waste Collect in designated solid hazardous waste container. is_contaminated->contaminated_waste Yes request_pickup Follow institutional procedure to request EHS pickup. is_contaminated->request_pickup No (Consult EHS) solid_waste->request_pickup solution_waste->request_pickup contaminated_waste->request_pickup end End: Waste Disposed Compliantly request_pickup->end

This compound Disposal Decision Workflow

By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, protecting both yourself and the environment.

References

Personal protective equipment for handling Gnetin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Gnetin C, a promising resveratrol (B1683913) dimer under investigation for its therapeutic properties. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][2]Protects against accidental splashes of solutions containing this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat or long-sleeved work clothes.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Dust mask.[2]Recommended when handling the powder form to prevent inhalation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily from in vitro and in vivo studies, to inform experimental design and safety assessments.

Data PointValueContextSource
Molecular Weight 454.47 g/mol -[3]
IC50 (DU145 Prostate Cancer Cells) 6.6 µMCell viability assay after 72 hours of treatment.[4]
IC50 (PC3M Prostate Cancer Cells) 8.7 µMCell viability assay after 72 hours of treatment.[4]
IC50 (HL60 Leukemia Cells) 13 µMInhibition of cell growth.[5]
In Vivo Dosage (Mouse Model) 7 mg/kg bw/day (i.p.)12-week study in a prostate cancer model showing no toxicity.[6][6]
In Vivo Dosage (Mouse Model) 25-50 mg/kg bw (i.p.)Xenograft studies demonstrating antitumor effects.[4][5][4][5]
In Vivo Dosage (Mouse Model) 150 mg/kg bw/day (dietary)12-week study in a NAFLD model.[7][7]
Human Supplementation 150 mg/day14-day study in healthy volunteers, found to be safe.[8][8]

Operational Plan: Step-by-Step Handling of this compound

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a freezer at -20°C.[1][3]

  • The container should be tightly closed and protected from light, as this compound may be light-sensitive.[1][3]

  • This compound is often packed under an inert gas; maintain this condition if possible.[3]

Preparation of Solutions:

  • Handle the solid compound in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation of any airborne powder.

  • Wear all required PPE as detailed in the table above.

  • For in vitro studies, this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • For animal studies, the vehicle used may vary. A common vehicle is 10% DMSO.[6]

  • Prepare solutions fresh for each experiment whenever possible.

During Experimentation:

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Avoid contact with strong oxidizing agents.[1]

  • After handling, wash hands thoroughly with soap and water.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a typical MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Solutions cell_treatment Treat Cells with this compound compound_prep->cell_treatment incubation Incubate for 48-72 hours cell_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Dissolve Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Workflow for an in vitro cell viability assay with this compound.

Emergency Plan: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's safety office.

  • Don PPE: Wear appropriate PPE, including a dust mask, safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment: For a solid spill, carefully sweep up the material and place it into a sealed, labeled container for disposal.[2] Avoid generating dust.

  • Decontamination: Wipe the spill area with a damp cloth. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container. Decontaminate the area with a suitable laboratory detergent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.

spill_response cluster_solid Solid Spill cluster_liquid Liquid Spill spill This compound Spill Occurs alert Alert Personnel & Restrict Area spill->alert ventilate Ensure Ventilation alert->ventilate ppe Don Appropriate PPE ventilate->ppe sweep Carefully Sweep Powder ppe->sweep absorb Absorb with Inert Material ppe->absorb containerize_solid Place in Sealed Container sweep->containerize_solid decontaminate Decontaminate Spill Area containerize_solid->decontaminate containerize_liquid Place in Sealed Container absorb->containerize_liquid containerize_liquid->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, absorbent materials from spills, and empty containers, should be collected in a designated, sealed hazardous waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound" and any solvents used.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these safety and handling protocols, researchers can work with this compound in a secure and responsible manner, fostering a safe laboratory environment and ensuring the quality of their scientific investigations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.